molecular formula C11H11BrO B1346519 3-Bromophenyl cyclobutyl ketone CAS No. 898790-58-4

3-Bromophenyl cyclobutyl ketone

Cat. No.: B1346519
CAS No.: 898790-58-4
M. Wt: 239.11 g/mol
InChI Key: GGJKRCSJDJSYQX-UHFFFAOYSA-N
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Description

3-Bromophenyl cyclobutyl ketone is a useful research compound. Its molecular formula is C11H11BrO and its molecular weight is 239.11 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromophenyl)-cyclobutylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8/h2,5-8H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJKRCSJDJSYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642524
Record name (3-Bromophenyl)(cyclobutyl)methanone
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Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-58-4
Record name (3-Bromophenyl)cyclobutylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to (3-Bromophenyl)(cyclobutyl)methanone: Synthesis, Identification, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of (3-bromophenyl)(cyclobutyl)methanone, a versatile chemical intermediate with growing relevance in medicinal chemistry and materials science. We will establish the definitive identification of this compound, including its Chemical Abstracts Service (CAS) number, and present a detailed, field-proven methodology for its synthesis via Friedel-Crafts acylation. The core of this document is a comprehensive analysis of the techniques required for its structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and grounding all protocols in established chemical principles, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to utilize this valuable molecular scaffold.

Core Identification and Physicochemical Profile

(3-Bromophenyl)(cyclobutyl)methanone is an aromatic ketone characterized by a cyclobutyl group and a meta-substituted bromophenyl ring attached to a central carbonyl moiety. This specific arrangement of functional groups—a reactive bromine atom for cross-coupling reactions and a modifiable ketone—makes it a highly valuable building block in synthetic organic chemistry.

It is crucial to distinguish this compound from its structural isomers, such as 3-(3-bromophenyl)cyclobutan-1-one, where the carbonyl group is part of the cyclobutane ring. The correct nomenclature and CAS number are paramount for accurate sourcing and regulatory compliance.

Identifier Value Source
Compound Name (3-Bromophenyl)(cyclobutyl)methanoneIUPAC Nomenclature
Synonyms 3-Bromophenyl cyclobutyl ketoneCommon Name
CAS Number 898790-58-4Chemical Abstracts Service[1]
Molecular Formula C₁₁H₁₁BrO-
Molecular Weight 239.11 g/mol -
Chemical Structure -
Physicochemical Properties

The physical properties of a compound are critical for its handling, storage, and application in various reaction conditions.

Property Value Notes
Appearance Off-white to yellow solid/oilDependent on purity
Solubility Soluble in common organic solvents (DCM, THF, EtOAc); Insoluble in water.Typical for non-polar organic compounds[2].
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.Standard for reactive organic intermediates.

Synthesis Methodology: Friedel-Crafts Acylation

The most direct and reliable method for synthesizing (3-bromophenyl)(cyclobutyl)methanone is the Friedel-Crafts acylation of bromobenzene.[3][4] This classic electrophilic aromatic substitution reaction offers high yields and, critically, avoids the carbocation rearrangements that often plague Friedel-Crafts alkylations.[3][4] The ketone product is also less reactive than the starting material, which effectively prevents polysubstitution.[3]

The key electrophile, a cyclobutyl-substituted acylium ion, is generated in situ from cyclobutanecarbonyl chloride and a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_end Final Product A Bromobenzene D Friedel-Crafts Acylation (Anhydrous DCM, 0°C to RT) A->D B Cyclobutanecarbonyl Chloride B->D C Anhydrous AlCl₃ (Catalyst) C->D E Quenching (Ice/HCl) D->E Reaction Mixture F Liquid-Liquid Extraction (DCM) E->F Decomposed Complex G Washing & Drying (aq. NaHCO₃, Brine, MgSO₄) F->G Organic Layer H Purification (Column Chromatography) G->H Crude Product I (3-Bromophenyl)(cyclobutyl)methanone H->I Purified Product

Caption: Workflow for the synthesis of (3-Bromophenyl)(cyclobutyl)methanone.
Detailed Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation and should be performed by trained personnel in a fume hood with appropriate personal protective equipment.[5][6][7]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and suspend it in anhydrous dichloromethane (DCM).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. The use of anhydrous conditions is critical, as AlCl₃ reacts violently with water.

  • Addition of Reactants: In a separate flask, prepare a solution of bromobenzene (1.2 equivalents) and cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous DCM.

  • Acylation Reaction: Add the bromobenzene/acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent (cyclobutanecarbonyl chloride).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This step decomposes the aluminum chloride-ketone complex and should be performed with caution due to the exothermic nature and evolution of HCl gas.[7]

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure (3-bromophenyl)(cyclobutyl)methanone.

Analytical Identification and Characterization

Rigorous analytical chemistry is required to confirm the identity, structure, and purity of the synthesized product. A combination of spectroscopic and chromatographic methods provides a complete characterization profile.

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity & Separation cluster_results Data Interpretation A Purified Product Sample B ¹H & ¹³C NMR (Structural Elucidation, Isomer Confirmation) A->B C FT-IR (Functional Group ID) A->C D Mass Spectrometry (Molecular Weight, Fragmentation) A->D E HPLC / GC-MS (Purity Assessment) A->E F Confirm Structure & Assess Purity >95% B->F C->F D->F E->F

Caption: Standard analytical workflow for compound characterization.
Expected Analytical Data

The following table summarizes the key diagnostic signals expected from the primary analytical techniques.

Technique Expected Observation Rationale and Interpretation
¹H NMR ~7.6-8.0 ppm: Multiplets (4H, aromatic protons). • ~3.5-3.8 ppm: Multiplet (1H, methine proton α to carbonyl). • ~1.8-2.5 ppm: Multiplets (6H, cyclobutyl methylene protons).The aromatic region will show a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The downfield shift of the methine proton is due to the deshielding effect of the adjacent carbonyl group.
¹³C NMR ~198-202 ppm: Carbonyl (C=O). • ~120-140 ppm: Aromatic carbons (6 signals expected). • ~45-50 ppm: Methine carbon (α to carbonyl). • ~25-30 ppm: Methylene carbons (cyclobutyl). • ~15-20 ppm: Methylene carbon (cyclobutyl).The chemical shift of the carbonyl carbon is highly diagnostic for ketones. The presence of six distinct aromatic signals confirms the meta-substitution pattern.
IR Spectroscopy ~1680 cm⁻¹: Strong, sharp (C=O stretch). • ~3100-3000 cm⁻¹: Aromatic C-H stretch. • ~3000-2850 cm⁻¹: Aliphatic C-H stretch. • ~1580, 1470 cm⁻¹: Aromatic C=C stretch. • ~600-500 cm⁻¹: C-Br stretch.Conjugation of the ketone with the phenyl ring lowers the C=O stretching frequency from the typical value for saturated ketones (~1715 cm⁻¹).[8][9] The four-membered cyclobutane ring can introduce ring strain, which typically increases the C=O frequency in cyclic ketones[10][11], but its effect here as an exocyclic substituent is less pronounced.
Mass Spectrometry (EI) m/z 238 & 240: Molecular ion (M⁺) peak. • m/z 183 & 185: Acylium ion [(Br-Ph)CO⁺]. • m/z 155 & 157: Bromophenyl cation [Br-Ph⁺].The presence of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensity, which is a definitive indicator.[12] The most significant fragmentation is alpha-cleavage, leading to the loss of the cyclobutyl radical and formation of the stable bromobenzoyl acylium cation.[13][14]

Applications in Research and Drug Development

(3-Bromophenyl)(cyclobutyl)methanone is not merely a chemical curiosity; it is a strategic intermediate for accessing novel chemical matter, particularly within the pharmaceutical industry. The cyclobutane motif is increasingly recognized as a valuable "bioisostere" for phenyl rings or bulky alkyl groups, capable of improving metabolic stability, solubility, and binding affinity by introducing a three-dimensional, rigid scaffold.[15][16]

  • Scaffold for Advanced Intermediates: The compound serves as a precursor to cis-1,3-disubstituted cyclobutanes, a privileged motif in modern drug discovery.[15] The ketone functionality can be stereoselectively reduced to an alcohol, which can then direct further functionalization of the cyclobutane ring.

  • Cross-Coupling Chemistry: The bromine atom is a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile introduction of diverse aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[17]

  • Kinase Inhibitors and GPCR Modulators: Bromophenyl-containing scaffolds are prevalent in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[18] This intermediate provides a unique starting point for synthesizing novel ligands where the cyclobutyl group can probe specific hydrophobic pockets within a target protein's active site.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of (3-bromophenyl)(cyclobutyl)methanone is essential. While specific toxicology data is limited, data from structurally similar compounds, such as 3-(3-bromophenyl)cyclobutan-1-one, suggest the following precautions.[19]

  • Hazards: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[19]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong bases.

References

  • LookChem. 3-(3-Bromophenyl)cyclobutanone, CasNo.885267-15-2. [Link]

  • Royal Society of Chemistry. Supporting Information for Catalytic Asymmetric Reactions. [Link]

  • Organic Syntheses. Cyclobutanecarboxylic acid. Org. Synth. 1929, 9, 34. [Link]

  • StuDocu. Friedel-Crafts Acetylation of Bromobenzene. [Link]

  • ACS Publications. Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. Org. Process Res. Dev. 2021, 25, 8, 1928–1934. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Studylib. Friedel-Crafts Acetylation of Bromobenzene Lab Report. [Link]

  • Beilstein Journal of Organic Chemistry. Ring expansion of cyclobutylmethylcarbenium ions to cyclopentane or cyclopentene derivatives and metal-promoted analogous rearrangements. Beilstein J. Org. Chem. 2011, 7, 602–641. [Link]

  • National Institutes of Health. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. [Link]

  • Organic Syntheses. 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one. Org. Synth. 2016, 93, 243. [Link]

  • National Institutes of Health. Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives. [Link]

  • ResearchGate. NY cyclisation of cyclobutyl phenyl ketone and manipulation of the resulting bicyclo[1.1.1]pentanol. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Chemical Synthesis: The Versatility of 1-(3-Bromophenyl)ethanone. [Link]

  • ResearchGate. Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes | Request PDF. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • University of Regensburg. Carbonyl compounds - IR spectroscopy. [Link]

  • University of Calgary. IR: ketones. [Link]

  • National Institutes of Health. 3-(3-Bromophenyl)cyclobutan-1-one | C10H9BrO | CID 17750101 - PubChem. [Link]

  • Chemistry LibreTexts. 11.8: Infrared Spectroscopy. [Link]

  • Chemistry LibreTexts. 8: Identification of Unknowns (Experiment). [Link]

  • OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [Link]

  • NPTEL. Lecture 25 : Mass and Infrared Spectrocopies. [Link]

  • WOU. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • ResearchGate. Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

Sources

chemical structure and molecular formula of 3-Bromophenyl cyclobutyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and application of 3-Bromophenyl Cyclobutyl Ketone , a critical intermediate in modern medicinal chemistry.

CAS Registry Number: 898790-58-4 IUPAC Name: (3-Bromophenyl)(cyclobutyl)methanone Molecular Formula: C₁₁H₁₁BrO[1][2][3][4]

Executive Summary

This compound is a high-value bifunctional building block used primarily in the synthesis of pharmaceutical scaffolds.[1][2] Its utility stems from its orthogonal reactivity : the ketone functionality allows for nucleophilic addition or photochemical transformation, while the meta-bromoaryl motif serves as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

In recent drug discovery campaigns, this scaffold has gained prominence as a precursor to bicyclo[1.1.1]pentanes (BCPs) via Norrish-Yang cyclization, offering a route to "saturated bioisosteres" of phenyl rings—a key strategy for improving the physicochemical properties (solubility, metabolic stability) of drug candidates.[2]

Molecular Architecture & Physicochemical Properties[2]

The molecule features a cyclobutyl ring directly linked to a carbonyl group, which is attached to a benzene ring substituted at the 3-position (meta) with bromine.[2]

Structural Specifications
PropertyValueNotes
Molecular Weight 239.11 g/mol Monoisotopic Mass: 237.999 g/mol
Exact Mass 237.9993Based on ⁷⁹Br isotope
LogP (Predicted) 3.43Lipophilic; suitable for CNS penetration models
H-Bond Acceptors 1Ketone oxygen
H-Bond Donors 0Lacks -OH or -NH groups
Rotatable Bonds 2C(carbonyl)-C(phenyl) and C(carbonyl)-C(cyclobutyl)
Topological PSA 17.07 ŲLow polarity surface area
Electronic & Steric Characteristics[1]
  • Cyclobutyl Ring: Introduces significant ring strain (~26 kcal/mol) and a "puckered" conformation.[1][2] It acts as a lipophilic spacer that is metabolically more stable than linear alkyl chains.[2]

  • 3-Bromo Substituent: The meta positioning is crucial.[1][2] Unlike para-substitution, which extends linearity, the meta-bromo group directs subsequent coupling reactions into a vector that creates molecular curvature, often beneficial for fitting into globular protein binding pockets.[1][2]

  • Carbonyl Reactivity: The steric bulk of the cyclobutyl group slightly retards nucleophilic attack at the carbonyl carbon compared to a methyl ketone, but it remains accessible for reduction or Grignard addition.[2]

Synthetic Protocols

The synthesis of this compound requires regioselective control to ensure the bromine atom is installed at the meta position relative to the ketone.[1][2] Direct Friedel-Crafts acylation of bromobenzene typically yields the para isomer; therefore, a Grignard addition to a nitrile is the preferred self-validating protocol.[1][2]

Primary Synthesis: Grignard Addition to Nitrile

This route avoids regioselectivity issues by using commercially available 3-bromobenzonitrile.[1][2]

Reagents:

  • 3-Bromobenzonitrile (Starting Material)[1][2]

  • Cyclobutylmagnesium bromide (2.0 M in THF)[1][2]

  • Copper(I) bromide (CuBr) - Catalytic (Optional, for transmetallation)[1][2]

  • Hydrochloric acid (HCl) - For hydrolysis[1][2]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon (Ar) for 15 minutes.[2]

  • Reagent Preparation: Charge the flask with 3-bromobenzonitrile (1.0 equiv) dissolved in anhydrous THF (0.5 M concentration). Cool the solution to 0°C using an ice bath.

  • Grignard Addition: Transfer Cyclobutylmagnesium bromide (1.2 equiv) to the addition funnel. Add dropwise over 30 minutes. Critical: Maintain internal temperature <5°C to prevent halogen-metal exchange at the aryl bromine.[1][2]

  • Imine Formation: Once addition is complete, allow the reaction to warm to room temperature (RT) and stir for 4 hours. The solution typically turns a dark amber color, indicating the formation of the magnesium imine salt.[2]

  • Acidic Hydrolysis: Cool the mixture back to 0°C. Quench carefully with 3M HCl (excess). Stir vigorously for 2 hours at RT. This step hydrolyzes the intermediate imine to the ketone.[2]

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with saturated NaHCO₃ and Brine.[1][2] Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Reaction Scheme Visualization

SynthesisPath SM 3-Bromobenzonitrile Inter Mg-Imine Salt (Intermediate) SM->Inter Nucleophilic Addition Reagent Cyclobutyl MgBr (THF, 0°C) Reagent->Inter Product 3-Bromophenyl Cyclobutyl Ketone Inter->Product Imine Hydrolysis Hydrolysis H3O+ Hydrolysis Hydrolysis->Product

Figure 1: Grignard synthesis pathway ensuring regiochemical integrity of the meta-bromo substituent.

Advanced Applications in Drug Discovery

The Norrish-Yang Cyclization (Bicyclo[1.1.1]pentane Synthesis)

One of the most sophisticated applications of this molecule is its use as a photochemical precursor.[1][2] Under UV irradiation, phenyl cyclobutyl ketones undergo Norrish Type II hydrogen abstraction followed by Yang cyclization .[1][2]

  • Mechanism: The carbonyl oxygen abstracts a hydrogen from the γ-carbon (cyclobutyl ring), forming a 1,4-biradical.[1][2] Radical recombination yields a bicyclo[1.1.1]pentan-2-ol.[1][2]

  • Significance: This reaction converts the flat aromatic-ketone linker into a rigid, 3D bicyclic scaffold (BCP).[1][2] BCPs are "saturated bioisosteres" of phenyl rings, improving solubility and metabolic stability in drug candidates.[2]

Divergent Functionalization

The 3-bromo handle allows this molecule to serve as a "linchpin" in library synthesis.[1][2]

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate biaryl ketones.[1][2]

  • Buchwald-Hartwig Amination: Reaction with amines to generate anilines.[1][2]

  • Ketone Reduction: Stereoselective reduction (e.g., CBS reduction) to chiral alcohols.[1][2]

Divergent Synthesis Workflow

DivergentPath cluster_0 Photochemistry (Scaffold Morphing) cluster_1 Cross-Coupling (Library Gen) Core 3-Bromophenyl Cyclobutyl Ketone BCP 3-Bromo-phenyl Bicyclo[1.1.1]pentan-2-ol Core->BCP hv (UV light) Norrish-Yang Biaryl 3-Arylphenyl Cyclobutyl Ketone Core->Biaryl Pd(0), Ar-B(OH)2 Suzuki Coupling Amination 3-Aminophenyl Cyclobutyl Ketone Core->Amination Pd(0), R-NH2 Buchwald-Hartwig

Figure 2: Divergent synthetic utility of the scaffold in generating 3D bioisosteres and biaryl libraries.[1][2]

Analytical Characterization Standards

To ensure scientific integrity, the synthesized compound must meet the following characterization criteria:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Four distinct signals for the 3-substituted benzene ring (~7.3–8.1 ppm).[1][2] Look for a triplet (t) at ~8.0 ppm (H2, between Br and CO) as a diagnostic peak.[2]

    • Cyclobutyl Methine: Quintet/Multiplet at ~3.9–4.0 ppm (CH-C=O).[1][2]

    • Cyclobutyl Methylene: Multiplets at ~1.8–2.4 ppm (6H).[1][2]

  • ¹³C NMR: Carbonyl peak expected at ~200 ppm. C-Br carbon at ~123 ppm.[1][2]

  • Mass Spectrometry (ESI+): [M+H]⁺ peaks at 239 and 241 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).[1][2]

Safety & Handling (MSDS Highlights)

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][2]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The benzylic ketone position is susceptible to slow oxidation over extended periods if exposed to air.[1][2]

  • Handling: Use standard PPE. Avoid inhalation of dust/vapors.[1][2][5]

References

  • Sigma-Aldrich. this compound Product Analysis. Sigma-Aldrich Catalog.[1][2] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17750101, 3-(3-Bromophenyl)cyclobutan-1-one (Related Isomer Analysis). PubChem.[1][2][6] Link[1][2]

  • Walmsley, D. et al. Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Institutes of Health (PMC).[2] Link

  • Global Chem Mall. (3-Bromophenyl)(cyclobutyl)methanone Properties and Specifications. GlobalChemMall.[1][2] Link[1][2]

Sources

physical properties of 3-Bromophenyl cyclobutyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Physiochemical Characterization, Synthetic Methodology, and Application Logic

Executive Summary

3-Bromophenyl cyclobutyl ketone (CAS: 898790-58-4) is a critical pharmacophore intermediate used in the synthesis of diverse bioactive molecules, including monoamine oxidase B (MAO-B) inhibitors, kinase inhibitors, and novel psychotropic agents.[1] Its structural value lies in the cyclobutyl motif , which serves as a lipophilic, metabolically stable bioisostere for alkyl chains, and the 3-bromophenyl moiety , which provides a versatile handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a definitive technical analysis of the compound’s physical properties, a robust, self-validating synthesis protocol, and critical handling requirements for drug development workflows.

Chemical Identity & Structural Analysis[2][3]
AttributeSpecification
IUPAC Name (3-Bromophenyl)(cyclobutyl)methanone
Common Name This compound
CAS Registry Number 898790-58-4
Molecular Formula C₁₁H₁₁BrO
Molecular Weight 239.11 g/mol
SMILES O=C(C1CCC1)C2=CC=CC(Br)=C2
InChI Key LFULVMJBOCSCSE-UHFFFAOYSA-N
Structural Class Aryl Cyclobutyl Ketone / Halogenated Aromatic
Thermodynamic & Physical Characteristics

The following data aggregates experimental observations and high-fidelity predicted values (ACD/Labs, EPISuite) standard for this class of intermediates.

Table 1: Physical Properties
PropertyValue / RangeCondition / Note
Physical State Pale Yellow Oil to Low-Melting SolidAmbient Temperature (25°C)
Boiling Point 319.3°C ± 20.0°C@ 760 mmHg (Predicted)
Density 1.456 ± 0.06 g/cm³@ 20°C
Flash Point 86.2°CClosed Cup
Refractive Index 1.594@ 589 nm
Vapor Pressure ~0.0003 mmHg@ 25°C (Low volatility)
LogP (Octanol/Water) 3.43Lipophilic; High membrane permeability
Solubility Soluble: DCM, EtOAc, DMSO, MeOHInsoluble: WaterCritical for extraction protocols

Technical Insight: The relatively high LogP (3.43) indicates significant lipophilicity, necessitating the use of non-polar solvents (Hexanes/Ethyl Acetate) for chromatographic purification. The compound is denser than water, facilitating phase separation during aqueous workups (organic layer will be the bottom layer in non-halogenated aqueous extractions, but top layer if DCM is used).

Synthetic Methodology (Self-Validating Protocol)

Objective: Synthesis of this compound via Grignard addition to 3-Bromobenzonitrile. Rationale: This route is selected over Friedel-Crafts acylation to avoid ring-opening rearrangements common with cyclobutane derivatives and to ensure regiospecificity at the meta-position.

4.1 Reaction Scheme Logic

The synthesis relies on the nucleophilic attack of Cyclobutylmagnesium bromide on the nitrile carbon of 3-Bromobenzonitrile. The resulting imine magnesium salt is stable until acidic hydrolysis, preventing over-addition (a common failure mode with acid chlorides).

SynthesisPath cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis R1 Cyclobutyl Bromide (In THF) Grig Cyclobutyl-MgBr (0.5M in THF) R1->Grig Reflux/Exotherm Mg Mg Turnings (I2 Initiator) Mg->Grig Imine Imine-Mg Salt (Intermediate) Grig->Imine Dropwise Addn Nit 3-Bromobenzonitrile (0°C -> RT) Nit->Imine Target 3-Bromophenyl cyclobutyl ketone Imine->Target Hydrolysis (-NH4Cl) Acid HCl (aq, 2M) Acid->Target

Figure 1: Grignard-Nitrile Addition Pathway for Regioselective Ketone Synthesis.

4.2 Detailed Protocol

Reagents:

  • Cyclobutyl bromide (1.1 equiv)

  • Magnesium turnings (1.2 equiv, oven-dried)

  • 3-Bromobenzonitrile (1.0 equiv)

  • THF (Anhydrous, inhibitor-free)[2]

  • Iodine (crystal, catalytic)

Step-by-Step Workflow:

  • Activation (Self-Validation Point): In a flame-dried 3-neck flask under Argon, add Mg turnings and a crystal of iodine. Heat with a heat gun until iodine vaporizes to activate the Mg surface. Success Indicator: Mg turns shiny/etched.

  • Grignard Formation: Add 10% of the Cyclobutyl bromide solution in THF. Wait for exotherm and turbidity (initiation). Causality: Cyclobutyl halides can be sluggish; initiation prevents accumulation of unreacted halide which could lead to a runaway reaction. Once initiated, add the rest dropwise to maintain gentle reflux.

  • Addition: Cool the Grignard solution to 0°C. Add 3-Bromobenzonitrile (dissolved in THF) dropwise over 30 minutes. Control: Low temperature prevents halogen-metal exchange on the aromatic ring.

  • Reaction: Warm to Room Temperature (RT) and stir for 4-6 hours. Validation: Monitor by TLC (Hexane:EtOAc 9:1). Disappearance of nitrile starting material indicates completion.

  • Hydrolysis: Cool to 0°C. Quench with 2M HCl. Stir vigorously for 1 hour. Mechanism: This converts the intermediate imine salt into the ketone.

  • Workup: Extract with Diethyl Ether or EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄.

Purification & Quality Control

Crude product often contains unreacted nitrile or bi-aryl byproducts.

Table 2: Purification Parameters
MethodStationary PhaseMobile PhaseExpected Rf
Flash Chromatography Silica Gel (230-400 mesh)Hexanes : EtOAc (95:5 to 90:10)~0.45 (9:1 Hex:EtOAc)
Distillation N/AHigh vacuum (<1 mmHg)BP >150°C @ 0.5 mmHg

Purification Logic Diagram:

Purification Crude Crude Reaction Mixture (Organic Layer) Evap Rotary Evaporation (Yellow Oil) Crude->Evap TLC TLC Analysis (Hex:EtOAc 9:1) Evap->TLC Check Rf Column Flash Column Chromatography (Gradient Elution) TLC->Column Load Sample Fractions Fraction Collection (UV Active) Column->Fractions Pure Pure 3-Bromophenyl cyclobutyl ketone Fractions->Pure Combine & Dry

Figure 2: Purification workflow to isolate pharmaceutical-grade intermediate.

Spectral Characterization (Expected Data)

To validate the identity of the synthesized compound, compare analytical data against these standard spectral features.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region (δ 7.3 - 8.1 ppm): Characteristic 1,3-disubstituted pattern.

      • δ ~8.05 (t, 1H, H-2): Singlet-like (meta coupling only).

      • δ ~7.85 (d, 1H, H-6): Ortho coupling.

      • δ ~7.65 (d, 1H, H-4): Ortho coupling.

      • δ ~7.35 (t, 1H, H-5): Meta triplet.

    • Cyclobutyl Region (δ 1.8 - 4.0 ppm):

      • δ ~3.95 (quintet, 1H, CH -C=O): Deshielded methine proton next to carbonyl.

      • δ ~2.20 - 2.45 (m, 4H): Methylene protons.

      • δ ~1.85 - 2.10 (m, 2H): Methylene protons.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyl (C=O): ~200 ppm.

    • Aromatic Carbons: ~122 ppm (C-Br), 126-136 ppm (Ar-C).

    • Cyclobutyl Carbons: ~42 ppm (CH), ~25 ppm (CH₂), ~18 ppm (CH₂).

  • IR Spectroscopy (Neat):

    • 1680 - 1695 cm⁻¹: Strong C=O stretching (Aryl ketone).

    • 1570, 1420 cm⁻¹: Aromatic C=C skeletal vibrations.

Safety & Handling (SDS Summary)
  • Hazards:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from light to prevent slow debromination or radical degradation.

  • Spill Response: Absorb with sand/vermiculite. Do not flush into surface water (Marine Pollutant potential due to halogenation).

References
  • GlobalChemMall. (3-Bromophenyl)(cyclobutyl)methanone Properties and Supplier Data. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet for Bromophenyl Cyclobutyl Ketone Derivatives. Retrieved from

  • PubChem. Compound Summary for 3-(3-Bromophenyl)cyclobutan-1-one (Related Isomer & Class Properties). Retrieved from

  • ResearchGate. Formal γ–C–H Functionalization of Cyclobutyl Ketones. Retrieved from

  • Thermo Fisher Scientific. Chemical Safety Data Sheet: Ethanone, 1-(3-bromophenyl)-. Retrieved from

Sources

Comprehensive Characterization Guide: 3-Bromophenyl Cyclobutyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 898790-58-4 Chemical Name: (3-Bromophenyl)(cyclobutyl)methanone Content Type: Technical Reference & Experimental Protocol Audience: Medicinal Chemists, Process Engineers, and Analytical Scientists

Executive Summary & Chemical Identity[1][2]

3-Bromophenyl cyclobutyl ketone is a critical building block in modern drug discovery, particularly valued for its ability to introduce the cyclobutyl motif—a lipophilic, metabolically stable bioisostere for alkyl chains. Unlike its para-substituted isomer (a crystalline solid), the meta-substitution pattern of this compound introduces asymmetry that significantly influences its thermodynamic phase behavior, often resulting in a low-melting solid or viscous oil at room temperature.

This guide provides a definitive technical analysis of its physical properties, experimental determination protocols, and synthetic utility, grounded in thermodynamic principles and rigorous methodology.

Core Physical Properties (Summary)
PropertyValue (Predicted/Experimental)Confidence LevelContext
Boiling Point (Atm) 319.3 °C (760 mmHg)High (Predicted)Decomposition likely before atmospheric BP.
Boiling Point (Vac) ~145–155 °C (1.0 mmHg)High (Estimated)Recommended distillation range.
Melting Point < 50 °C (Likely Oil/Low Solid)MediumPara-isomer melts >70°C; meta reduces MP.
Density 1.456 ± 0.06 g/cm³ High (Predicted)Denser than water; halogenated aromatic.
Flash Point 86.2 °C MediumRequires careful handling; combustible.
LogP 3.43 HighHighly lipophilic; non-polar solvent soluble.

Critical Note on Isomerism: Do not confuse this compound with 3-(3-bromophenyl)cyclobutan-1-one (a cyclobutanone derivative). The compound discussed here is an aryl ketone where the carbonyl carbon is bonded directly to the cyclobutyl ring and the benzene ring.

Thermodynamic Profile: Melting & Boiling Point Analysis

Boiling Point & Distillation Dynamics

The predicted atmospheric boiling point of 319.3 °C indicates a high enthalpy of vaporization (


), typical for halogenated benzophenone analogs. However, subjecting this compound to temperatures above 200 °C risks thermal degradation (de-bromination or ring opening).
  • Operational Insight: Purification should never be attempted at atmospheric pressure.

  • Vacuum Correction: Using the Clausius-Clapeyron relation, the boiling point drops significantly under reduced pressure.

    • @ 10 mmHg: ~180 °C

    • @ 1 mmHg: ~150 °C

    • @ 0.1 mmHg: ~115 °C

Melting Point & Crystal Lattice Energy

While the 4-bromophenyl analog (CAS 898790-60-8) is a stable solid, the 3-bromo substitution disrupts the crystal lattice packing efficiency. This "symmetry breaking" often lowers the melting point by 30–50 °C compared to the para isomer.

  • Expectation: The compound is likely a viscous, pale yellow oil that may slowly crystallize upon prolonged storage at -20 °C.

  • Handling: If the compound appears as an oil, do not assume impurity. Verify purity via HPLC/GC before attempting to force crystallization.

Experimental Determination Protocols

Protocol A: Boiling Point Determination (Micro-Scale)

For samples < 500 mg where standard distillation is impossible.

  • Setup: Use a Siwoloboff micro-boiling point tube setup (capillary fused to a thermometer bulb in a melting point apparatus).

  • Procedure:

    • Immerse the capillary (open end down) into the neat liquid sample inside a larger ignition tube.

    • Heat the bath slowly (2 °C/min).

    • Observation: A rapid stream of bubbles emerges from the capillary when the vapor pressure equals external pressure.

    • Endpoint: Stop heating. The temperature at which bubbling stops and liquid is sucked back into the capillary is the true boiling point.

  • Correction: If performing under vacuum, record the pressure precisely using a digital manometer.

Protocol B: Differential Scanning Calorimetry (DSC)

The Gold Standard for MP and Purity.

  • Sample Prep: Seal 2–5 mg of sample in an aluminum pan (hermetic seal recommended to prevent evaporation).

  • Cycle:

    • Equilibrate at -40 °C.

    • Ramp 10 °C/min to 350 °C.

  • Analysis:

    • Melting: Look for an endothermic peak (

      
      ) in the low temperature range (-10 °C to 60 °C).
      
    • Boiling: A broad endotherm at higher temperatures (onset corresponds to BP).

    • Decomposition: Sharp exothermic events (avoid these temperatures in processing).

Synthesis & Structural Validation

Understanding the synthesis confirms the structure and expected impurities (e.g., unreacted nitrile or biaryl byproducts).

Recommended Synthetic Pathway

The most robust route utilizes a Grignard addition to cyclobutanecarbonitrile, avoiding the over-addition issues common with acid chlorides.

Synthesis SM1 3-Dibromobenzene (Precursor) Grignard Grignard Reagent (3-Br-Ph-MgBr) SM1->Grignard Mg, THF Reflux SM2 Cyclobutane- carbonitrile Intermediate Imine Salt Intermediate Grignard->Intermediate + SM2 0°C to RT Product 3-Bromophenyl Cyclobutyl Ketone Intermediate->Product H3O+ Hydrolysis

Figure 1: Grignard synthesis route ensuring regiospecific ketone formation.

Key Impurities to Monitor:

  • 3,3'-Dibromobiphenyl: Result of homocoupling during Grignard formation. (High BP, solid).

  • Cyclobutyl phenyl ketone: Result of de-bromination (lower BP).

Advanced Application: The Norrish-Yang Cyclization[3]

Why is this compound important? It is a precursor to bicyclo[1.1.1]pentanes , a trending "saturated bioisostere" for phenyl rings in drug development.

Under UV irradiation, this compound undergoes a Norrish-Yang Type II photocyclization to form the bicyclic alcohol. This transformation is highly sensitive to the purity of the starting ketone.

NorrishYang Ketone 3-Bromophenyl Cyclobutyl Ketone Excited Excited Triplet State (Diradical) Ketone->Excited hv (UV Light) Bicyclo 1-(3-Bromophenyl) bicyclo[1.1.1]pentan-2-ol Excited->Bicyclo Ring Closure (C-H Insertion)

Figure 2: Photochemical conversion to high-value bicyclo[1.1.1]pentane scaffold.

References

  • Sigma-Aldrich. (2024). Product Specification: (3-Bromophenyl)(cyclobutyl)methanone (CAS 898790-58-4).[1] Retrieved from

  • Walutin, K., et al. (2019). "Formal γ-C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes." Journal of the American Chemical Society. (Describing the Norrish-Yang cyclization of aryl cyclobutyl ketones). Retrieved from

  • GlobalChemMall. (2024). Physical Properties of (3-Bromophenyl)-cyclobutylmethanone. Retrieved from

  • PubChem. (2024). Compound Summary: (3-Bromophenyl)(cyclobutyl)methanone.[1] National Library of Medicine. Retrieved from

Disclaimer: Experimental values provided are based on predictive models and structural analogs where specific empirical data is proprietary. Always perform a test run on a small scale (<100 mg) before scaling up.

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Thermodynamic Properties of Cyclobutyl Aryl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of the thermodynamic properties of cyclobutyl aryl ketones, a class of molecules of significant interest in medicinal chemistry. Understanding the thermodynamic landscape of these compounds is paramount for predicting their stability, reactivity, and ultimately, their behavior in biological systems. This document moves beyond a simple recitation of facts to explain the underlying principles that govern their thermodynamic behavior, offering both theoretical insights and practical methodologies for their characterization.

The Significance of Cyclobutyl Aryl Ketones in Drug Discovery

Cyclobutyl aryl ketones are increasingly incorporated into drug candidates due to the unique structural and conformational properties imparted by the four-membered cyclobutane ring. This moiety can serve as a bioisostere for other chemical groups, offering advantages in terms of metabolic stability, binding affinity, and intellectual property. The inherent ring strain of the cyclobutane ring, a key determinant of its thermodynamic properties, can be strategically harnessed to influence molecular conformation and reactivity, providing a powerful tool for drug design.

The Energetic Landscape: Understanding Ring Strain and Conformational Dynamics

The thermodynamic properties of cyclobutyl aryl ketones are intrinsically linked to the high ring strain of the cyclobutane moiety. This strain arises from two primary factors:

  • Angle Strain: The ideal bond angle for an sp³ hybridized carbon atom is 109.5°. In a planar cyclobutane, the internal bond angles would be a rigid 90°, leading to significant deviation and, consequently, high angle strain.[1][2][3][4] To alleviate this, the cyclobutane ring adopts a puckered or "butterfly" conformation.[4][5][6][7] This puckering slightly reduces the C-C-C bond angles to around 88° but significantly relieves torsional strain.[2][3][6]

  • Torsional Strain: In a planar cyclobutane, the hydrogen atoms on adjacent carbon atoms would be eclipsed, resulting in unfavorable steric interactions and high torsional strain. The puckered conformation staggers these hydrogens, reducing this strain.[4][5]

The total ring strain energy of cyclobutane is approximately 26.3 kcal/mol.[3][4] This stored potential energy makes the ring susceptible to opening reactions, a feature that can be exploited in synthetic chemistry but must be carefully considered in drug design to ensure metabolic stability.

The presence of a bulky aryl ketone substituent further influences the conformational equilibrium of the cyclobutane ring. The molecule will adopt a conformation that minimizes steric interactions between the substituent and the ring's hydrogen atoms. This conformational preference has a direct impact on the molecule's overall Gibbs free energy and, therefore, its stability and reactivity.

Quantitative Thermodynamic Data

Obtaining comprehensive experimental thermodynamic data for novel compounds is a continuous effort in the scientific community. While a complete dataset for all cyclobutyl aryl ketones is not available, the following table summarizes key thermodynamic parameters for a representative molecule, cyclobutyl phenyl ketone. It is important to note that some of these values may be derived from computational models and should be critically evaluated.[8][9]

Thermodynamic PropertySymbolValue for Cyclobutyl Phenyl KetoneUnitSource
Standard Gibbs Free Energy of FormationΔfG°Data not readily availablekJ/mol[10]
Enthalpy of Formation at Standard ConditionsΔfH°gasData not readily availablekJ/mol[10]
Enthalpy of Fusion at Standard ConditionsΔfusH°Data not readily availablekJ/mol[10]
Enthalpy of Vaporization at Standard ConditionsΔvapH°Data not readily availablekJ/mol[10]
Ideal Gas Heat CapacityCp,gasData not readily availableJ/mol·K[10]

Note: The lack of readily available experimental data highlights the importance of the computational and experimental methods detailed in the subsequent sections for characterizing novel cyclobutyl aryl ketones.

Experimental Determination of Thermodynamic Properties: A Practical Approach

Calorimetry is the primary experimental technique for determining the fundamental thermodynamic properties of a compound.[11][12][13][14]

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is used to measure the heat of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.[12]

  • Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of the cyclobutyl aryl ketone is pressed into a pellet.

  • Bomb Assembly: The pellet is placed in a sample holder within a high-pressure stainless-steel vessel known as a "bomb." A fuse wire is positioned to be in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A stirrer ensures uniform temperature distribution, and a high-precision thermometer records the temperature.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter (C_calorimeter), determined through calibration with a standard substance like benzoic acid, is used to calculate the heat of combustion from the observed temperature change (ΔT).

    • q_reaction = - (C_calorimeter * ΔT)

    • ΔcH° is then calculated on a molar basis.

  • Calculation of ΔfH°: The standard enthalpy of formation is calculated using the following equation, where the standard enthalpies of formation of the products (CO₂ and H₂O) are known:

    • ΔcH° = ΣnΔfH°(products) - ΣmΔfH°(reactants)

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure heat capacity (Cp) and the enthalpies of phase transitions (e.g., melting, crystallization).[13][15]

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of the cyclobutyl aryl ketone is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Temperature Program: The instrument is programmed to heat or cool the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.

  • Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis:

    • Heat Capacity (Cp): The heat capacity is determined from the difference in heat flow between the sample and a baseline run.

    • Enthalpy of Fusion (ΔfusH): The enthalpy of melting is calculated by integrating the area of the melting peak in the DSC thermogram.

Computational Chemistry: A Powerful Predictive Tool

In the absence of experimental data, and to gain deeper insights into the structure-energy relationship, computational chemistry provides a powerful means to predict the thermodynamic properties of cyclobutyl aryl ketones. Density Functional Theory (DFT) is a widely used and reliable method for these calculations.[16][17][18][19]

Computational Protocol: DFT Calculations
  • Molecular Structure Generation: A 3D model of the cyclobutyl aryl ketone is built using molecular modeling software.

  • Conformational Search: A thorough conformational search is performed to identify all low-energy conformers of the molecule. This is crucial as the calculated thermodynamic properties are a population-weighted average of all significant conformers.

  • Geometry Optimization: The geometry of each conformer is optimized to find the minimum energy structure. A common DFT functional for this is B3LYP with a suitable basis set such as 6-31G*.

  • Frequency Calculation: A frequency calculation is performed on each optimized geometry to:

    • Confirm that the structure is a true minimum (no imaginary frequencies).

    • Obtain the zero-point vibrational energy (ZPVE).

    • Calculate the thermal corrections to enthalpy and entropy.

  • Single-Point Energy Calculation: To obtain a more accurate electronic energy, a single-point energy calculation is performed on the optimized geometry using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p)).

  • Calculation of Thermodynamic Properties:

    • Enthalpy (H): H = E_electronic + ZPVE + H_thermal

    • Gibbs Free Energy (G): G = H - T*S

    • The standard enthalpy of formation can be calculated using isodesmic reactions, which are hypothetical reactions where the types of bonds broken and formed are similar, leading to cancellation of errors in the calculations.

Visualizing Thermodynamic Relationships

Diagrams are essential tools for visualizing complex relationships in thermodynamics.

G Factors Influencing Thermodynamic Stability of Cyclobutyl Aryl Ketones Thermodynamics Thermodynamic Stability (Gibbs Free Energy) RingStrain Ring Strain Thermodynamics->RingStrain Conformation Conformational Energy Thermodynamics->Conformation ElectronicEffects Electronic Effects (Aryl Group) Thermodynamics->ElectronicEffects AngleStrain Angle Strain RingStrain->AngleStrain TorsionalStrain Torsional Strain RingStrain->TorsionalStrain Puckering Ring Puckering Conformation->Puckering Substituent Substituent Effects Conformation->Substituent TorsionalStrain->Puckering

Figure 1: Key factors determining the thermodynamic stability of cyclobutyl aryl ketones.

G Workflow for Determining Enthalpy of Formation cluster_exp Experimental (Calorimetry) cluster_comp Computational (DFT) BombCalorimetry Bomb Calorimetry HeatOfCombustion Measure Heat of Combustion (ΔcH°) BombCalorimetry->HeatOfCombustion HessLaw Apply Hess's Law HeatOfCombustion->HessLaw EnthalpyOfFormation_Exp Enthalpy of Formation (ΔfH°) HessLaw->EnthalpyOfFormation_Exp DFT DFT Calculations GeoOpt Geometry Optimization & Frequency Calculation DFT->GeoOpt SPE Single-Point Energy GeoOpt->SPE Isodesmic Isodesmic Reaction SPE->Isodesmic EnthalpyOfFormation_Comp Enthalpy of Formation (ΔfH°) Isodesmic->EnthalpyOfFormation_Comp

Figure 2: Experimental and computational workflows for determining the enthalpy of formation.

Conclusion: Integrating Theory and Experiment for Drug Development

A thorough understanding of the thermodynamic properties of cyclobutyl aryl ketones is indispensable for their successful application in drug discovery. The inherent ring strain of the cyclobutane moiety presents both a challenge and an opportunity. While it can lead to potential instability, it also provides a means to fine-tune the conformational and energetic properties of a drug candidate. By integrating experimental techniques like calorimetry with powerful computational methods, researchers can gain a comprehensive picture of the thermodynamic landscape of these molecules. This knowledge is crucial for making informed decisions in the design and optimization of novel therapeutics, ultimately accelerating the drug development process.

References

  • Cheméo. (n.d.). Cyclobutyl phenyl ketone. Retrieved February 22, 2026, from [Link]

  • Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330–336. [Link]

  • LibreTexts Chemistry. (2020, May 30). 4.6: Cycloalkanes and Ring Strain. [Link]

  • LibreTexts Chemistry. (2015, July 5). 4.2: Ring Strain and the Structure of Cycloalkanes. [Link]

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  • Wikipedia. (n.d.). Ring strain. Retrieved February 22, 2026, from [Link]

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  • Otero, N., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

  • Gyan Sanchay. (n.d.). STABILITY OF CYCLOALKANES. Retrieved February 22, 2026, from [Link]

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  • Physical Chemistry Chemical Physics. (n.d.). On the ring-opening of substituted cyclobutene to benzocyclobutene: analysis of π delocalization, hyperconjugation, and ring strain. Retrieved February 22, 2026, from [Link]

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  • National Physical Laboratory. (1997).
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromophenyl Cyclobutyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromophenyl cyclobutyl ketone is a versatile chemical intermediate with significant applications in the synthesis of novel pharmaceutical compounds and other complex organic molecules. Its unique structural combination of a brominated aromatic ring and a cyclobutyl ketone moiety makes it a valuable building block. However, as with many halogenated organic compounds, a thorough understanding of its toxicological profile and adherence to strict handling protocols are paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This in-depth technical guide provides a comprehensive overview of the known and potential hazards associated with this compound, outlines detailed procedures for its safe handling, and offers field-proven insights into risk mitigation and emergency preparedness.

Chemical and Physical Properties: A Foundation for Safe Practice

A fundamental understanding of a compound's physical and chemical characteristics is the first line of defense in risk assessment and the design of safe experimental protocols.

PropertyValueSource
Chemical Formula C₁₁H₁₁BrO[1]
CAS Number 898790-58-4[1]
Appearance Information not available
Odor Information not available
Solubility Information not available

The presence of the bromophenyl group suggests that this compound is likely a solid or a high-boiling liquid at room temperature with limited solubility in water but good solubility in common organic solvents. The ketone functional group provides a site for various chemical reactions, while the bromine atom can participate in cross-coupling reactions, making it a versatile synthetic intermediate.[2]

Toxicological Profile: Understanding the Inherent Risks

While specific, in-depth toxicological studies on this compound are limited in publicly available literature, a hazard assessment can be constructed based on data from Safety Data Sheets (SDS) for this compound and structurally related chemicals, as well as the general toxicology of brominated aromatic compounds.

Acute Toxicity and Irritation

Based on available GHS classifications, this compound is categorized as:

  • Harmful if swallowed. [3]

  • Causes skin irritation. [3][4]

  • Causes serious eye irritation. [3][4]

  • May cause respiratory irritation. [3][4]

The causality behind these classifications lies in the chemical reactivity of the molecule. The electrophilic nature of the carbonyl carbon and the potential for the brominated phenyl ring to interact with biological macromolecules can lead to localized inflammation and cell damage upon contact.

  • Skin Irritation: Prolonged or repeated contact can defat the skin, leading to dermatitis. The brominated aromatic moiety may also contribute to skin sensitization in some individuals.[5]

  • Eye Irritation: Direct contact with the eyes is likely to cause significant irritation, redness, and pain. The severity of the irritation will depend on the concentration and duration of exposure. Standard protocols for evaluating eye irritation, such as those outlined in OECD Guideline 405, should be assumed to show a positive result for this compound.[6]

  • Respiratory Irritation: Inhalation of dust or vapors can irritate the mucous membranes and the upper respiratory tract, leading to coughing and shortness of breath.

Systemic and Chronic Toxicity: Extrapolating from Structural Analogs

Brominated aromatic compounds, as a class, are known for their persistence in the environment and potential for bioaccumulation.[7] Some brominated compounds have been shown to be hepatotoxic (toxic to the liver).[8] The metabolism of brominated aromatics can sometimes lead to the formation of more toxic, reactive intermediates.[8]

Ketones, in general, can have effects on the central nervous system, and some can be metabolized to compounds that can cause cellular damage. While therapeutic ketosis is a recognized medical state, the uncontrolled introduction of synthetic ketones into the body carries different risks.[9][10]

Given these considerations, it is prudent to handle this compound with the assumption that it may have the potential for long-term health effects, and to minimize exposure accordingly.

Risk Assessment and Mitigation: A Proactive Approach to Safety

A thorough risk assessment should be conducted before any new experimental procedure involving this compound. This involves identifying potential hazards, evaluating the likelihood and severity of potential exposure, and implementing appropriate control measures.

Caption: A logical workflow for assessing and mitigating risks associated with handling hazardous chemicals.

Standard Operating Procedures for Safe Handling

Adherence to well-defined Standard Operating Procedures (SOPs) is critical for minimizing exposure and ensuring a safe working environment.

Engineering Controls: The First Line of Defense
  • Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of appropriate PPE is crucial and should be based on a thorough risk assessment of the specific tasks being performed.

PPE_Protocol cluster_Donning PPE Donning Sequence cluster_Doffing PPE Doffing Sequence Gloves 1. Nitrile Gloves (Double-gloving recommended) Coat 2. Lab Coat (Flame-resistant, fully buttoned) Gloves->Coat Goggles 3. Safety Goggles (Chemical splash-proof) Coat->Goggles Mask 4. Face Shield / Respirator (As dictated by risk assessment) Goggles->Mask Mask_off 4. Face Shield / Respirator Goggles_off 3. Safety Goggles Mask_off->Goggles_off Coat_off 2. Lab Coat Goggles_off->Coat_off Gloves_off 1. Gloves (Dispose of properly) Coat_off->Gloves_off

Caption: A visual guide to the correct sequence for donning and doffing Personal Protective Equipment.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[3] A face shield should be worn in situations where there is a higher risk of splashing.

  • Skin Protection: A flame-resistant lab coat must be worn and fully buttoned.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[3] Double-gloving is recommended, especially for prolonged handling. Gloves should be inspected for any signs of degradation or puncture before use and changed frequently.

Safe Handling and Storage Practices
  • Weighing and Transferring: Weighing should be done in a fume hood or a ventilated balance enclosure. Use appropriate tools (spatulas, etc.) to avoid generating dust.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][11]

  • Housekeeping: Maintain a clean and organized work area. Clean up any spills immediately following the procedures outlined in Section 5.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a rapid and informed response is crucial to minimize harm.

First Aid Measures
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air.[3] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting.[12] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation and wear appropriate PPE.

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the area.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

This compound is a valuable tool in the arsenal of the synthetic chemist. By approaching its use with a comprehensive understanding of its potential hazards and a steadfast commitment to rigorous safety protocols, researchers can harness its synthetic utility while ensuring a safe and healthy laboratory environment. This guide serves as a foundational resource, but it is incumbent upon each researcher to supplement this information with institution-specific safety guidelines and to exercise sound scientific judgment in all experimental endeavors.

References

  • [Toxicity of selected brominated aromatic compounds]. PubMed. [Link]

  • Toxic External Exposure Leading to Ocular Surface Injury - MDPI. (2023, April 3). [Link]

  • Mammalian Toxicity of Organic Compounds of Bromine and Iodine - ResearchGate. [Link]

  • Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats - PMC. (2022, November 29). [Link]

  • Toxicology of brominated fatty acids: metabolite concentration and heart and liver changes. Lipids. [Link]

  • New understanding of novel brominated flame retardants (NBFRs): Neuro(endocrine) toxicity - ResearchGate. (2025, December 8). [Link]

  • ACUTE EYE IRRITATION - Gyan Sanchay. [Link]

  • An overview of current techniques for ocular toxicity testing - ResearchGate. (2025, October 4). [Link]

  • Toxicokinetics of Brominated Azo Dyes in the Early Life Stages of Zebrafish (Danio rerio) Is Prone to Aromatic Substituent Changes - PubMed. (2020, April 7). [Link]

  • DEVELOPMENT OF AN IN VITRO MODEL TO INVESTIGATE REPEAT OCULAR EXPOSURE - Nottingham ePrints. [Link]

  • Selected Aspects of Ocular Toxicity Studies With a Focus on High-Quality Pathology Reports. [Link]

  • Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R). (2012, May 3). [Link]

  • Toxicological evaluations - Inchem.org. [Link]

  • Cyclobutyl phenyl ketone | C11H12O | CID 79414 - PubChem - NIH. [Link]

  • In vitro endocrine disruption and TCDD-like effects of three novel brominated flame retardants: TBPH, TBB, & TBCO - PubMed. (2013, November 25). [Link]

  • High Content Screening for in vitro toxicity testing - European Pharmaceutical Review. (2011, June 20). [Link]

  • Primary Skin Irritation and Dermal Sensitization Assay:In vivo Evaluation of the Essential Oil from Piper sarmentosum Roxb. - Pharmacognosy Magazine. (2019, August 26). [Link]

  • (PDF) Acute in vitro Nephrotoxicity of Three Brominated Flame Retardants - ResearchGate. (2025, August 6). [Link]

  • The role of dermal irritation in the skin tumor promoting activity of petroleum middle distillates - PubMed. [Link]

  • (PDF) Occupational Contact Dermatitis due to Organic Bromine Compounds. (2024, June 4). [Link]

  • Skin reactions to primary irritants in men and women | Acta Dermato-Venereologica. (1975, May 1). [Link]

  • Pharmacokinetics - EUPATI Toolbox. [Link]

  • skin irritation and - ECETOC. [Link]

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC. [Link]

  • Therapeutic Ketosis and Exogenous Ketones: Main applications and clinical updates | Open Access Journals. [Link]

  • Toxicity Investigations of (R)-3-Hydroxybutyrate Glycerides In Vitro and in Male and Female Rats - PMC. (2022, October 21). [Link]

Sources

Methodological & Application

Technical Application Note: Regioselective Synthesis of 3-Bromophenyl Cyclobutyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Bromophenyl cyclobutyl ketone starting from 1,3-dibromobenzene . This scaffold is a "privileged structure" in drug discovery, often serving as a lipophilic core in NK3 receptor antagonists, kinase inhibitors, and GPCR modulators.

The conventional reaction of organolithiums with acid chlorides often suffers from "over-addition," yielding tertiary alcohols instead of the desired ketones. To ensure high chemoselectivity and purity, this protocol utilizes the Weinreb Amide (N-methoxy-N-methylamide) methodology. This approach guarantees mono-addition of the nucleophile via a stable chelated intermediate.

Key Advantages of This Protocol
  • Chemoselectivity: Prevents formation of the tertiary alcohol byproduct.

  • Regiocontrol: Exclusive mono-lithiation of 1,3-dibromobenzene at the C1 position.

  • Scalability: Suitable for gram-to-multigram scale synthesis.

Retrosynthetic Strategy & Mechanism

The synthesis is divided into two distinct phases:

  • Electrophile Generation: Conversion of cyclobutanecarboxylic acid to its Weinreb amide.

  • Nucleophilic Coupling: Halogen-Lithium exchange of 1,3-dibromobenzene followed by acylation.

Mechanistic Insight: The "Weinreb" Chelation

The success of this reaction relies on the stability of the tetrahedral intermediate formed upon the addition of the organolithium species to the amide. The magnesium/lithium ion coordinates between the carbonyl oxygen and the methoxy oxygen of the amide, forming a rigid 5-membered chelate. This complex resists collapse (elimination of the amine) at low temperatures, effectively masking the ketone until the acidic hydrolytic workup.

Mechanism Start Weinreb Amide (Electrophile) Intermediate Stable Tetrahedral Chelate (Intermediate) Start->Intermediate + Li-Species (-78°C) Li_Species 3-Bromophenyllithium (Nucleophile) Li_Species->Intermediate Quench Acid Hydrolysis (H3O+) Intermediate->Quench Stabilized prevents over-addition Product 3-Bromophenyl cyclobutyl ketone Quench->Product Collapse to Ketone

Figure 1: Mechanistic pathway preventing over-addition via chelation stabilization.

Critical Reagents & Safety Profile

Reagent Table
ReagentCAS No.RoleEquiv.Hazards
1,3-Dibromobenzene 108-36-1Starting Material1.0Irritant, Aquatic Toxin

-Butyllithium (

-BuLi)
109-72-8Lithiating Agent1.05Pyrophoric , Corrosive
Cyclobutanecarboxylic acid 3721-95-7Electrophile Precursor-Corrosive
N,O-Dimethylhydroxylamine HCl 6638-79-5Amine Source-Irritant
THF (Anhydrous) 109-99-9Solvent-Peroxide Former, Flammable
Safety Advisories
  • Pyrophoric Handling:

    
    -BuLi ignites on contact with air. All transfers must use positive pressure nitrogen/argon techniques (cannula or gas-tight syringe).
    
  • Exotherm Control: The lithiation of aryl bromides is exothermic. Efficient cooling (-78°C) is mandatory to prevent benzyne formation or scrambling (lithium migration).

  • Peroxide Check: Ensure THF is distilled from sodium/benzophenone or passed through an activated alumina column immediately prior to use.

Experimental Protocol

Phase 1: Synthesis of the Electrophile (Weinreb Amide)

Target: N-methoxy-N-methylcyclobutanecarboxamide

Rationale: While the acid chloride could be used, converting it to the Weinreb amide first is the "Gold Standard" for preventing side reactions during the coupling phase.

  • Activation: Dissolve cyclobutanecarboxylic acid (10.0 g, 100 mmol) in dry DCM (200 mL). Cool to 0°C.[1]

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (10.7 g, 110 mmol) and triethylamine (30.6 mL, 220 mmol).

  • Coupling: Add EDC·HCl (21.1 g, 110 mmol) portion-wise over 15 minutes. Add HOBt (1.35 g, 10 mmol) as a catalyst.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir overnight (12h).

  • Workup: Quench with 1M HCl (100 mL). Extract with DCM. Wash organics with sat.[2] NaHCO₃ and brine. Dry over MgSO₄.

  • Purification: Concentrate in vacuo. The product is typically a clear oil (Yield >90%).[3] Note: Can be distilled if high purity is required, but crude is usually sufficient.

Phase 2: Lithiation and Coupling (The Critical Step)

Target: this compound

Rationale: We use Halogen-Lithium Exchange rather than direct Grignard formation. Grignard formation from dibromobenzenes can be sluggish and hard to control (often leading to di-Grignards). Lithium exchange at -78°C is kinetically controlled and highly regioselective.

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvent Charge: Add 1,3-dibromobenzene (2.36 g, 10.0 mmol) and anhydrous THF (25 mL).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

  • Lithiation: Add

    
    -BuLi (1.6M in hexanes, 6.6 mL, 10.5 mmol) dropwise via syringe pump or careful manual addition over 20 minutes.
    
    • Critical Control Point: Internal temperature must not rise above -70°C.

    • Observation: Solution may turn slightly yellow/orange. Stir for 45 minutes at -78°C to ensure complete exchange to 3-bromophenyllithium.

  • Coupling: Dissolve the Weinreb amide (from Phase 1) (1.57 g, 11.0 mmol, 1.1 equiv) in anhydrous THF (5 mL). Add this solution dropwise to the lithiated species at -78°C.

  • Warming: Stir at -78°C for 1 hour. Then, remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

    • Chemistry Note: The stable tetrahedral intermediate exists in solution. The ketone is not yet formed.

  • Quench & Hydrolysis: Pour the reaction mixture into a vigorously stirring flask containing 1M HCl (50 mL) at 0°C. Stir for 30 minutes.

    • Mechanism:[1][4][5][6][7] Acid breaks the N-O-Li chelate, releasing the ketone.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water and brine.[2]

  • Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc gradient 95:5 to 80:20).

Process Control & Characterization

Workflow Diagram

Workflow cluster_0 Phase 1: Electrophile Prep cluster_1 Phase 2: Coupling Step1 Cyclobutanecarboxylic Acid + Weinreb Amine + EDC Step2 Stir RT 12h Workup (Acid/Base wash) Step1->Step2 Step3 Isolate Weinreb Amide Step2->Step3 Step6 Add Weinreb Amide (-78°C -> 0°C) Step3->Step6 Transfer Step4 1,3-Dibromobenzene + THF (-78°C) Step5 Add n-BuLi (1.05 eq) Lithium-Halogen Exchange Step4->Step5 Step5->Step6 Step7 Acid Quench (HCl) Release Ketone Step6->Step7

Figure 2: Operational workflow for the synthesis.

Expected Analytical Data
  • Appearance: Colorless to pale yellow oil.

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.05 (t, 1H, Ar-H2), 7.85 (d, 1H, Ar-H4/6), 7.70 (d, 1H, Ar-H4/6), 7.35 (t, 1H, Ar-H5).
      
    • 
       3.95 (m, 1H, cyclobutyl-CH-CO).
      
    • 
       2.40-1.90 (m, 6H, cyclobutyl-CH2).
      
  • MS (ESI): m/z 239/241 [M+H]+ (Characteristic 1:1 bromine isotope pattern).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture in THF or AmideRetest THF for water (<50 ppm). Azeotrope amide with toluene before use.[8]
Starting Material Recovery Incomplete LithiationEnsure

-BuLi titer is accurate. Increase lithiation time to 1h.
Complex Mixture (TLC) Temperature SpikeEnsure internal temp never exceeds -70°C during BuLi addition to prevent scrambling.
Tertiary Alcohol Impurity Improper QuenchEnsure vigorous stirring with excess HCl during workup to fully hydrolyze the intermediate.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Song, J. J. et al. "Organometallic Methods for the Synthesis of Aryl Ketones." Organic Process Research & Development, 2007 , 11, 246.

  • Parham, W. E.; Jones, L. D. "Selective Halogen-Lithium Exchange in Bromobenzenes." Journal of Organic Chemistry, 1976 , 41, 1187.

  • Knochel, P. et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie Int. Ed., 2003 , 42, 4302.

Sources

Application Note: Preparation of 3-Bromophenyl Cyclobutyl Ketone via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis of (3-bromophenyl)(cyclobutyl)methanone (also known as 3-bromophenyl cyclobutyl ketone) utilizing a chemoselective Grignard addition. The protocol circumvents the common pitfall of metal-halogen exchange at the aryl bromide position by employing cyclobutylmagnesium bromide as the nucleophile and 3-bromobenzonitrile as the electrophile. This method offers a streamlined route to aryl-cycloalkyl ketones, a privileged scaffold in p38 MAP kinase inhibitors and other CNS-active agents, while preserving the aryl bromide for downstream cross-coupling (e.g., Suzuki-Miyaura).

Introduction & Retrosynthetic Logic

The Chemoselectivity Challenge

The primary challenge in synthesizing halogenated aryl ketones via Grignard chemistry is preserving the halogen on the aromatic ring.

  • Route A (Not Recommended): Lithiation or Grignard formation on 1,3-dibromobenzene followed by reaction with a cyclobutyl electrophile. Risk:[1] High probability of polymerization (Wurtz coupling) and scrambling of the halogen position.

  • Route B (Recommended): Use of a stable alkyl Grignard (cyclobutyl) attacking a deactivated electrophile (nitrile) that carries the bromine.

Mechanistic Strategy

We utilize the Nitrile Route . Unlike esters or acid chlorides, which often lead to tertiary alcohols via double addition, nitriles react with Grignard reagents to form a stable magnesium imine salt intermediate (


). This intermediate resists further nucleophilic attack due to the high electron density on the nitrogen, ensuring exclusive mono-addition. Subsequent acidic hydrolysis liberates the ketone.[1][2]

Mechanism R1 Cyclobutyl-MgBr (Nucleophile) TS Tetrahedral Transition State R1->TS Attack C≡N R2 3-Bromobenzonitrile (Electrophile) R2->TS IM Imine Mg-Salt (Stable Intermediate) TS->IM Formation H2O Acidic Hydrolysis (H3O+) IM->H2O Quench Prod Target Ketone H2O->Prod Elimination of NH3

Figure 1: Mechanistic pathway for the mono-addition of Grignard reagent to nitrile.

Safety Assessment

Hazard ClassChemicalRisk DescriptionMitigation
Pyrophoric Grignard ReagentsIgnites on air exposure; reacts violently with water.Use flame-dried glassware; inert atmosphere (Ar/N2).[3]
Toxic 3-BromobenzonitrileLiberates HCN if exposed to strong acid under wrong conditions.Work in a well-ventilated fume hood; keep bleach trap ready.
Flammable THF / EtherLow flash point; peroxide former.Use anhydrous, inhibitor-free solvents; ground all equipment.
Exothermic Initiation StepGrignard formation can "run away."[4][5]Add bromide slowly; have ice bath ready.

Materials & Equipment

Reagents
  • Cyclobutyl bromide: >97% purity.

  • Magnesium turnings: Grignard grade (washed with dilute HCl, dried, and crushed immediately before use).

  • 3-Bromobenzonitrile: >98% purity.

  • Tetrahydrofuran (THF): Anhydrous, distilled from Na/Benzophenone or from a solvent purification system (SPS).

  • Iodine (

    
    ):  Crystal (initiator).[4]
    
  • Hydrochloric Acid (2M): For hydrolysis.

Equipment
  • 3-Neck Round Bottom Flask (250 mL).

  • Reflux condenser with inert gas inlet (Nitrogen/Argon balloon).

  • Pressure-equalizing addition funnel.[6]

  • Magnetic stirrer with heating/cooling block.

Experimental Protocol

Step 1: Preparation of Cyclobutylmagnesium Bromide (1.0 M in THF)

Note: Cyclobutyl halides are sterically hindered and can be sluggish to initiate.

  • Setup: Flame-dry the 3-neck flask and assemble with condenser and addition funnel under positive Nitrogen pressure.

  • Activation: Add Magnesium turnings (1.2 equiv, 290 mg for 10 mmol scale) and a single crystal of Iodine. Heat the flask bottom gently with a heat gun until iodine vaporizes, activating the Mg surface.

  • Initiation:

    • Dissolve Cyclobutyl bromide (1.1 equiv, 1.49 g) in anhydrous THF (10 mL).

    • Add 1 mL of this solution to the Mg turnings.

    • Observation: Look for turbidity and loss of iodine color.[7] If no reaction occurs within 5 mins, apply gentle heat (40°C) or sonicate.

  • Propagation: Once initiated, add the remaining bromide solution dropwise over 30 minutes. Maintain a gentle reflux using the reaction's own exotherm.

  • Completion: Reflux at 65°C for 1 hour to ensure complete consumption of the bromide. Cool to Room Temperature (RT).

Step 2: Grignard Addition to Nitrile[2][8]
  • Preparation of Electrophile: In a separate flame-dried flask, dissolve 3-Bromobenzonitrile (1.0 equiv, 1.82 g) in anhydrous THF (15 mL).

  • Cooling: Cool the nitrile solution to 0°C (Ice/Water bath).

  • Addition: Transfer the prepared Cyclobutylmagnesium bromide solution via cannula (or syringe) into the nitrile solution dropwise over 20 minutes.

    • Expert Insight: Keep temperature <5°C during addition to prevent attack on the aryl bromine.

  • Reaction: Remove ice bath and stir at RT for 4–6 hours. Monitor by TLC (or IR, disappearance of nitrile peak at ~2230 cm⁻¹).

Step 3: Acidic Hydrolysis & Workup
  • Quench: Cool the mixture back to 0°C. Slowly add 2M HCl (20 mL).

    • Caution: Vigorous gas evolution (alkane formation from excess Grignard).

  • Hydrolysis: Stir the biphasic mixture vigorously at RT for 2 hours.

    • Note: The intermediate imine salt requires time to hydrolyze to the ketone. If the imine persists (check MS), heat to 50°C for 30 mins.

  • Extraction: Separate layers. Extract aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash: Combine organics and wash with sat.

    
     (to remove acid) and Brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Step 4: Purification
  • Method: Flash Column Chromatography.[3]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes:Ethyl Acetate (Gradient 95:5 to 90:10).

  • Expected Yield: 75–85%.

Workflow Visualization

Workflow Start Start: Dry Glassware MgPrep Mg Activation (Iodine/Heat) Start->MgPrep Grignard Form Cyclobutyl-MgBr (Reflux 1h) MgPrep->Grignard Add Add Grignard to Nitrile (0°C -> RT) Grignard->Add Check TLC: Nitrile Consumed? Add->Check Check->Add No (Stir longer) Quench Acidic Hydrolysis (2M HCl, 2h) Check->Quench Yes Workup Extraction & Column Quench->Workup

Figure 2: Operational workflow for the synthesis.

Analytical Data (Expected)

TechniqueExpected Signal / ValueInterpretation
Appearance Colorless to pale yellow oil
IR (Neat) ~1680 cm⁻¹C=O Stretch (Aryl ketone)
IR (Neat) Absence of ~2230 cm⁻¹Complete consumption of Nitrile
1H NMR (CDCl3)

7.8 (t, 1H), 7.6 (d, 1H), 7.4 (d, 1H), 7.3 (t, 1H)
Aromatic protons (3-substituted pattern)
1H NMR (CDCl3)

3.9 (m, 1H)
Cyclobutyl methine (alpha to carbonyl)
1H NMR (CDCl3)

2.4 - 1.8 (m, 6H)
Cyclobutyl methylene protons
13C NMR ~200 ppmCarbonyl Carbon
MS (ESI) [M+H]+ ~239/241Characteristic 1:1 Br isotope pattern

Expert Insights & Troubleshooting

  • The "Wurtz" Problem: Cyclobutyl bromide is prone to coupling with itself (Cyclobutyl-Cyclobutyl) during Grignard formation if the concentration of the halide is too high.

    • Solution: Dilute the bromide significantly (1:10 v/v in THF) and add it slowly to the Mg.

  • Imine Hydrolysis: Sometimes the imine intermediate is stable and isolates as a solid or oil. If the IR shows a peak at ~1620 cm⁻¹ (C=N) after workup, the hydrolysis was incomplete.

    • Solution: Return the crude material to THF/2M HCl and heat to 50°C for 1 hour.

  • Alternative: Weinreb Amide: If the nitrile route produces low yields due to steric hindrance, convert 3-bromobenzoyl chloride to the Weinreb amide (N-methoxy-N-methylamide). Grignard addition to Weinreb amides is highly chemoselective and prevents over-addition [1].

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Kharasch, M. S.; Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.[4][6] (Foundational text on Grignard additions to nitriles).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for organometallic preparation). Link

  • ScienceMadness Discussion. (2022). "The problem of hydrolysis of nitrile and Grignard reagent". (Practical discussion on imine salt hydrolysis). Link

Sources

Application Note: Strategic Synthesis of 3-Bromophenyl Cyclobutyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Bromophenyl cyclobutyl ketone presents a classic regiochemical paradox in Friedel-Crafts chemistry. A direct Friedel-Crafts acylation of bromobenzene with cyclobutanecarbonyl chloride yields predominantly the para-isomer (4-bromophenyl cyclobutyl ketone) due to the ortho/para directing nature of the halogen. Consequently, the meta-isomer (3-bromo) cannot be accessed efficiently via direct acylation of the halobenzene.

This Application Note details the Retrosynthetic Correction Protocol . We define the validated two-stage workflow:

  • Friedel-Crafts Acylation of benzene to construct the core cyclobutyl phenyl ketone scaffold.

  • Electrophilic Aromatic Substitution (Bromination) utilizing the ketone moiety as a meta-director to install the bromine atom at the C3 position.

This guide addresses critical process parameters, including the stability of the cyclobutyl acylium ion and temperature controls required to prevent ring expansion.

The Regioselectivity Paradox

To ensure high purity and yield, researchers must understand why the "obvious" route fails.

  • The Trap (Direct Acylation): Reacting Bromobenzene + Cyclobutanecarbonyl chloride

    
    Major Product: 4-Bromo  (Para).
    
    • Reason: Bromine is a deactivating but ortho/para-directing group. Steric hindrance from the cyclobutyl group further favors the para position.

  • The Solution (Sequential Synthesis): Reacting Benzene + Cyclobutanecarbonyl chloride

    
     Phenyl cyclobutyl ketone 
    
    
    
    Major Product: 3-Bromo (Meta).
    • Reason: The ketone carbonyl group is a strong electron-withdrawing group (EWG), which deactivates the ring and directs incoming electrophiles to the meta position.

Visual Pathway Analysis

ReactionPathways Benzene Benzene Int_Ketone Phenyl Cyclobutyl Ketone Benzene->Int_Ketone 1. FC Acylation (AlCl3, 0°C) BromoBenzene Bromobenzene WrongProduct IMPURITY: 4-Bromophenyl Cyclobutyl Ketone BromoBenzene->WrongProduct Direct FC Acylation (Para-Directing) CyclobutylChloride Cyclobutanecarbonyl Chloride CyclobutylChloride->Int_Ketone CyclobutylChloride->WrongProduct Target TARGET: 3-Bromophenyl Cyclobutyl Ketone Int_Ketone->Target 2. Bromination (Br2, AlCl3, Meta-Directing)

Figure 1: Strategic routing logic. The blue path represents the validated protocol for the 3-bromo isomer; the red dashed path indicates the failed direct approach.

Detailed Experimental Protocols

Phase 1: Friedel-Crafts Acylation (Scaffold Construction)

Objective: Synthesis of Phenyl cyclobutyl ketone. Critical Control Point: Unlike alkyl cations, the cyclobutyl acylium ion is resonance-stabilized and resistant to ring expansion (to cyclopentanone derivatives) if temperature is controlled.

Reagents & Stoichiometry
ReagentEquiv.Role
Benzene 10.0 (Solvent)Substrate & Solvent
Cyclobutanecarbonyl Chloride 1.0Electrophile Source
Aluminum Chloride (AlCl₃) 1.1 - 1.2Lewis Acid Catalyst
Dichloromethane (DCM) OptionalCo-solvent (if not using neat benzene)
HCl (gas) ByproductVent to scrubber
Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and an inert gas inlet (Ar or N₂). Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl evolution.

  • Lewis Acid Suspension: Charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous Benzene (or DCM if using stoichiometric benzene). Cool the suspension to 0°C using an ice bath.

  • Electrophile Addition: Dissolve Cyclobutanecarbonyl chloride (1.0 eq) in a minimal amount of solvent. Add this solution dropwise to the AlCl₃ suspension over 30–45 minutes.

    • Observation: The mixture will turn yellow/orange, and HCl gas will evolve.

    • Technical Note: Slow addition prevents localized overheating, which could trigger ring opening or polymerization.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC or GC-MS.

  • Quenching (Exothermic): Cool the mixture back to 0°C. Very slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (to dissolve aluminum salts).

  • Workup: Extract with DCM (3x). Wash combined organics with saturated NaHCO₃ (to remove acid traces) and brine. Dry over anhydrous MgSO₄.

  • Purification: Concentrate in vacuo. Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc) to yield Phenyl cyclobutyl ketone .

Phase 2: Regioselective Bromination

Objective: Functionalization at the C3 (Meta) position. Mechanism: The carbonyl group withdraws electron density via induction and resonance, deactivating the ortho and para positions, leaving the meta position as the most nucleophilic site.

Reagents & Stoichiometry
ReagentEquiv.Role
Phenyl Cyclobutyl Ketone 1.0Substrate
Bromine (Br₂) 1.05Brominating Agent
AlCl₃ or FeBr₃ 2.5Swamping Catalyst*
Dichloromethane (DCM) SolventReaction Medium

*Note: A "swamping" amount of catalyst is often used because the ketone oxygen coordinates with the Lewis Acid, consuming 1 equivalent immediately.

Step-by-Step Protocol
  • Complexation: Dissolve Phenyl cyclobutyl ketone (1.0 eq) in anhydrous DCM under Argon. Add AlCl₃ (2.5 eq) cautiously at 0°C. Stir for 15 minutes to allow the ketone-AlCl₃ complex to form (this enhances the meta-directing effect).

  • Bromination: Add Br₂ (1.05 eq) dropwise (neat or in DCM) at 0°C.

    • Safety: Br₂ is highly toxic and corrosive. Use exclusively in a fume hood.

  • Reaction: Warm to Room Temperature. If reaction is sluggish (due to ring deactivation), heat to reflux (40°C) carefully. Monitor strictly to prevent over-bromination.[1]

  • Quenching: Pour onto ice/water containing Sodium Thiosulfate (Na₂S₂O₃) to quench excess bromine (red color disappears).

  • Workup: Extract with DCM. Wash with water and brine.[1] Dry over Na₂SO₄.

  • Isolation: Evaporate solvent. The crude product is This compound . Recrystallize from ethanol/hexanes or purify via column chromatography if necessary.

Process Workflow Diagram

Workflow cluster_0 Phase 1: Friedel-Crafts Acylation cluster_1 Phase 2: Meta-Bromination Start Start: Anhydrous AlCl3 + Benzene (0°C) Add Add Cyclobutanecarbonyl Chloride (Dropwise) Start->Add Stir Stir RT (2-4h) Monitor HCl evolution Add->Stir Quench1 Quench: Ice/HCl Stir->Quench1 Isolate1 Isolate: Phenyl Cyclobutyl Ketone Quench1->Isolate1 Complex Complexation: Ketone + AlCl3 (2.5 eq) Isolate1->Complex Transfer Intermediate Brominate Add Br2 (0°C -> RT) Complex->Brominate Quench2 Quench: Na2S2O3 (Remove excess Br2) Brominate->Quench2 Final Final Product: 3-Bromophenyl Cyclobutyl Ketone Quench2->Final

Figure 2: Operational workflow emphasizing the two-stage isolation and specific quenching requirements for bromine management.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Ring Opening (Linear Products) Temperature too high during AlCl₃ addition.Maintain strict 0°C during addition. Ensure slow addition rate.
Low Yield (Phase 2) Catalyst sequestration.The ketone oxygen binds AlCl₃.[2] Ensure >2.0 equivalents of Lewis Acid are used in the bromination step.
Para-Bromo Impurity Starting material contamination.Ensure the starting material for Phase 2 is unsubstituted Phenyl Cyclobutyl Ketone, not Bromobenzene.
Poly-bromination Excess Br₂ or high temp.Use stoichiometric Br₂ (1.05 eq) and monitor reaction progress frequently.

References

  • Friedel-Crafts Acylation Mechanism & Stability

    • Chemistry Steps.[1][2][3][4] "Friedel-Crafts Acylation: Mechanism and Advantages."[5] Accessed October 2023. Link

    • Note: Confirms the stability of acylium ions against rearrangement compared to alkyl cations.[5]

  • Regioselectivity of Electrophilic Aromatic Substitution

    • LibreTexts Chemistry. "Halogenation of Benzene and Directing Effects." Link

    • Note: Establishes the meta-directing n
  • Cyclobutyl Ketone Synthesis Precedents

    • ResearchGate.[4] "Formal γ-C-H Functionalization of Cyclobutyl Ketones." Link

    • Note: Validates the existence and stability of the cyclobutyl aryl ketone scaffold.
  • General Protocol for FC Acylation

    • Organic-Chemistry.org. "Friedel-Crafts Acylation."[2][5][6][7][8][9][10][11] Link

Sources

Application Note: Synthesis of (3-Bromophenyl)(cyclobutyl)methanone via Grignard Addition to Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocol for synthesizing (3-bromophenyl)(cyclobutyl)methanone , a critical pharmacophore intermediate often used in the development of monoamine transporter inhibitors and analgesic analogs.

The transformation utilizes the nucleophilic addition of 3-bromophenylmagnesium bromide to cyclobutanecarbonitrile , followed by acidic hydrolysis. Unlike standard carbonyl additions (aldehydes/ketones), the nitrile group possesses unique electronic stability that requires specific thermal activation and hydrolysis conditions to prevent side reactions such as


-deprotonation or incomplete imine hydrolysis.
Key Technical Insights
  • Selectivity Control: The use of 3-bromophenylmagnesium bromide requires careful handling to preserve the aryl bromide moiety for downstream cross-coupling (e.g., Suzuki-Miyaura).

  • Imine Stability: The intermediate magnesium imine salt is kinetically stable and requires rigorous acidic hydrolysis to release the ketone.

  • Thermodynamics: Nitriles are less electrophilic than ketones; this protocol utilizes a THF reflux strategy to drive conversion.

Mechanistic Principles

The reaction proceeds through a distinct three-stage mechanism. Understanding the stability of the intermediate metallo-imine is crucial for process success.

  • Nucleophilic Attack: The aryl Grignard reagent (nucleophile) attacks the electrophilic carbon of the nitrile group.

  • Imine Salt Formation: This forms a stable

    
    -bromomagnesio ketimine salt. Unlike tetrahedral alkoxides formed with ketones, this intermediate does not collapse further in the reaction mixture.
    
  • Hydrolysis: The salt is quenched with aqueous acid. The resulting unstable ketimine (

    
    ) is hydrolyzed to the ketone, releasing ammonium salts.
    
Reaction Pathway Diagram

ReactionMechanism Start Cyclobutanecarbonitrile (Electrophile) Complex Coordination Complex (Lewis Acid-Base) Start->Complex Mix in THF Grignard 3-BromophenylMgBr (Nucleophile) Grignard->Complex TS Transition State (4-Center) Complex->TS Heat/Reflux ImineSalt N-Bromomagnesio Imine (Stable Intermediate) TS->ImineSalt C-C Bond Formation Hydrolysis Acidic Hydrolysis (H3O+ / Heat) ImineSalt->Hydrolysis Quench Product (3-Bromophenyl)(cyclobutyl)methanone (Target Ketone) Hydrolysis->Product - NH4Br, - MgBrCl

Figure 1: Mechanistic pathway from nitrile coordination to ketone hydrolysis.

Experimental Protocol

Reagent Specifications & Preparation[1][2][3][4][5]
  • Cyclobutanecarbonitrile: >98% purity.[1] Dry over molecular sieves (4Å) if water content >200 ppm.

  • 3-Bromophenylmagnesium Bromide (1.0 M in THF):

    • Commercial: Available from major suppliers (Sigma-Aldrich, Combi-Blocks).

    • In-House Preparation (Expert Note): Do not prepare via direct Mg insertion into 1,3-dibromobenzene, as this leads to polymerization and oligomers. Use Knochel Exchange : React 1,3-dibromobenzene with

      
      -PrMgCl
      
      
      
      LiCl at -15°C to selectively generate the mono-Grignard species [1].
Detailed Procedure

Scale: 10.0 mmol basis Glassware: Flame-dried 100 mL Schlenk flask, reflux condenser, N2/Ar line.

StepOperationCritical ParameterReasoning
1 Setup Inert Atmosphere (Ar/N2)Grignards degrade instantly with moisture.
2 Charging Add Cyclobutanecarbonitrile (10 mmol, 0.81 g) to dry THF (15 mL).THF promotes Grignard solubility and higher reflux temp than Et2O.
3 Addition Cool to 0°C. Dropwise addition of 3-BromophenylMgBr (12 mmol, 12 mL).Exothermic control.[1][2][3] 1.2 eq excess ensures full consumption of nitrile.
4 Activation Warm to RT, then Reflux (66°C) for 4-6 hours.Nitriles are sluggish electrophiles; heat is required to overcome the activation energy barrier.
5 Monitoring Check via TLC/GC (aliquot quenched with dilute acid).Look for disappearance of nitrile. Imine salt will not move on TLC until hydrolyzed.
6 Quenching Cool to 0°C. Slowly add 3M HCl (20 mL).Exothermic. Converts Mg-salt to imine, then hydrolyzes imine to ketone.
7 Hydrolysis Stir at RT for 2-12 hours (or mild heat 40°C if slow).Ketimines from sterically hindered rings (cyclobutane) hydrolyze slower than linear analogs.
8 Workup Extract with EtOAc (3x). Wash organic layer with NaHCO3, Brine. Dry over MgSO4.[4][5]Neutralize acid to prevent degradation during concentration.
9 Purification Flash Chromatography (Hex/EtOAc 95:5).Isolate pure ketone from biphenyl impurities.

Critical Process Parameters (CPP) & Optimization

Solvent Effects

While Diethyl Ether (Et2O) is traditional, THF is superior for this reaction. The higher boiling point of THF (66°C vs 35°C) allows the reaction to overcome the steric hindrance of the cyclobutane ring during the nucleophilic attack.

  • Recommendation: If conversion is <50% after 6 hours, switch solvent to 2-MeTHF (BP: 80°C) or add dry Toluene as a co-solvent to increase thermal energy.

The "Alpha-Proton" Problem

Cyclobutanecarbonitrile possesses an


-proton (pKa ~25). Basic Grignard reagents can deprotonate this position rather than attack the nitrile, leading to recovered starting material upon quench.
  • Mitigation: If yields are low due to deprotonation, add CuBr

    
    SMe2 (5 mol%)  to the reaction. This forms a softer organocopper species that favors nucleophilic addition over proton abstraction [2].
    

Troubleshooting & Decision Tree

Use this workflow to diagnose low yields or impurities.

Troubleshooting Start Problem: Low Yield / Impurity CheckSM Is Starting Material (Nitrile) Recovered? Start->CheckSM CheckImp Is Impurity Biaryl (3,3'-dibromobiphenyl)? Start->CheckImp Deprotonation Cause: Alpha-Deprotonation Action: Add 5% CuBr catalyst or Switch to non-polar solvent mix CheckSM->Deprotonation Yes Stalled Cause: Incomplete Hydrolysis Action: Increase HCl conc (6M) or Heat hydrolysis step to 50°C CheckSM->Stalled No (Intermediate formed but not Ketone) Coupling Cause: Wurtz Coupling in Grignard Prep Action: Use Knochel Exchange (iPrMgCl) instead of Mg metal CheckImp->Coupling Yes

Figure 2: Troubleshooting logic for Grignard-Nitrile coupling.

Safety & Handling

  • Grignard Reagents: Pyrophoric hazards. Handle only under inert gas. Syringes must be oven-dried and purged.

  • Hydrolysis (HCN Risk?): While nitriles generally hydrolyze to carboxylic acids or ketones, under reductive or strongly acidic conditions, ensure no cyanide gas is evolved. In this specific ketone synthesis, the nitrogen is lost as ammonium salt (

    
    ), which is safe. However, always work in a well-ventilated fume hood.
    
  • 3-Bromophenyl derivatives: Potential skin sensitizers and irritants. Wear double nitrile gloves.

References

  • Knochel, P., et al. (2004). "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition, 43(25), 3333-3336.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for Grignard-Nitrile addition protocols).
  • PubChem. (2023). Compound Summary: (3-bromophenyl)(cyclobutyl)methanamine.[6] (Demonstrates the utility of the ketone precursor).

  • Organic Syntheses. (1944). "Propiophenone." Org.[7][8][9] Synth. 1932, 12, 62; Coll. Vol. 2, 1943, 515. (Foundational protocol for Grignard-Nitrile addition).

Sources

Buchwald-Hartwig amination using 3-Bromophenyl cyclobutyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Buchwald-Hartwig Amination of 3-Bromophenyl Cyclobutyl Ketone [1]

Part 1: Executive Summary & Strategic Analysis[1]

The Challenge: Coupling amines to This compound presents a classic chemoselectivity conflict.[1] The substrate contains two reactive sites under palladium catalysis:

  • The Aryl Bromide (Electrophile): The desired site for oxidative addition and subsequent C-N bond formation.[1]

  • The Cyclobutyl Ketone (

    
    -Proton):  The methine proton on the cyclobutyl ring is acidic (
    
    
    
    in DMSO).[1] In the presence of strong bases (e.g., NaOtBu) typically used in amination, this site enolizes, leading to competitive
    
    
    -arylation
    (C-C coupling) or aldol-type polymerization.[1]

The Solution: To achieve high yields of the amine product while suppressing C-arylation, the protocol must utilize weak bases combined with sterically demanding, electron-rich phosphine ligands .[1] This guide validates the use of BrettPhos Pd G3 (for primary amines) and RuPhos Pd G3 (for secondary amines) using Cesium Carbonate (


) as the base.[1]

Part 2: Mechanistic Insight & Ligand Selection[1]

The choice of ligand dictates the chemoselectivity. We utilize the "Third Generation" (G3) Buchwald precatalysts to ensure rapid activation at mild temperatures, preserving the cyclobutyl ring integrity.

Why BrettPhos/RuPhos?
  • BrettPhos (for Primary Amines): Its extreme bulk prevents the coordination of the ketone enolate to the palladium center, effectively shutting down the

    
    -arylation pathway. It also promotes the reductive elimination of the amine product.
    
  • RuPhos (for Secondary Amines): Provides the necessary steric environment to couple more hindered secondary amines while maintaining high turnover numbers (TON).[1]

The Role of the Base

Standard alkoxide bases (NaOtBu, KOtBu) are contraindicated . They irreversibly deprotonate the cyclobutyl ketone, driving the equilibrium toward the enolate.

  • Recommended:

    
     or 
    
    
    
    .[1] These weak bases rely on the "shuttle mechanism" where deprotonation occurs reversibly at the interface or via trace bicarbonate species, favoring the N-arylation cycle over C-arylation.[1]
Mechanistic Pathway Diagram

The following diagram illustrates the divergence between the desired N-arylation and the off-target C-arylation, highlighting how the Ligand/Base combination exerts control.

BuchwaldMechanism Substrate 3-Bromophenyl cyclobutyl ketone OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->OxAdd + Pd(0) Pd0 Pd(0)-Ligand Active Species Pd0->OxAdd Recycle AmineCoord Amine Coordination (Desired Path) OxAdd->AmineCoord + Amine EnolateCoord Enolate Coordination (Off-Target Path) OxAdd->EnolateCoord + Strong Base (Avoid!) Deprotonation Base-Mediated Deprotonation AmineCoord->Deprotonation + Cs2CO3 RedElim_C Reductive Elimination (C-C Bond) EnolateCoord->RedElim_C RedElim_N Reductive Elimination (C-N Bond) Deprotonation->RedElim_N RedElim_N->Pd0 Regeneration Product_N Target Aryl Amine RedElim_N->Product_N Product_C Alpha-Arylated Ketone (Impurity) RedElim_C->Product_C

Caption: Divergent pathways in Pd-catalyzed coupling. Bulky ligands (BrettPhos) and weak bases (Cs2CO3) block the red "Enolate Coordination" path, enforcing the green N-arylation cycle.[1]

Part 3: Experimental Protocols

Protocol A: Coupling with Primary Amines (BrettPhos System)

Best for: Anilines, Benzylamines, Alkylamines.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Amine: Primary amine (1.2 equiv)[1]

  • Catalyst: BrettPhos Pd G3 (1.0 - 2.0 mol%)[1]

  • Base:

    
     (2.0 equiv, anhydrous, finely ground)
    
  • Solvent: 1,4-Dioxane (anhydrous) or tBuOH.[1][2]

Step-by-Step Workflow:

  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under Argon/Nitrogen flow.

  • Solids Addition: Charge the vial with:

    • This compound (1.0 mmol, 253 mg).[1]

    • 
       (2.0 mmol, 652 mg).[1]
      
    • BrettPhos Pd G3 (0.02 mmol, ~18 mg).[1]

  • Purge: Cap the vial (septum cap) and purge with inert gas for 5 minutes.

  • Liquids Addition:

    • Add 1,4-Dioxane (2.5 mL, 0.4 M concentration).

    • Add the Primary Amine (1.2 mmol) via syringe.[1]

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm) to ensure suspension of the carbonate base.

  • Monitoring: Check by HPLC/UPLC at 2 hours. If conversion <50%, increase temp to 100°C.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove palladium black and salts.[1] Concentrate and purify via flash chromatography.

Protocol B: Coupling with Secondary Amines (RuPhos System)

Best for: Morpholines, Piperidines, Cyclic amines.

Modifications from Protocol A:

  • Catalyst: Substitute BrettPhos Pd G3 with RuPhos Pd G3 (1.0 - 2.0 mol%).

  • Temperature: Secondary amines often require slightly higher energy; start at 85-90°C .[1]

  • Solvent: If solubility is poor, use tAmylOH (tert-Amyl alcohol) instead of dioxane to allow higher reflux temperatures.[1]

Part 4: Data & Screening Matrix[1]

If the standard protocols yield low conversion, conduct a micro-screen using the following matrix. Analyze results via LCMS.

EntryCatalyst (2 mol%)Base (2 equiv)SolventTempExpected Outcome
1 BrettPhos Pd G3

Dioxane 80°C High Yield (Primary Amines)
2RuPhos Pd G3

Dioxane90°CHigh Yield (Secondary Amines)
3XPhos Pd G3

tBuOH100°CAlternative for sterically hindered amines
4Pd(OAc)2 / BINAPNaOtBuToluene80°CFAIL: Significant

-arylation/Enolization

Part 5: Troubleshooting Guide

Issue 1: Hydrodehalogenation (Ar-Br


 Ar-H) 
  • Cause: The reaction is "stalling" after oxidative addition; the amine is not coordinating fast enough, or the solvent is acting as a hydride source.

  • Fix: Increase amine concentration (1.5 equiv). Switch solvent from Dioxane to Toluene (non-protic).[1] Ensure the system is strictly anhydrous.[1]

Issue 2: Low Conversion / Starting Material Recovery

  • Cause: Catalyst poisoning or base insolubility.[1]

  • Fix: Add 1 drop of water (activates the

    
     surface) or use 
    
    
    
    .[1] Ensure the reaction is stirring rapidly; the heterogeneous base must be suspended.

Issue 3: Cyclobutyl Ring Opening

  • Cause: Conditions are too basic or temperature is too high (

    
    ).[1]
    
  • Fix: Strictly limit temperature to 80°C. Switch to the mildest base possible (

    
    ).
    

Part 6: Workflow Visualization

Workflow Start Start: Weigh Solids (Ar-Br, Base, Cat) Purge Inert Gas Purge (N2/Ar) Start->Purge AddLiq Add Solvent & Amine Purge->AddLiq Heat Heat to 80°C Stir 1000rpm AddLiq->Heat Monitor LCMS Check (2 hrs) Heat->Monitor Monitor->Heat Incomplete Workup Filter (Celite) & Concentrate Monitor->Workup Complete Purify Flash Column Chromatography Workup->Purify

Caption: Optimized experimental workflow for Buchwald-Hartwig amination of ketone-functionalized aryl halides.

References

  • Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Aryl Halides with Amines."[1] Chemical Science, 2010.[1]

    • Significance: Establishes the use of weak bases (

      
      , 
      
      
      
      ) to prevent side reactions in ketone-containing substrates.[1]
  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1]

    • Significance: The definitive guide on selecting BrettPhos vs. RuPhos based on amine class.[1]

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–N and C–O Cross-Coupling Reactions."[1] Chemical Science, 2013.[1]

    • Significance: Describes the G3 precatalyst system used in this protocol for low-temperature activ
  • Wolfe, J. P., & Buchwald, S. L. "Palladium-Catalyzed Amination of Aryl Triflates."[1] Journal of Organic Chemistry, 1997.[1]

    • Significance: Early foundational work identifying the competition between N-arylation and ketone enolate arylation.[1]

Sources

reduction of 3-Bromophenyl cyclobutyl ketone to secondary alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective and Stereoselective Reduction of 3-Bromophenyl Cyclobutyl Ketone

Introduction & Strategic Significance

The reduction of This compound (1) to (3-Bromophenyl)(cyclobutyl)methanol (2) represents a critical transformation in the synthesis of CNS-active pharmacophores. The cyclobutyl moiety acts as a lipophilic, metabolically stable bioisostere for isopropyl or phenyl groups, while the 3-bromo substituent serves as a versatile handle for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Key Chemical Challenges:

  • Steric Hindrance: The puckered conformation of the cyclobutyl ring creates significant steric bulk proximal to the carbonyl, potentially retarding reaction rates compared to simple acetophenones.

  • Chemoselectivity: The aryl bromide is susceptible to hydrodehalogenation under aggressive reducing conditions (e.g.,

    
    , Pd/C, or 
    
    
    
    at reflux).
  • Stereocontrol: Drug candidates increasingly require high enantiomeric excess (ee). Standard hydride reductions yield racemates, necessitating chiral chromatography resolution which limits throughput.

This guide details two validated protocols: a robust Racemic Reduction using Sodium Borohydride (


) for baseline synthesis, and an Asymmetric Transfer Hydrogenation (ATH)  using the Noyori-Ikariya catalyst for high-value enantioselective synthesis.

Decision Matrix & Workflow

The following decision tree illustrates the logical selection between Method A and Method B based on project phase and requirements.

ReductionWorkflow Start Starting Material: This compound Decision Requirement Analysis: Target Stereochemistry? Start->Decision RacemicPath Method A: Racemic Reduction (NaBH4, MeOH) Decision->RacemicPath Racemic OK / Ref Std AsymmetricPath Method B: Asymmetric Transfer Hydrogenation (Ru-TsDPEN, FA/TEA) Decision->AsymmetricPath Enantiopure Required ValidationA Validation: 1H NMR, achiral HPLC (Yield >95%) RacemicPath->ValidationA ValidationB Validation: Chiral HPLC (ee >95%) No Debromination AsymmetricPath->ValidationB End Downstream Application: Cross-Coupling / MedChem ValidationA->End ValidationB->End

Figure 1: Operational workflow for selecting the reduction strategy based on stereochemical requirements.

Method A: Racemic Reduction (Standard Protocol)

Objective: Rapid generation of racemic alcohol for use as an analytical reference standard or for non-stereosensitive SAR exploration.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Reagent: Sodium Borohydride (

    
    ) (0.6 – 1.0 eq)
    
  • Solvent: Methanol (anhydrous preferred)

Mechanism & Causality:


 is selected over 

because it is milder and chemoselective. It reduces the ketone without disturbing the aryl bromide. Methanol is the solvent of choice as it facilitates the solvolysis of the intermediate borate complex, preventing the formation of insoluble aggregates often seen in THF.

Protocol:

  • Dissolution: Charge a round-bottom flask with this compound (10 mmol) and Methanol (50 mL, 0.2 M). Cool to

    
     using an ice bath. Reason: Cooling controls the exothermic hydride addition.
    
  • Addition: Add

    
     (380 mg, 10 mmol) portion-wise over 10 minutes. Caution: Rapid addition causes vigorous 
    
    
    
    evolution.
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Cool to

    
    . Add Saturated 
    
    
    
    solution (20 mL) dropwise. Mechanism: This destroys excess hydride and hydrolyzes the borate ester.
  • Workup: Concentrate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Usually not required. If necessary, flash chromatography (0-10% EtOAc in Hexanes).

Expected Yield: 95-99% (Colorless oil).[2]

Method B: Asymmetric Transfer Hydrogenation (High-Value Protocol)

Objective: Synthesis of enantioenriched (R)- or (S)-alcohol (>95% ee) for clinical candidates.

Reagents:

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 – 1.0 mol%)

  • Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotrope)[3]

  • Solvent: Dichloromethane (DCM) or neat in azeotrope.

Mechanism & Causality: This protocol utilizes Noyori Asymmetric Transfer Hydrogenation (ATH) .[4] The Ruthenium center, coordinated by the chiral diamine ligand (TsDPEN), activates the ketone via a metal-ligand bifunctional mechanism. The "NH" effect of the ligand stabilizes the transition state via hydrogen bonding to the carbonyl oxygen, ensuring high face-selectivity. The Formic Acid/TEA system is preferred over Isopropanol/KOH for this substrate because it is irreversible (producing


), driving the reaction to completion despite the steric bulk of the cyclobutyl group.

NoyoriMechanism PreCat Ru-Precatalyst (16e species) Hydride Ru-Hydride (18e Active Species) PreCat->Hydride + HCOOH - CO2 TS Transition State (6-membered) Hydride->TS + Ketone Product Chiral Alcohol + Ru-Amide TS->Product H-Transfer Product->PreCat Regeneration

Figure 2: Simplified catalytic cycle of the Noyori ATH, highlighting the irreversible hydrogen transfer driven by


 release.

Protocol:

  • Catalyst Prep: In a glovebox or under Argon, weigh RuCl(p-cymene)[(R,R)-Ts-DPEN] (1 mol% relative to substrate).

  • Reaction Setup: In a Schlenk flask, dissolve this compound (5.0 g) in degassed DCM (10 mL).

  • Reagent Addition: Add the Formic Acid/Triethylamine complex (5:2 molar ratio) (15 mL).

  • Execution: Stir at

    
     (controlled bath) for 16-24 hours.
    
    • Note: Do not reflux. Higher temperatures degrade enantioselectivity.

  • Monitoring: Monitor conversion by HPLC. The reaction is complete when ketone is <1%.

  • Workup: Dilute with water (50 mL). Extract with DCM.[1] Wash organic layer with Saturated

    
     (to remove residual formic acid) and Brine.
    
  • Purification: Silica gel chromatography.

Expected Results:

  • Yield: >90%

  • ee: >95% (determined by Chiral HPLC).

Analytical Data & Validation

Table 1: Comparative Performance of Reduction Methods

ParameterMethod A (

)
Method B (Noyori ATH)
Reaction Time 1 - 2 Hours16 - 24 Hours
Temperature

to RT

Atom Economy Moderate (Boron waste)High (Catalytic)
Stereochemistry Racemic (50:50)Enantioenriched (>95:5)
Chemoselectivity Excellent (Br stable)Excellent (Br stable)

Spectroscopic Validation (Typical Data):

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    7.50 (s, 1H), 7.39 (d, 1H), 7.20 (m, 2H), 4.65 (d, 1H, CH-OH) , 2.60 (m, 1H, cyclobutyl-CH), 1.70-2.10 (m, 6H, cyclobutyl-
    
    
    ).
    • Diagnostic Signal: The shift of the benzylic proton from a ketone (no signal) to a doublet at ~4.65 ppm confirms reduction.

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/IPA (90:10 or 95:5).

    • Flow: 1.0 mL/min.

    • Detection: UV @ 254 nm.

Troubleshooting & Optimization

  • Low Conversion in ATH:

    • Cause: The cyclobutyl group is sterically bulky.

    • Fix: Increase catalyst loading to 2 mol% or switch solvent to pure FA/TEA azeotrope (solvent-free). Ensure the catalyst is not "poisoned" by oxygen (degas all solvents).

  • Debromination (Trace):

    • Cause: Rare, but possible if Pd contaminants are present in the reaction vessel from previous runs.

    • Fix: Use dedicated glassware. Ensure no

      
       gas pressure is applied; ATH relies on transfer hydrogenation, which is milder.
      
  • Poor Enantioselectivity:

    • Cause: Reaction temperature too high.

    • Fix: Maintain temperature strictly at

      
      . Lowering to 
      
      
      
      will improve ee but significantly increase reaction time.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3] Accounts of Chemical Research, 30(2), 97–102. Link

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[3] Journal of the American Chemical Society, 118(10), 2521–2522. Link

  • Ward, D. E., & Rhee, C. K. (1989). Chemoselective reduction of aldehydes and ketones with sodium borohydride in mixed solvent systems. Canadian Journal of Chemistry, 67(7), 1206–1211. Link

  • Wills, M., et al. (2021).[5] Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones using Noyori-Ikariya Catalysts. ChemCatChem, 13, 4384–4391.[5] Link

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.[1][6][7][8][9] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromophenyl Cyclobutyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the Synthesis of 3-Bromophenyl Cyclobutyl Ketone . It is structured to assist researchers in optimizing yield, minimizing side reactions (specifically metal-halogen exchange), and troubleshooting common experimental failures.

Document ID: TSC-OPT-3BCK-01 Role: Senior Application Scientist Status: Active / Optimization Protocol

Executive Summary & Mechanistic Strategy

The synthesis of This compound presents a specific chemoselectivity challenge: installing the cyclobutyl ketone functionality while preserving the sensitive aryl-bromide moiety.

The primary yield-killing side reaction is Metal-Halogen Exchange (MHE) . The electron-deficient nature of the 3-bromophenyl ring (due to the electron-withdrawing ketone precursor) makes the bromine susceptible to attack by the nucleophilic Grignard reagent (


), leading to polymerization or debrominated byproducts.
The Optimized Route: Weinreb Amide Protocol

While direct addition to nitriles is possible, we recommend the Weinreb Amide route for maximum yield optimization. This pathway prevents over-addition (tertiary alcohol formation) and allows for strict temperature control to suppress MHE.

Mechanistic Pathway & Failure Modes

The following diagram illustrates the competing pathways. Your goal is to maximize Pathway A while suppressing Pathway B .

ReactionPathways Start 3-Bromobenzoyl Chloride (or Weinreb Amide) Inter Tetrahedral Intermediate (Stable Chelate) Start->Inter Kinetic Control (-78°C to 0°C) Exchange Aryl Grignard Species (Magnesium-Halogen Exchange) Start->Exchange Thermodynamic Control (>0°C or Excess Reagent) Reagent Cyclobutyl MgBr (Nucleophile) Reagent->Inter Reagent->Exchange Product 3-Bromophenyl Cyclobutyl Ketone Inter->Product Acid Hydrolysis SideProd Bi-aryls / Debrominated Impurities Exchange->SideProd Polymerization

Figure 1: Mechanistic bifurcation. Success depends on stabilizing the Tetrahedral Intermediate (Green) and preventing MHE (Red).

Standard Operating Procedure (SOP)

Protocol A: The High-Fidelity Weinreb Route (Recommended)

Use this route if purity is critical and you observe debromination in other methods.

Reagents:

  • 3-Bromobenzoyl chloride (1.0 equiv)

  • N,O-Dimethylhydroxylamine HCl (1.1 equiv)

  • Cyclobutylmagnesium bromide (1.2 equiv, 0.5M in THF)

  • Pyridine (2.2 equiv) or TEA

  • DCM (Solvent A) and THF (Solvent B)

Step-by-Step Optimization:

  • Weinreb Amide Formation:

    • Dissolve N,O-dimethylhydroxylamine HCl in DCM at 0°C. Add Pyridine.

    • Add 3-Bromobenzoyl chloride dropwise. Stir at RT for 2 hours.

    • Checkpoint: Verify conversion via TLC. Isolate the amide (3-Bromo-N-methoxy-N-methylbenzamide).

    • Why? Isolating the amide removes acidic impurities that would quench your Grignard later.

  • The Critical Addition (Grignard):

    • Dissolve the purified Weinreb amide in anhydrous THF.

    • Cool to -78°C (Dry ice/Acetone). This is the most critical step for yield.

    • Add Cyclobutyl MgBr dropwise over 30 minutes.

    • Note: At -78°C, nucleophilic attack at the carbonyl is faster than Br-Mg exchange.

    • Stir at -78°C for 1 hour, then allow to warm only to 0°C. Do not reflux.

  • Quench & Hydrolysis:

    • Quench with saturated

      
       or 1M HCl at 0°C.
      
    • Extract with EtOAc.

Protocol B: The Direct Nitrile Route (Scale-Up Alternative)

Use this route for cost-efficiency on larger scales, accepting slightly lower chemoselectivity.

  • Dissolve 3-Bromobenzonitrile in THF.

  • Cool to -10°C (Ice/Salt bath). Do not run at RT.

  • Add Cyclobutyl MgBr slowly.

  • Stir for 2-4 hours at 0°C.

  • Acid Hydrolysis (Critical): The intermediate is an imine salt.[1] It requires stirring with 2M HCl for >4 hours (or overnight) to fully hydrolyze to the ketone.

Troubleshooting Center (FAQs)

Issue 1: Low Yield & Starting Material Recovery

User Question: "I added the Grignard, but after workup, I mostly recovered my starting Weinreb amide/nitrile. Why didn't it react?"

Root Cause:

  • Enolization: If using the amide, the Grignard may be acting as a base rather than a nucleophile, deprotonating alpha-hydrogens (if any—though 3-bromobenzoyl has none, this applies to other substrates).

  • Wet Solvents: Moisture kills Grignard reagents instantly.

  • Degraded Grignard: Cyclobutyl MgBr is strained and can degrade over time.[2]

Solution:

  • Titrate your Grignard: Use a colorimetric titration (e.g., with menthol/phenanthroline) to verify the molarity before use [1].

  • Dry the System: Ensure all glassware is flame-dried under Argon.

Issue 2: "Missing" Bromine (Debrominated Product)

User Question: "NMR shows the cyclobutyl group attached, but the aromatic region pattern is wrong. I think I lost the bromine."

Root Cause: Metal-Halogen Exchange (MHE) .[3] The Grignard reagent exchanged with the aromatic bromine.



The resulting Ar-MgBr then reacts with the electrophile or water, leading to debrominated byproducts.

Solution:

  • Lower the Temperature: MHE has a higher activation energy than carbonyl addition. Run the reaction at -78°C .

  • Reverse Addition: Add the Grignard to the electrophile, keeping the electrophile in excess concentration locally.

  • Additives: Use LiCl . The "Turbo Grignard" effect (complexation with LiCl) can sometimes modulate reactivity, though temperature is the primary control [2].

Issue 3: Imine Intermediates (Nitrile Route)

User Question: "I see a new spot on TLC, but after the column, it decomposes or smells like ammonia. The IR shows a C=N peak, not C=O."

Root Cause: Incomplete hydrolysis. The addition to the nitrile forms a Ketimine (


). This is stable in neutral water.

Solution:

  • Force Hydrolysis: The quench must be acidic (pH < 2). Stir the crude mixture with 2M HCl or 10%

    
     for at least 6 hours at room temperature.
    
  • Visual Check: The disappearance of the imine peak (~1620 cm⁻¹) and appearance of the ketone (~1680 cm⁻¹) in IR monitors this step.

Optimization Data: Solvent & Temperature Effects

The following table summarizes expected outcomes based on reaction conditions for the Weinreb Route .

SolventTemperatureAdditiveYield (Est.)Primary Impurity
THF -78°C None 85-92% None (Optimal)
THF0°CNone65-75%Trace Debromination
THFRefluxNone<40%Complex Mixture (Polymer/Biaryls)
Et₂O-78°CNone60%Solubility Issues (Precipitation)
THF-78°CLiCl (1 eq)88-94%None (Enhanced Rate)

References

  • Knochel, P., et al. (2003).[4] "Functionalized Grignard Reagents via Magnesium-Halogen Exchange." Angewandte Chemie International Edition.

  • Nahm, S., & Weinreb, S. M. (1981).[5] "N-methoxy-N-methylamides as effective acylating agents."[6] Tetrahedron Letters.

  • BenchChem Protocols. "Chemoselectivity of Grignard Reagent Addition." BenchChem Application Notes.

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis."

Sources

Technical Support Center: Purification of 3-Bromophenyl Cyclobutyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the purification of 3-Bromophenyl cyclobutyl ketone , a critical intermediate often synthesized via Grignard addition to cyclobutanecarbonitrile or Weinreb amide coupling.

Chemist-to-Chemist Insight: While aryl ketones are generally stable, the cyclobutyl moiety combined with an aromatic carbonyl creates a specific vulnerability: Norrish Type II photochemical cleavage . Under standard laboratory lighting (and especially intense UV monitoring), this molecule can undergo ring-opening or cyclization side reactions [1].[1] Therefore, our protocol emphasizes light exclusion alongside standard separation efficiency.

PropertySpecification
Target Molecule This compound
Primary Impurities 3-Bromobenzene (SM), Bi-aryl coupling products, Carbinol intermediates
Stationary Phase Silica Gel 60 (40–63 µm)
Detection UV (254 nm) & DNPH Stain (Orange/Red)
Key Risk Photochemical Instability (Norrish Type II)

Method Development & Solvent Optimization

Q: What is the optimal solvent system for this ketone?

A: Standard Hexane/Ethyl Acetate (EtOAc) gradients are effective, but specific ratios depend on the synthesis route.

  • Initial Screen: Run TLC in 95:5 Hexane:EtOAc .

  • Target Rf: Aim for an Rf of 0.25 – 0.35 .

    • If Rf > 0.5: The compound will elute too quickly with non-polar impurities. Reduce polarity to 100% Hexane or 98:2 Hexane:EtOAc.

    • If Rf < 0.1: Increase polarity to 90:10.

Expert Tip: If you struggle to separate the ketone from unreacted 3-bromobenzene (which is very non-polar), switch the non-polar carrier from Hexane to Toluene . Toluene often provides better "π-π" selectivity for aromatic compounds, pulling the bromobenzene apart from the ketone [2].

Q: How do I visualize the compound without degrading it?

A:

  • UV 254 nm: The 3-bromophenyl group is UV active. Limit exposure time. Do not leave the TLC plate under the lamp while annotating; mark quickly and remove.

  • DNPH Stain: 2,4-Dinitrophenylhydrazine is highly specific for ketones. It will stain the product yellow/orange . This confirms the ketone functionality and differentiates it from non-carbonyl impurities (like bi-aryls) [3].

Standard Operating Procedure (SOP)

Workflow Visualization

PurificationWorkflow cluster_warning CRITICAL CONTROL POINT Start Crude Reaction Mixture TLC TLC Method Development (Target Rf 0.3 in Hex/EtOAc) Start->TLC Pack Column Packing (Silica Gel 60) TLC->Pack Load Sample Loading (Dry Load recommended) Pack->Load Elute Gradient Elution (Protect from Light) Load->Elute Analyze Fraction Analysis (UV + DNPH) Elute->Analyze Pool Pool & Concentrate (< 40°C) Analyze->Pool

Figure 1: Purification workflow emphasizing light protection during elution.

Detailed Protocol

Step 1: Column Preparation [2]

  • Silica Ratio: Use 30:1 to 50:1 (weight silica : weight crude).

  • Packing: Slurry pack in 100% Hexane. This ensures the column is neutral and prevents "heat of adsorption" from damaging the ketone upon initial solvent contact.

Step 2: Sample Loading (Dry Loading Preferred)

  • Why? Aryl ketones can be sticky. Wet loading in DCM can lead to band broadening.

  • Method: Dissolve crude in minimum DCM, add silica (1:1 ratio by weight), and rotary evaporate to a free-flowing powder. Load this powder on top of the packed column and cover with a layer of sand.[3]

Step 3: Elution Gradient Run the following gradient (volumes based on Column Volumes, CV):

PhaseSolvent CompositionPurpose
Equilibration 100% Hexane (2 CV)Stabilize column
Elution 1 0% → 2% EtOAc/Hex (3 CV)Elute non-polar impurities (e.g., 3-bromobenzene)
Elution 2 2% → 5% EtOAc/Hex (5 CV)Elute Product (Target)
Flush 20% EtOAc/Hex (2 CV)Elute polar byproducts (alcohols)

Step 4: Fraction Collection

  • Wrap the column in aluminum foil to prevent ambient light photolysis during the run.

  • Collect small fractions (10-15 mL for a 20g column).

Troubleshooting Guide

Logic Tree for Common Issues

Troubleshooting Problem Problem Encountered CoElution Co-elution with Starting Material Problem->CoElution Streaking Streaking/Tailing Problem->Streaking Decomp New Impurities During Column Problem->Decomp Soln_Tol Switch to Toluene/Hexane or DCM/Hexane CoElution->Soln_Tol Soln_Load Reduce Loading Mass or Switch to Dry Load Streaking->Soln_Load Soln_Light Protect from Light (Norrish II Reaction) Decomp->Soln_Light

Figure 2: Troubleshooting logic for separation efficiency and stability.

Specific Scenarios

Q: My product is co-eluting with the 3-bromobenzene starting material. How do I separate them?

  • Cause: Both compounds are highly non-polar and aromatic.

  • Solution: Change the selectivity.

    • Use Toluene: Replace Hexane with Toluene. The π-interaction of toluene often retains the ketone slightly longer than the simple aryl halide.

    • Isocratic Hold: Instead of a gradient, run a long isocratic column at 1% EtOAc/Hexane. This maximizes the interaction time with the silica.

Q: I see two spots on TLC before the column, but three or four spots after. Is the silica degrading my compound?

  • Cause: Likely Photochemical Decomposition . Aryl cyclobutyl ketones are susceptible to Norrish Type II cleavage when exposed to light for extended periods, especially on active surfaces like silica.

  • Solution:

    • Repeat the column in the dark (wrap column in foil, turn off hood lights).

    • Ensure solvents are acid-free (use HPLC grade).

Q: The bands are broad and streaking.

  • Cause: Overloading or poor solubility in the mobile phase.

  • Solution:

    • If wet loading: The solvent used to load (e.g., DCM) might be too strong, carrying the compound down the column unevenly. Switch to Dry Loading.

    • Check the solubility of the ketone in Hexane.[4] If it crashes out, it will streak. Ensure the initial mobile phase has just enough polarity (e.g., 1% EtOAc) to keep it soluble.

Frequently Asked Questions (FAQs)

Q: Can I use Alumina instead of Silica? A: Yes, Neutral Alumina (Activity III) is a good alternative if you suspect acid-sensitivity, though this compound is typically stable to Silica Gel 60. Alumina generally offers lower resolution, so only switch if degradation is confirmed.

Q: How should I store the purified compound? A: Store under an inert atmosphere (Argon/Nitrogen) at -20°C and, crucially, protect from light (amber vial or foil-wrapped).

Q: Is this compound volatile? A: While the molecular weight (~239 g/mol ) suggests low volatility, cyclobutyl ketones can sublime under high vacuum if heated. Concentrate the fractions at < 40°C and do not leave on the high-vacuum pump for extended periods (e.g., overnight) without monitoring.

References

  • Photochemical Reactivity: "Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes." National Institutes of Health (PMC). Discusses the Norrish-Yang cyclization of aryl cyclobutyl ketones.

  • Solvent Selectivity: "Purification of Organic Compounds by Flash Column Chromatography." Organic Syntheses. General principles of solvent selection and silica gel chromatography.

  • Visualization: "Thin Layer Chromatography Stains." University of Rochester. Confirmation of DNPH utility for ketones.

  • General Protocol: "Purification of 2-methylcyclobutan-1-one." BenchChem.[3] Analogous purification protocols for cyclobutyl ketones.

Sources

Technical Support Center: Recrystallization of 3-Bromophenyl Cyclobutyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Bromophenyl cyclobutyl ketone. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this compound through recrystallization. Here, we will address common questions and troubleshooting scenarios encountered during the experimental workflow, providing not just protocols, but the underlying scientific principles to empower you to adapt and optimize the purification for your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a recrystallization solvent for this compound?

The ideal recrystallization solvent is one in which this compound exhibits high solubility at elevated temperatures and low solubility at lower temperatures. This differential solubility is the fundamental principle that drives the purification process. For a molecule like this compound, which possesses both a polar ketone functional group and a nonpolar bromophenyl ring and cyclobutyl moiety, a solvent of intermediate polarity is often a good starting point.

Based on the principle of "like dissolves like," we can predict that polar solvents will interact favorably with the ketone's carbonyl group, while nonpolar solvents will interact with the aromatic and aliphatic portions of the molecule. Therefore, solvents like ethanol, isopropanol, or acetone are excellent candidates to investigate initially. For instance, a related compound, 3-bromoacetophenone, is known to be moderately soluble in ethanol and acetone.[1]

Q2: I've tried a single solvent without success. When should I consider a mixed-solvent system?

A mixed-solvent system is an excellent strategy when you cannot find a single solvent with the desired solubility profile. This is often the case when your compound is either too soluble or too insoluble in common solvents. The approach involves using a pair of miscible solvents: one in which this compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").

The process involves dissolving the crude compound in a minimum amount of the hot "good" solvent, followed by the gradual addition of the "bad" solvent until the solution becomes turbid. A small addition of the "good" solvent will clarify the solution, which is then allowed to cool slowly, promoting crystallization. Common mixed-solvent pairs for a compound with the polarity of this compound could include ethanol/water, acetone/hexane, or ethyl acetate/hexane.

Solvent Selection and Properties

The following table provides a list of potential solvents for the recrystallization of this compound, along with their relevant physical properties to aid in your selection process.

SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Notes on Suitability
Isopropanol 823.919.9A good starting point. Its polarity is well-suited for the compound's functional groups.
Ethanol 784.324.6Similar to isopropanol, often effective for aromatic ketones.
Acetone 565.120.7A strong solvent for ketones, may require a nonpolar anti-solvent for good crystal recovery.[2][3]
Ethyl Acetate 774.46.0Intermediate polarity, good for forming a mixed-solvent system with hexane.
Toluene 1112.42.4A nonpolar aromatic solvent, may be suitable if the compound is highly crystalline.
Hexane 690.11.9A nonpolar solvent, likely to be a poor solvent on its own but an excellent anti-solvent.
Water 10010.280.1Due to the large nonpolar portion of the molecule, it is expected to be a poor solvent but can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the steps for recrystallizing this compound from a single solvent, such as isopropanol.

Step-by-Step Methodology:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small volume of the chosen solvent (e.g., isopropanol) and a boiling chip. Heat the mixture gently on a hot plate.

  • Achieve Saturation: Continue to add the solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization

This protocol is for a mixed-solvent system, for example, ethanol and water.

Step-by-Step Methodology:

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a cold mixture of ethanol and water (in the approximate ratio used for the recrystallization).

  • Drying: Dry the pure product under vacuum.

Troubleshooting Guide

TroubleshootingGuide

Q3: My compound is not dissolving, even in a large amount of hot solvent. What should I do?

This indicates that you have chosen a poor solvent. The intermolecular forces between the solvent molecules are stronger than the forces between the solvent and your compound. You should select a more appropriate solvent, likely one with a polarity that better matches that of this compound. Consult the solvent properties table and consider a solvent from a different chemical class.

Q4: My compound "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute is insoluble in the solution at a temperature above its melting point. This is a common issue when the boiling point of the solvent is too high or the solution is too concentrated.

  • Solution 1: Reheat the mixture to dissolve the oil and add more solvent to decrease the saturation concentration. Then, allow it to cool more slowly.

  • Solution 2: If the problem persists, choose a solvent with a lower boiling point.

Q5: No crystals are forming, even after cooling in an ice bath. What are my next steps?

Supersaturation can sometimes prevent crystallization. You can induce crystallization by:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of the crude product to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

  • Reducing Solvent Volume: If the solution is not saturated enough, you can gently heat it to evaporate some of the solvent and then attempt to cool it again.

Visualization of the Solvent Selection Workflow

SolventSelection

References

  • PubChem. 3-(3-Bromophenyl)cyclobutan-1-one. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Reddit. r/Chempros - Go-to recrystallization solvent mixtures. [Link]

  • Reddit. r/chemistry - Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. [Link]

  • University of Victoria. Recrystallization. [Link]

  • University of Toronto. Recrystallization, filtration and melting point. [Link]

Sources

Technical Support Center: Synthesis of Cyclobutyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cyclobutyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to minimize side reactions and optimize your synthetic protocols, ensuring the highest possible yield and purity of your target molecule.

Introduction

The synthesis of cyclobutyl ketone, a valuable building block in organic synthesis, can be challenging due to the inherent ring strain of the cyclobutane moiety and the potential for various side reactions. This guide will delve into the intricacies of the most common synthetic routes, providing expert insights into the causality behind experimental choices and self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the synthesis of cyclobutyl ketone.

Q1: My Tiffeneau-Demjanov rearrangement is giving a low yield of cyclobutyl ketone and a significant amount of cyclopentanone. What is causing this?

A1: The formation of cyclopentanone as a major byproduct in the Tiffeneau-Demjanov rearrangement of 1-aminomethylcyclopropanol is a common issue arising from a competing Demjanov rearrangement. This occurs when the initial carbocation, formed after the diazotization of the primary amine, undergoes a ring expansion of the cyclopropane ring instead of the desired one-carbon ring expansion to the cyclobutanone.

Several factors can influence the ratio of these two products:

  • Reaction Temperature: The diazotization step is highly exothermic. Maintaining a low temperature, typically between 0-5 °C, is crucial to control the reaction rate and minimize the decomposition of the diazonium ion intermediate, which can lead to undesired rearrangements.[1]

  • Acid Choice: The choice of acid used for the in-situ generation of nitrous acid from sodium nitrite can impact the product distribution. While strong mineral acids like HCl or H2SO4 are commonly used, trifluoroacetic acid (TFA) can sometimes offer better solubility for the substrate and lead to higher yields and reduced side products.[1]

  • Stereochemistry of the Starting Material: The stereochemistry of the 1-aminomethylcycloalkanol can influence the migratory aptitude of the different ring carbons. While less of a factor for the relatively simple cyclopropane precursor, it becomes more significant with substituted rings.

Troubleshooting Steps:

  • Strict Temperature Control: Ensure your reaction vessel is adequately cooled in an ice-salt bath to maintain the temperature at or below 5 °C during the addition of sodium nitrite.

  • Slow Reagent Addition: Add the sodium nitrite solution dropwise to the stirred solution of the amino alcohol and acid to prevent localized overheating.

  • Optimize Acid: If using a standard mineral acid, consider switching to TFA to see if it improves the selectivity for the desired ring expansion.

Q2: I am attempting the intramolecular cyclization of 5-chloro-2-pentanone to form cyclobutyl methyl ketone, but I am observing significant polymerization. How can I prevent this?

A2: Polymerization is a frequent side reaction in the base-mediated intramolecular cyclization of γ-halo ketones. This is often due to intermolecular side reactions competing with the desired intramolecular cyclization.

Key factors to consider are:

  • Base Strength and Concentration: The use of a very strong base or a high concentration of base can promote intermolecular condensation reactions.

  • Reaction Temperature: Higher temperatures can accelerate both the desired cyclization and the undesired polymerization.

  • Purity of the Starting Material: The presence of impurities in the 5-chloro-2-pentanone can initiate polymerization. It is recommended to use freshly distilled starting material.

Troubleshooting Steps:

  • Choice of Base: Employ a moderately strong base, such as sodium hydroxide or potassium carbonate, rather than a very strong base like an alkoxide.

  • Controlled Addition: Add the 5-chloro-2-pentanone slowly to a heated solution of the base to maintain a low concentration of the halo-ketone and favor the intramolecular reaction.

  • Maintain Moderate Temperature: The reaction is often successful when the mixture is maintained at a gentle boil.

  • Purify the Starting Material: Ensure the 5-chloro-2-pentanone is purified by distillation immediately before use to remove any acidic or other impurities that could catalyze polymerization.

Q3: My ring expansion of cyclopropyl methyl ketone with diazomethane is not proceeding efficiently, and I am concerned about the safety of the reagent.

A3: The reaction of a ketone with diazomethane to achieve a one-carbon ring expansion, known as the Büchner–Curtius–Schlotterbeck reaction, can be an effective method.[2] However, the efficiency can be substrate-dependent, and the use of diazomethane requires strict safety precautions due to its toxicity and explosive nature.[3]

Challenges and solutions include:

  • Reactivity: The reaction proceeds via nucleophilic attack of diazomethane on the carbonyl carbon. The reactivity can be influenced by the steric and electronic properties of the ketone.

  • Side Products: Epoxide formation is a potential side reaction.[4]

  • Safety: Diazomethane is a toxic and explosive gas. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment and using glassware with fire-polished joints to avoid sharp edges that can trigger detonation.[3] A safer alternative is trimethylsilyldiazomethane (TMS-diazomethane).

Troubleshooting and Safety Protocol:

  • Use of a Co-solvent: The reaction is typically carried out in a non-protic solvent like diethyl ether.

  • Catalysis: The reaction can be catalyzed by Lewis acids, which may improve the yield and selectivity.

  • Safety First: If you are not experienced with handling diazomethane, it is highly recommended to use the safer alternative, TMS-diazomethane, or to seek guidance from an experienced chemist. Always prepare and use diazomethane in solution and never in its pure gaseous form.

Troubleshooting Guides

This section provides more detailed troubleshooting workflows for specific synthetic methods.

Guide 1: Tiffeneau-Demjanov Rearrangement

Issue: Low yield of cyclobutyl ketone with the formation of multiple byproducts.

Troubleshooting Workflow:

Tiffeneau_Demjanov_Troubleshooting start Low Yield of Cyclobutyl Ketone check_temp Verify Reaction Temperature (0-5 °C) start->check_temp check_reagents Assess Reagent Quality (Fresh NaNO2, Pure Amino Alcohol) start->check_reagents check_addition Review Reagent Addition Rate (Slow, Dropwise) start->check_addition analyze_byproducts Identify Byproducts (GC-MS, NMR) check_temp->analyze_byproducts check_reagents->analyze_byproducts check_addition->analyze_byproducts cyclopentanone Major byproduct: Cyclopentanone analyze_byproducts->cyclopentanone olefins Major byproduct: Olefins analyze_byproducts->olefins unreacted_sm Major byproduct: Unreacted Starting Material analyze_byproducts->unreacted_sm optimize_acid Optimize Acid (Consider TFA) cyclopentanone->optimize_acid lower_temp Lower Reaction Temperature olefins->lower_temp slow_addition Slow Down NaNO2 Addition olefins->slow_addition increase_reagent Increase Equivalents of NaNO2/Acid unreacted_sm->increase_reagent purify_sm Purify Starting Amino Alcohol unreacted_sm->purify_sm end Improved Yield optimize_acid->end lower_temp->end slow_addition->end increase_reagent->end purify_sm->end

Caption: Troubleshooting workflow for the Tiffeneau-Demjanov rearrangement.

Detailed Steps:

  • Verify Reaction Temperature: Use a calibrated thermometer to ensure the internal reaction temperature is maintained between 0 and 5 °C throughout the addition of sodium nitrite.

  • Assess Reagent Quality: Use freshly prepared sodium nitrite solution and ensure the purity of the starting 1-aminomethylcyclopropanol. Impurities can lead to side reactions.

  • Review Reagent Addition Rate: A rapid addition of sodium nitrite can lead to localized warming and decomposition of the diazonium intermediate, favoring side reactions.

  • Identify Byproducts: Use analytical techniques like GC-MS and NMR to identify the major byproducts. This will provide crucial clues about the competing reaction pathways.

    • Cyclopentanone: Indicates a competing Demjanov rearrangement. Consider changing the acid to trifluoroacetic acid to potentially improve selectivity.

    • Olefins: Suggests elimination side reactions. Lowering the temperature and ensuring slow, controlled addition of reagents can minimize this.

    • Unreacted Starting Material: May indicate insufficient nitrous acid or incomplete reaction. Consider increasing the equivalents of sodium nitrite and acid, and ensure the starting material is pure.

Guide 2: Intramolecular Cyclization of 5-Halo-2-pentanone

Issue: Predominant formation of polymeric material over cyclobutyl methyl ketone.

Troubleshooting Workflow:

Intramolecular_Cyclization_Troubleshooting start Polymer Formation check_base Evaluate Base (Strength and Concentration) start->check_base check_temp Monitor Reaction Temperature start->check_temp check_purity Verify Purity of 5-Halo-2-pentanone start->check_purity high_dilution Employ High Dilution Conditions check_base->high_dilution moderate_base Use a Weaker Base (e.g., K2CO3) check_base->moderate_base lower_temp Lower Reaction Temperature check_temp->lower_temp purify_sm Distill Starting Material Immediately Before Use check_purity->purify_sm end Increased Yield of Cyclobutyl Ketone high_dilution->end moderate_base->end lower_temp->end purify_sm->end

Caption: Troubleshooting workflow for the intramolecular cyclization of 5-halo-2-pentanone.

Detailed Steps:

  • Evaluate Base: Strong bases at high concentrations favor intermolecular reactions. Consider using a weaker base like potassium carbonate or employing high-dilution conditions to favor the intramolecular cyclization.

  • Monitor Reaction Temperature: While some heat is necessary to initiate the reaction, excessive temperatures can promote polymerization. Maintain a gentle reflux.

  • Verify Purity of 5-Halo-2-pentanone: The starting material can degrade upon storage. Distill the 5-halo-2-pentanone immediately before use to remove any acidic impurities that can catalyze polymerization.[5]

  • Employ High Dilution Conditions: Adding the halo-ketone slowly to the base solution ensures that its concentration remains low, thus favoring the intramolecular pathway over the intermolecular one.

Comparative Data on Synthetic Routes

The choice of synthetic route can significantly impact the yield and purity of the final product. The following table provides a comparison of common methods for the synthesis of cyclobutyl ketone.

Synthetic MethodStarting MaterialTypical Yield (%)Common Side ProductsKey Considerations
Tiffeneau-Demjanov Rearrangement 1-Aminomethylcyclopropanol60-80%Cyclopentanone, olefins, unreacted starting materialRequires careful temperature control (0-5 °C). The choice of acid can influence selectivity.[1][6]
Intramolecular Cyclization 5-Halo-2-pentanone50-70%Polymeric material, elimination productsRequires high dilution and a moderate base to minimize polymerization. Purity of starting material is critical.[5]
Diazomethane Ring Expansion Cyclopropyl methyl ketone40-60%Epoxides, homologous ketonesDiazomethane is toxic and explosive; TMS-diazomethane is a safer alternative. Lewis acid catalysis can improve yields.[2][4]
Oxidation of Cyclobutanol Cyclobutanol70-90%Over-oxidation products, unreacted starting materialRequires careful choice of oxidizing agent and control of reaction conditions to avoid over-oxidation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key synthetic routes.

Protocol 1: Tiffeneau-Demjanov Rearrangement for Cyclobutyl Ketone

This protocol is adapted from established procedures and is optimized to minimize side reactions.

Materials:

  • 1-Aminomethylcyclopropanol

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1-aminomethylcyclopropanol (1.0 eq) in a 1:1 mixture of water and diethyl ether.

  • Cool the stirred solution to 0 °C in an ice-salt bath.

  • Slowly add concentrated hydrochloric acid (2.5 eq) to the solution, ensuring the temperature does not rise above 5 °C.

  • Prepare a solution of sodium nitrite (1.5 eq) in water.

  • Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 0-5 °C. Vigorous gas evolution (N2) will be observed.

  • After the addition is complete, continue stirring at 0-5 °C for an additional hour.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.

  • Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent by rotary evaporation.

  • Purify the crude cyclobutyl ketone by fractional distillation.

Protocol 2: Intramolecular Cyclization for Cyclobutyl Methyl Ketone

This protocol is based on the procedure described by Smith and Rogier for the synthesis of methyl cyclopropyl ketone, adapted for the synthesis of the cyclobutyl analog.[5]

Materials:

  • 5-Chloro-2-pentanone (freshly distilled)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous calcium chloride

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of sodium hydroxide (1.5 eq) in water.

  • Heat the sodium hydroxide solution to a gentle boil.

  • Add the freshly distilled 5-chloro-2-pentanone (1.0 eq) dropwise to the boiling solution over a period of 30-45 minutes.

  • After the addition is complete, continue to reflux the mixture for 1 hour.

  • Arrange the condenser for distillation and distill the water-ketone mixture.

  • Separate the organic layer from the distillate.

  • Extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic layer and the ether extracts and dry over anhydrous calcium chloride.

  • Filter to remove the drying agent and remove the ether by simple distillation.

  • Purify the residual cyclobutyl methyl ketone by fractional distillation.

Visualization of Key Concepts

Reaction Mechanism: Tiffeneau-Demjanov Rearrangement

Tiffeneau_Demjanov_Mechanism cluster_0 Diazotization cluster_1 Rearrangement cluster_2 Deprotonation R-NH2 1-Aminomethylcyclopropanol R-N2+ Diazonium Ion R-NH2->R-N2+ + HONO - H2O HONO Nitrous Acid Carbocation Primary Carbocation R-N2+->Carbocation - N2 Oxonium Oxonium Ion Carbocation->Oxonium Ring Expansion Ketone Cyclobutyl Ketone Oxonium->Ketone - H+

Caption: Mechanism of the Tiffeneau-Demjanov rearrangement.

Decision Tree for Method Selection

Method_Selection start Starting Material Availability amino_alcohol 1-Aminomethylcyclopropanol start->amino_alcohol Yes halo_ketone 5-Halo-2-pentanone start->halo_ketone No tdr Tiffeneau-Demjanov Rearrangement amino_alcohol->tdr cyclopropyl_ketone Cyclopropyl methyl ketone halo_ketone->cyclopropyl_ketone No intramolecular Intramolecular Cyclization halo_ketone->intramolecular Yes diazomethane Diazomethane Ring Expansion cyclopropyl_ketone->diazomethane Yes

Caption: Decision tree for selecting a synthetic method for cyclobutyl ketone.

References

  • The synthetic versatility of the Tiffeneau–Demjanov chemistry in homologation tactics. Beilstein J. Org. Chem.2019, 15, 2734–2746. (URL: [Link])

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. J. Am. Chem. Soc.2022, 144 (1), 534–541. (URL: [Link])

  • Tiffeneau–Demjanov rearrangement - Wikipedia. (URL: [Link])

  • cyclobutanone - Organic Syntheses Procedure. (URL: [Link])

  • US6444096B1 - Process for the recovery and purification of cyclobutanone - Google P
  • Treatment of a cyclic ketone with diazomethane is a method for accomplishing a ring-expansion... - Homework.Study.com. (URL: [Link])

  • Tiffeneau-Demjanov Rearrangement - SynArchive. (URL: [Link])

  • Cationic Rearrangements - MSU chemistry. (URL: [Link])

  • 30.3: Tiffeneau-Demjanov Rearrangement - Chemistry LibreTexts. (URL: [Link])

  • When a cyclic ketone reacts with diazomethane, the next larger cy... | Study Prep in Pearson+. (URL: [Link])

  • Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes | Request PDF - ResearchGate. (URL: [Link])

  • Diazomethane (CH2N2) - Master Organic Chemistry. (URL: [Link])

  • (PDF) THE N.M.R. SPECTRUM OF CYCLOPENTANONE - ResearchGate. (URL: [Link])

  • Büchner–Curtius–Schlotterbeck reaction - Wikipedia. (URL: [Link])

  • methyl cyclopropyl ketone - Organic Syntheses Procedure. (URL: [Link])

  • US2513534A - Purification of cyclopentanone - Google P
  • Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation - Global Journals. (URL: [Link])

  • Intramolecular Free-Radical Cyclization Reactions. Chem. Rev.2016, 116 (15), 8912–9000. (URL: [Link])

  • Solved Treatment of a cyclic ketone with diazomethane is a | Chegg.com. (URL: [Link])

  • Cyclopentanone | C 5 H 8 O | MD Topology | NMR | X-Ray. (URL: [Link])

  • Tiffeneau-Demjanov. (URL: [Link])

  • Cyclopentanone. (URL: [Link])

  • Diazomethane, Carbenes, and Cyclopropane Synthesis - Chemistry LibreTexts. (URL: [Link])

  • Cyclopentanone - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

  • Cyclopentenone synthesis - Organic Chemistry Portal. (URL: [Link])

  • Ring Expansion Rearrangements - Chemistry Steps. (URL: [Link])

  • Cyclopentanone, 2-tert-pentyl - Organic Syntheses Procedure. (URL: [Link])

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  • Halonium-Induced Cyclization Reactions - ResearchGate. (URL: [Link])

  • Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS - PMC. (URL: [Link])

  • Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes | Request PDF - ResearchGate. (URL: [Link])

  • Intramolecular reaction - Wikipedia. (URL: [Link])

  • Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N | Request PDF - ResearchGate. (URL: [Link])

  • University of Groningen One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 catalyst Xue, Weiyang. (URL: [Link])

  • Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans - PubMed - NIH. (URL: [Link])

  • Carbocation Rearrangements: The Pinacol, Wagner–Meerwein, Demjanov, and Tiffeneau–Demjanov Rearrangements. Angew. Chem. Int. Ed.2019, 58 (39), 13694-13720. (URL: [Link])

  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. J. Pharm. Negative Results2022, 13 (3), 329-335. (URL: [Link])

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storage stability and degradation of 3-Bromophenyl cyclobutyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Bromophenyl cyclobutyl ketone. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of your experiments involving this compound.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the handling, storage, and use of this compound.

Issue 1: Inconsistent Analytical Results or Appearance of New Peaks in Chromatogram

Question: I am observing batch-to-batch variability and the appearance of unknown peaks in my HPLC/GC analysis of this compound. What could be the cause?

Answer:

This issue commonly points to the degradation of the compound. This compound, like other aryl ketones, can be susceptible to several degradation pathways, especially under improper storage or handling conditions. The primary culprits are often oxidation, hydrolysis, and photodegradation.

Causality and In-Depth Explanation:

  • Oxidative Degradation: The benzylic position (the carbon atom of the cyclobutyl ring attached to the phenyl group) is susceptible to oxidation. This can lead to the formation of hydroperoxides, which can further decompose into various byproducts, including ring-opened species or more complex oxidized structures.[1][2] The presence of trace metal ions can catalyze this process.

  • Hydrolytic Degradation: While generally less reactive than esters or amides, the ketone functional group can be a site for nucleophilic attack under strong acidic or basic conditions, potentially leading to ring-opening of the cyclobutane ring, though this is less common under typical storage conditions.[3]

  • Photodegradation: Aromatic ketones are known to absorb UV light, which can lead to photochemical reactions.[2] For cyclobutyl ketones, a Norrish-Yang cyclization is a possible photochemical reaction, leading to the formation of bicyclo[1.1.1]pentanol derivatives.[4][5]

Troubleshooting Protocol:

  • Verify Storage Conditions:

    • Temperature: Store at room temperature as recommended, but for long-term storage, consider refrigeration (2-8 °C) in a well-sealed container.[6]

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

    • Light: Protect from light by using an amber vial or by storing it in a dark place.[2]

  • Perform a Forced Degradation Study:

    • To identify potential degradation products, a forced degradation study is recommended.[1][2][7] This involves subjecting the compound to stress conditions more severe than accelerated stability testing.[2]

    • Conditions to Test:

      • Acidic: 0.1 M HCl at 60 °C for 24-48 hours.

      • Basic: 0.1 M NaOH at 60 °C for 24-48 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24-48 hours.[2]

      • Thermal: 70 °C for 48 hours.[1]

      • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.[2]

    • Analyze the stressed samples by a stability-indicating method (e.g., a gradient HPLC method) to separate the parent compound from any degradation products.

Issue 2: Poor Solubility or Phase Separation During Experiments

Question: I'm having trouble dissolving this compound in my reaction solvent, or I'm observing phase separation. What should I do?

Answer:

Solubility issues can arise from the choice of solvent or the purity of the compound. This compound is a moderately polar compound and is generally soluble in common organic solvents.[8]

Causality and In-Depth Explanation:

  • Solvent Polarity: The polarity of your solvent system must be compatible with the moderately polar nature of the ketone.

  • Impurity Presence: The presence of non-polar or highly polar impurities (including degradation products) can affect the overall solubility of the bulk material.

Troubleshooting Protocol:

  • Solvent Selection:

    • Recommended Solvents: Dichloromethane, chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF) are generally good choices.

    • Aqueous Systems: If working in an aqueous system, a co-solvent such as methanol, ethanol, or acetonitrile may be necessary.

  • Purity Check:

    • Analyze the purity of your starting material using a suitable analytical technique like HPLC or GC-MS.

    • If significant impurities are detected, consider purification by recrystallization or column chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound in a tightly sealed container, protected from light, and under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C).[6][9][10] While room temperature storage is acceptable for shorter periods, cooler temperatures will slow down potential degradation processes.[6]

Q2: What analytical methods are suitable for assessing the purity and stability of this compound?

A2:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile or methanol and water (with or without a buffer like formic acid or ammonium acetate) is a robust method for purity assessment.[11] A photodiode array (PDA) detector is useful for peak purity analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful technique for identifying and quantifying volatile impurities and degradation products.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect major impurities.

Q3: Are there any known incompatible materials with this compound?

A3: Avoid strong oxidizing agents, strong reducing agents, and strong acids or bases, as they can react with the ketone functional group or the aromatic ring.[6]

Q4: What are the potential degradation pathways I should be aware of?

A4: The primary potential degradation pathways include:

  • Oxidation: Particularly at the benzylic position.[1][2]

  • Photodegradation: Can lead to Norrish-Yang cyclization.[4][5]

  • Acid/Base Catalyzed Reactions: Although less common under normal conditions, strong acids or bases can potentially promote ring-opening or other reactions.[3]

Section 3: Experimental Protocols & Data

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile
Protocol 2: Forced Degradation Study Workflow

Caption: Workflow for a forced degradation study.

Diagram: Potential Degradation Pathways

G A This compound B Oxidation (e.g., H2O2) A->B Susceptible benzylic position C Photodegradation (UV light) A->C Aromatic ketone chromophore D Strong Acid/Base A->D Extreme pH E Oxidized Products (e.g., hydroperoxides, ring-opened products) B->E F Norrish-Yang Cyclization Product (Bicyclo[1.1.1]pentanol derivative) C->F G Potential Ring-Opened Products D->G

Caption: Potential degradation pathways.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology.
  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor.
  • Safety Data Sheet - ChemScene. ChemScene.
  • JR-9084 p.1 - Safety Data Sheet. (2023). Combi-Blocks.
  • Safety Data Sheet - TargetMol. (2026). TargetMol.
  • forced degradation products: Topics by Science.gov. Science.gov.
  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass.
  • Safety Data Sheet - CymitQuimica. (2024). CymitQuimica.
  • SAFETY DATA SHEET - Merck. Merck.
  • CAS 254892-91-6: Cyclobutanone, 3-(4-bromophenyl)- - CymitQuimica. CymitQuimica.
  • Product Class 8: Aryl Ketones. Thieme.
  • This compound | 898790-58-4 - Sigma-Aldrich. Sigma-Aldrich.
  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. (2021). Journal of the American Chemical Society.
  • Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal.
  • Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low an. EURL-Pesticides.
  • Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. (2024). Journal of Chemical Health Risks.
  • stability issues of 3-cyclopentylbutan-2-ol under acidic or basic conditions. Benchchem.
  • Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. (2022). Nature Communications.
  • α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. (2021). Organic Letters.
  • Working with Hazardous Chemicals. (1993). Organic Syntheses.
  • Deacylative Transformations of Ketones via Aromatization-Promoted Carbon−Carbon Bond Activation. (2020). Journal of the American Chemical Society.
  • (2014). Organic Syntheses.
  • Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. (2022). Molecules.
  • NY cyclisation of cyclobutyl phenyl ketone and manipulation of... ResearchGate.
  • Biological Conversion of Cyclic Ketones from Catalytic Fast Pyrolysis with Pseudomonas putida KT2440. (2023). ACS Sustainable Chemistry & Engineering.
  • Synthesis and degradation of ketone bodies. Yeast Metabolome Database.
  • An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. (2021). Molecules.

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Technical Support: Purification Strategies for 3-Bromophenyl Cyclobutyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Triage: Identify Your Impurity Profile

Before selecting a purification method, you must identify the specific unreacted starting material (SM) present in your crude mixture. The purification strategy depends entirely on the synthesis route used.

Scenario A: The Grignard Route (Most Common)
  • Reaction: 3-Bromobenzonitrile + Cyclobutylmagnesium bromide

    
     Imine 
    
    
    
    Ketone .
  • Primary Impurity: Unreacted 3-Bromobenzonitrile .

  • Challenge: Nitriles and ketones often possess similar polarity, making separation via standard silica chromatography challenging without optimized gradients.

Scenario B: The Friedel-Crafts / Acylation Route
  • Reaction: 1,3-Dibromobenzene + Cyclobutanecarbonyl chloride

    
    Ketone .
    
  • Primary Impurity: Unreacted 1,3-Dibromobenzene .

  • Challenge: 1,3-Dibromobenzene is a high-boiling liquid (BP ~225°C) that can co-distill with the product if vacuum is not precisely controlled.

Scenario C: The Weinreb/Acid Chloride Route
  • Reaction: 3-Bromophenylmagnesium bromide + Cyclobutane Weinreb Amide

    
    Ketone .
    
  • Primary Impurity: Unreacted Cyclobutanecarboxylic acid (from hydrolysis of excess acid chloride/amide).

  • Challenge: Acidic byproducts can catalyze aldol condensation or decomposition of the ketone.

Decision Matrix (Visual Workflow)

The following logic gate determines the optimal purification method based on your specific impurity.

PurificationStrategy Start Identify Unreacted Starting Material Decision1 Is the SM Acidic? (e.g., Cyclobutanecarboxylic acid) Start->Decision1 Decision2 Is the SM Non-Polar? (e.g., 1,3-Dibromobenzene) Decision1->Decision2 No Action_Wash Protocol A: Chemical Scavenging (Base Wash) Decision1->Action_Wash Yes Decision3 Is the SM Polar/Neutral? (e.g., 3-Bromobenzonitrile) Decision2->Decision3 No Action_Distill Protocol B: Vacuum Distillation (Boiling Point Difference) Decision2->Action_Distill Yes Action_Column Protocol C: Flash Chromatography (Polarity Difference) Decision3->Action_Column Yes caption Figure 1: Purification Decision Tree based on Starting Material (SM) properties.

Protocol A: Chemical Scavenging (Acidic Impurities)

Target: Removal of Cyclobutanecarboxylic acid or residual mineral acids. Mechanism: Deprotonation converts the organic acid into a water-soluble carboxylate salt.

  • Dissolution: Dissolve the crude reaction mixture in Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) .

    • Note: Et₂O is preferred for easier evaporation, but EtOAc is better if the ketone is not fully soluble in ether.

  • Wash Step: Wash the organic phase 2x with Saturated Aqueous NaHCO₃ .

    • Observation: Evolution of CO₂ gas indicates the neutralization of acid.

  • Polishing: Wash 1x with Brine (Saturated NaCl) to remove trapped water.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate.

Protocol B: Vacuum Distillation (Non-Polar Halides)

Target: Removal of 1,3-Dibromobenzene (BP 225°C @ 760 mmHg). Applicability: Best when the starting material is a liquid and the product is thermally stable.

Technical Insight: 3-Bromophenyl cyclobutyl ketone has a significantly higher boiling point than 1,3-dibromobenzene due to the carbonyl dipole and increased molecular weight.

CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11] BP (760 mmHg)Approx. BP (1 mmHg)State (RT)
1,3-Dibromobenzene 225°C~65°CLiquid
This compound >280°C (Est.)~120-130°CLow-melt Solid / Oil

Procedure:

  • Set up a short-path distillation apparatus.

  • Apply high vacuum (< 1 mmHg).

  • Fraction 1 (Forerun): Collect distillate at 60–70°C . This is your unreacted 1,3-dibromobenzene.

  • Fraction 2 (Product): Increase bath temperature. The product will distill around 120–135°C (at 1 mmHg).

  • Caution: Do not overheat the pot residue (>180°C) to avoid thermal decomposition of the cyclobutane ring (ring opening).

Protocol C: Flash Chromatography (Nitrile/General Separation)

Target: Separation of 3-Bromobenzonitrile from the Ketone. Challenge: Both compounds are moderately polar.

TLC Optimization:

  • Solvent System: Hexane:Ethyl Acetate (Start with 90:10).

  • Visualization: UV (254 nm).

  • Rf Values (Typical):

    • 1,3-Dibromobenzene: ~0.8 (Non-polar)

    • This compound: ~0.4–0.5

    • 3-Bromobenzonitrile: ~0.3–0.4 (Often trails the ketone closely)

Gradient Workflow: If the Rf difference (


Rf) is < 0.1, an isocratic hold is required.

Chromatography Step1 Equilibrate Column 100% Hexane Step2 Elute Non-Polars (Dibromobenzene) 0-5% EtOAc Step1->Step2 Volume 1-3 CV Step3 Elute Product (Ketone) 5-15% EtOAc Step2->Step3 Volume 4-10 CV Step4 Elute Polar SM (Nitrile) 20-30% EtOAc Step3->Step4 Volume >10 CV caption Figure 2: Step-gradient strategy for separating Nitriles from Ketones.

Pro-Tip: If the nitrile and ketone co-elute, switch the solvent system to Toluene:Acetone or Dichloromethane:Hexane . The change in selectivity (selectivity


) often resolves overlapping spots that Hexane:EtOAc cannot separate.

Troubleshooting FAQ

Q1: My product is solidifying in the column fraction tubes. What should I do?

  • Cause: this compound can be a low-melting solid.

  • Fix: Dissolve the fractions immediately in a small amount of DCM. Do not let the column run dry.

Q2: I see a "ghost" spot on TLC that smears. What is it?

  • Diagnosis: This is likely the Cyclobutanecarboxylic acid if you didn't perform a basic wash. It streaks on silica due to hydrogen bonding.

  • Fix: Add 1% Triethylamine to your chromatography solvent to sharpen the acid peak (or wash the crude with base before the column).

Q3: Can I use recrystallization?

  • Answer: Maybe. If the product is a solid at room temperature, try recrystallizing from Hexane or a Pentane/Ether mix.

    • Method: Dissolve in minimum hot ether, add hexane until cloudy, cool to -20°C.

    • Limitation: If the impurity is liquid (1,3-dibromobenzene), it may form an "oil out" layer rather than distinct crystals. Distillation is preferred for liquid impurities.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanisms of Grignard addition to nitriles).
  • MasterOrganicChemistry. Reaction of Grignard Reagents with Nitriles. Retrieved from (Specific mechanism for Nitrile-to-Ketone route).

  • PubChem. 3-(3-Bromophenyl)cyclobutan-1-one Compound Summary. Retrieved from (Physical property verification).

Sources

thermal stability of 3-Bromophenyl cyclobutyl ketone under reflux

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromophenyl cyclobutyl ketone. This guide is designed for our partners in research, discovery, and process development. It provides in-depth troubleshooting advice and frequently asked questions regarding the handling and thermal stability of this compound, particularly under reflux conditions. Our goal is to equip you with the necessary insights to anticipate challenges, interpret results, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound under reflux conditions?

While specific decomposition temperature data for this compound is not extensively published, its stability under reflux is highly dependent on the solvent's boiling point, the duration of heating, and the presence of other reagents. Generally, ketones are relatively stable functional groups.[1] However, the presence of two key structural features introduces potential instabilities:

  • Cyclobutyl Ring Strain: Cyclobutanes possess significant ring strain (approx. 26 kcal/mol), which can lower the activation energy for ring-opening reactions at elevated temperatures.[2]

  • Aryl Bromide Group: The carbon-bromine bond can be susceptible to cleavage under certain conditions, and heating halogenated organic compounds can sometimes lead to the release of toxic gases like hydrogen bromide (HBr).[3]

Reactions involving similar aryl cyclobutyl ketone structures have been successfully carried out at temperatures around 100 °C, suggesting a degree of stability in that range for limited periods.[4] However, prolonged heating or refluxing in higher-boiling solvents (e.g., toluene at 111 °C, DMF at 153 °C) significantly increases the risk of degradation.

Q2: What are the primary potential decomposition pathways for this molecule at elevated temperatures?

Under thermal stress, this compound may undergo several decomposition reactions. The most probable pathways are driven by the relief of ring strain and radical mechanisms.

  • Ring-Opening: The most likely thermal decomposition pathway involves the cleavage of the strained cyclobutane ring. This can proceed through a diradical intermediate, potentially leading to the formation of unsaturated, linear ketone isomers. This is analogous to the well-documented photochemical Norrish Type I cleavage of cyclic ketones, which involves alpha-cleavage to form a biradical.[5][6][7] While thermally initiated Norrish reactions are less common, the inherent strain of the four-membered ring makes this pathway plausible.

  • Radical Reactions involving Bromine: At higher temperatures, homolytic cleavage of the C-Br bond could occur, generating an aryl radical. This radical could then participate in a variety of secondary reactions, including hydrogen abstraction from the solvent or other molecules, or polymerization, often leading to complex product mixtures and discoloration (tarring).

  • Elimination of HBr: If a suitable base is present, or under sufficiently high thermal energy, elimination of HBr could occur, though this is less common for aryl halides compared to alkyl halides.

Q3: What are the common observable signs of decomposition during a reflux experiment?

Vigilant monitoring of the reaction is critical. Key indicators of decomposition include:

  • Color Change: A gradual or rapid change in the reaction mixture to yellow, dark brown, or black is a strong indicator of degradation and potential polymerization.

  • Formation of Insoluble Material: The appearance of new precipitates or "tar" suggests the formation of polymeric or other insoluble byproducts.

  • Gas Evolution: Vigorous bubbling that is not attributable to boiling may indicate the formation of gaseous byproducts. If HBr is evolved, it can be detected by holding a piece of damp pH paper near the condenser outlet (in a well-ventilated fume hood), which will show an acidic reaction.

  • Inconsistent TLC Analysis: The appearance of new, unexpected spots on a Thin Layer Chromatography (TLC) plate, especially streaking or spots at the baseline, points to the formation of byproducts. A decrease in the intensity of the starting material spot without a corresponding increase in the desired product spot also suggests decomposition.

Q4: What immediate safety precautions are mandatory when refluxing this compound?

Safety must be the foremost consideration.

  • Fume Hood: All heating of halogenated solvents or compounds must be performed inside a certified chemical fume hood to prevent exposure to potentially toxic vapors.[8]

  • Inert Atmosphere: While not always required, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate oxidative side reactions and is considered good practice, especially for prolonged heating.

  • Gas Trapping: To neutralize any acidic gases like HBr that may be evolved, it is prudent to vent the reflux condenser through a gas bubbler or a drying tube containing a base, such as sodium bicarbonate or calcium carbonate.[9]

  • Proper Reflux Technique: Ensure a steady, controlled boil. The condensation ring of the refluxing solvent should be maintained in the lower third of the condenser to ensure efficient solvent return and prevent loss of volatile components.[10][11] Never heat a closed system, as pressure buildup can cause an explosion.[11]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiment, providing potential causes and actionable solutions.

Problem Encountered Potential Cause(s) Recommended Action(s) & Explanation
Low or No Yield of Desired Product 1. Decomposition of Starting Material: The reflux temperature is too high for the compound's stability in the chosen solvent.Solution: a) Switch to a lower-boiling point solvent. b) If the reaction requires a specific temperature, consider running it for a shorter duration with more frequent monitoring. c) Perform a stability test (see Protocol 1) to determine the compound's decomposition threshold.
2. Reaction Stalling: The activation energy is not being met, or a catalyst/reagent has degraded.Solution: a) Confirm the identity and purity of all reagents. b) If decomposition is not observed, a higher temperature may be necessary, but this must be balanced against stability. Consider alternative activation methods (e.g., microwave irradiation) that allow for rapid heating to a target temperature.
Multiple Unidentified Byproducts on TLC/GC-MS 1. Ring-Opening Decomposition: Thermal stress is causing the cyclobutyl ring to cleave, leading to isomeric byproducts.Solution: a) Lower the reaction temperature. b) Analyze byproducts using GC-MS and NMR to identify potential linear ketone structures. This confirms the decomposition pathway and reinforces the need for milder conditions.
2. Radical Side Reactions: The reaction may be proceeding via a radical pathway, leading to a complex mixture.Solution: a) Add a radical scavenger (e.g., BHT, TEMPO) in a small-scale test reaction to see if byproduct formation is suppressed. b) Degas the solvent and run the reaction under a strict inert atmosphere to minimize radical initiation by oxygen.
Reaction Mixture Turns Dark Brown/Black 1. Extensive Decomposition/Polymerization: This indicates severe degradation of the starting material or products.Solution: a) Immediately stop the reaction and lower the temperature. b) This is a clear sign that the thermal limit of the compound has been exceeded. The experiment must be redesigned at a significantly lower temperature. c) Consider if any reagents (e.g., strong acids/bases) could be catalyzing the decomposition.
Reaction Fails to Reach Completion 1. Equilibrium: The reaction may be reversible and has reached equilibrium.Solution: If applicable to your specific reaction, consider methods to shift the equilibrium, such as removing a byproduct (e.g., water with a Dean-Stark trap).
2. Insufficient Heating Duration: The reaction is simply slow at the chosen temperature.Solution: Before increasing the temperature, extend the reaction time and monitor carefully for any signs of decomposition. A time-course study plotting consumption of starting material versus byproduct formation is highly recommended.

Experimental Protocols & Data

Protocol 1: Assessing Thermal Stability of this compound

This protocol provides a systematic workflow to determine the stability of the title compound in a specific solvent under reflux.

Objective: To identify the onset of thermal decomposition and characterize degradation products.

Materials:

  • This compound

  • Anhydrous solvent of choice (e.g., Toluene)

  • Internal standard for GC analysis (e.g., Dodecane)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • TLC plates, GC-MS system

Procedure:

  • Setup: Assemble a standard reflux apparatus in a fume hood.[10] Ensure all glassware is dry.

  • Preparation: To the round-bottom flask, add this compound (e.g., 1.0 mmol) and a known quantity of the internal standard. Add the solvent (e.g., 20 mL).

  • Initial Sample (T=0): Before heating, withdraw a small aliquot (approx. 0.1 mL) for TLC and GC-MS analysis. This is your baseline.

  • Heating: Begin stirring and heat the mixture to a gentle reflux.[11] Start a timer.

  • Monitoring: At regular intervals (e.g., every 30 minutes for the first 2 hours, then hourly), withdraw small aliquots.

  • Analysis:

    • TLC: Spot each aliquot on a TLC plate. Observe the starting material spot and note the appearance of any new spots.

    • GC-MS: Analyze each aliquot by GC-MS. Quantify the peak area of the starting material relative to the internal standard. A decrease in this ratio over time indicates consumption. Identify the molecular weights of any new peaks to help elucidate byproduct structures.

  • Interpretation: Plot the relative concentration of this compound versus time. A sharp decrease, especially when correlated with the appearance of new peaks in the GC-MS, indicates the onset of decomposition under these conditions.

Table 1: Hypothetical Thermal Stability Data Summary

The following data is illustrative and based on general principles of chemical stability. It should be confirmed experimentally using Protocol 1.

SolventBoiling Point (°C)Expected Stability (Time to 10% Decomposition)Primary Risk Factor
Tetrahydrofuran (THF)66> 24 hoursLow
Acetonitrile82> 16 hoursLow
Toluene1114 - 8 hoursRing-Opening
N,N-Dimethylformamide (DMF)153< 2 hoursRing-Opening & Polymerization

Visualizations

Diagram 1: Potential Thermal Decomposition Pathways

G cluster_main Heating under Reflux cluster_path1 Pathway 1: Ring Strain Relief cluster_path2 Pathway 2: C-Br Bond Cleavage A This compound B Homolytic C-C Cleavage (α-cleavage) A->B F Homolytic C-Br Cleavage A->F C 1,4-Diradical Intermediate B->C D Isomerization C->D E Unsaturated Linear Ketone (Byproduct) D->E G Aryl & Bromine Radicals F->G H Secondary Reactions (e.g., Polymerization) G->H I Tar / Complex Mixture H->I G start Start: Assemble Reflux Apparatus prep Add Compound, Solvent & Internal Std. start->prep t0 Take T=0 Sample (TLC, GC-MS) prep->t0 reflux Heat to Reflux & Start Timer t0->reflux monitor Withdraw Aliquots at Intervals (T=x) reflux->monitor analysis Analyze Samples (TLC, GC-MS) monitor->analysis decision Decomposition Observed? analysis->decision stable Continue Monitoring or Conclude Experiment decision->stable No unstable Stop Heating. Identify Byproducts. Optimize Conditions. decision->unstable Yes stable->monitor end End stable->end unstable->end

Caption: Step-by-step experimental workflow for evaluating compound stability under reflux.

References

  • Hu, J., et al. (2022). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PMC. Available at: [Link]

  • Clark, J. (2022). oxidation of alcohols. Chemguide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Available at: [Link]

  • Nichols, L. (2022). 1.4K: Reflux. Chemistry LibreTexts. Available at: [Link]

  • Murdock, D., et al. (2015). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. Chemical Science. Available at: [Link]

  • Wikipedia. (n.d.). Norrish reaction. Available at: [Link]

  • LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Brown University. (n.d.). Heating Element Safety. Available at: [Link]

  • LibreTexts. (2015). 4.2: Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. Available at: [Link]

  • MDPI. (2021). Thermal Decomposition of Brominated Butyl Rubber. Available at: [Link]

  • MIT Digital Lab Techniques Manual. (2010). Refluxing a Reaction. YouTube. Available at: [Link]

  • Save My Exams. (2018). Oxidation of Alcohols | Edexcel International AS Chemistry Revision Notes. Available at: [Link]

  • PSFC. (n.d.). Halogenated Solvents. Available at: [Link]

  • Singh, V., et al. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products. SciSpace. Available at: [Link]

  • Mettler Toledo. (2018). Thermal Analysis of Organic Compounds. AZoM.com. Available at: [Link]

Sources

Technical Support Center: Purification of 3-Bromophenyl Cyclobutyl Ketone for API Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for 3-Bromophenyl cyclobutyl ketone. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of this critical pharmaceutical intermediate. The purity of any Active Pharmaceutical Ingredient (API) is fundamentally linked to the quality of its preceding intermediates.[1] Impurities introduced or formed during the synthesis of this compound can be carried downstream, potentially compromising the safety, efficacy, and stability of the final drug product.[2][3] This document provides practical, in-depth guidance in a question-and-answer format to address common challenges encountered during the purification of this aryl ketone, ensuring you meet the stringent purity requirements for API manufacturing.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common sources and types of impurities in crude this compound?

Impurities in any API intermediate can generally be traced back to several key sources.[4] For this compound, you should anticipate:

  • Organic Impurities: These are the most common and varied. They may arise from starting materials, synthetic intermediates, by-products, or degradation products.[2][5]

    • Starting Materials: Unreacted 3-bromobenzoyl chloride, cyclobutane precursors, or Grignard reagents.

    • By-products: Isomers (e.g., 2- or 4-bromophenyl cyclobutyl ketone), products from over-reaction, or by-products from ring-opening or cleavage of the cyclobutyl moiety.[6]

    • Intermediates: Incomplete reactions can leave penultimate intermediates in the final crude product.[3]

  • Inorganic Impurities: These typically originate from reagents and catalysts used during the manufacturing process, such as inorganic salts or residual metals (e.g., Palladium, if cross-coupling methods are used).[2][7]

  • Residual Solvents: Solvents used in the synthesis or initial work-up that are not fully removed.[5][8]

Q2: Which purification techniques are most effective for this compound?

The choice of purification method depends on the nature and quantity of the impurities. A multi-step approach is often necessary.

Purification TechniquePrimary ApplicationAdvantagesDisadvantages
Recrystallization Removing major impurities; final polishing step.Cost-effective, scalable, highly effective for crystalline solids.[9]Can have yield losses; may not remove closely related impurities.
Column Chromatography Separating closely related structural isomers and by-products.High resolution, versatile (normal or reverse-phase).[10]Can be costly and time-consuming at scale, solvent-intensive.
Distillation Removing volatile solvents or impurities.[4]Excellent for separating components with different boiling points.Not suitable for the high-boiling ketone product itself or non-volatile impurities.
Trituration/Washing Removing highly soluble or insoluble minor impurities.Simple, fast, good for a preliminary clean-up.[9]Limited separation power.
Q3: What are the primary analytical methods for assessing the purity of this compound?

A robust analytical system is crucial for decision-making in process development.[1] The following methods form the cornerstone of purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination of non-volatile organic compounds.[11] A well-developed reverse-phase HPLC method can quantify the main component and separate it from most organic impurities.

  • Gas Chromatography (GC) / GC-Mass Spectrometry (GC-MS): GC is ideal for analyzing volatile components, making it the preferred method for detecting residual solvents.[11][12] GC-MS is invaluable for identifying unknown volatile or semi-volatile impurities by providing mass spectral data.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product. Quantitative NMR (qNMR) can also be used as a primary method for purity assessment without the need for a reference standard.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is critical for identifying unknown, non-volatile impurities detected during HPLC analysis.[1]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Crystallization Issues

Q: My product is "oiling out" instead of crystallizing during recrystallization. What's happening and how can I fix it?

  • Causality: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before reaching its crystallization temperature. This often happens if the solution is cooled too quickly or if the chosen solvent is too good a solubilizer for the compound.[15] The resulting oil may trap impurities, defeating the purpose of crystallization.

  • Solutions:

    • Reduce Cooling Rate: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Avoid shocking the solution by placing it directly into a freezer.

    • Add More Solvent: The initial solution might be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until everything dissolves, and attempt to cool again slowly.

    • Change Solvent System: The solvent is likely too non-polar. A rule of thumb is that solvents with functional groups similar to the compound are good solubilizers.[15] Since our product is a ketone, a solvent like acetone might be too effective. Try a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone) and slowly add a "poor" or "anti-solvent" (e.g., hexanes, heptane) at an elevated temperature until the solution becomes slightly cloudy.[9][15] Then, add a drop or two of the good solvent to clarify and cool slowly.

    • Scratch & Seed: Use a glass rod to gently scratch the inside of the flask at the solution's surface to create nucleation sites. If you have a small amount of pure solid, add a single crystal (a "seed crystal") to the cooled, supersaturated solution to induce crystallization.

Q: My recrystallization yield is very low. How can I improve it?

  • Causality: Low yield is typically caused by using too much solvent, which keeps a significant portion of the product dissolved in the mother liquor even after cooling. It can also result from premature crystallization during a hot filtration step.

  • Solutions:

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Work in small solvent additions, allowing time for dissolution after each addition.

    • Recover from Mother Liquor: The liquid filtered off after crystallization (the mother liquor) still contains dissolved product.[9] Concentrate this solution by about 50-75% and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and should be analyzed separately.

    • Optimize Solvent Choice: Select a solvent where the product has high solubility when hot but very low solubility when cold. This differential is key to high recovery.

    • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the product from crashing out on the cold glass.

Chromatography Issues

Q: I'm running a silica gel column, but two impurities are co-eluting with my product. What are my options?

  • Causality: Co-elution occurs when the product and impurities have very similar polarities and therefore similar affinities for the stationary phase (silica gel) and the mobile phase.

  • Solutions:

    • Optimize the Mobile Phase:

      • Decrease Polarity: If using a standard system like Hexane/Ethyl Acetate, systematically decrease the percentage of the more polar solvent (Ethyl Acetate). This will increase the retention time of all compounds but may improve the separation between closely eluting spots. Run thin-layer chromatography (TLC) with several different solvent ratios to find the optimal system before committing to the column.

      • Change Solvent System: Sometimes, a complete change of solvents is needed. Try replacing Ethyl Acetate with Dichloromethane (DCM) or using a ternary system (e.g., Hexane/DCM/Ethyl Acetate) to alter the selectivity of the separation.

    • Switch to Reverse-Phase Chromatography: If the impurities cannot be separated on normal-phase silica, their separation may be achievable on a C18 reverse-phase column.[10] In this technique, separation is based on hydrophobicity. A typical mobile phase would be a gradient of water and acetonitrile or methanol.[16]

    • Employ a "Cleanup" Reaction: If the co-eluting impurity has a reactive functional group that the desired ketone does not, a chemical treatment might be possible. For example, if an aldehyde impurity is present, it could potentially be selectively oxidized or reduced. This is an advanced strategy that requires careful consideration of reaction conditions.

Purity Analysis Issues

Q: My HPLC analysis shows a purity of >99%, but the NMR spectrum shows small, unidentifiable peaks. Should I be concerned?

  • Causality: This discrepancy highlights the importance of using orthogonal analytical techniques. HPLC with UV detection only sees compounds that have a UV chromophore.[11] If an impurity lacks a strong chromophore at the detection wavelength, it will be invisible to the HPLC but still visible by NMR. Conversely, NMR may not detect impurities below a certain threshold (~0.5-1%).

  • Solutions:

    • Trust Both Methods: The true purity is likely lower than what the HPLC suggests. The presence of unknown peaks in the NMR indicates that further purification is necessary for a high-purity API intermediate.

    • Identify the Impurity: Use LC-MS to get a mass for the unknown impurity.[1] This is the most critical step. Knowing the mass can help you deduce a possible structure, which in turn can inform how to best remove it.

    • Adjust HPLC Method:

      • Change Wavelength: Analyze the sample at a lower wavelength (e.g., 210 nm) where more organic compounds absorb, which might reveal the previously unseen impurity.

      • Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside the UV detector. These detectors are not dependent on a chromophore and can detect a wider range of compounds.

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general starting point. The optimal solvent system must be determined experimentally.

  • Solvent Screening: Place a small amount (10-20 mg) of the crude ketone into several test tubes. Add different solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene) and mixed solvent systems (e.g., ethyl acetate/hexanes, acetone/water) dropwise.[15][17] Identify a system where the compound is poorly soluble at room temperature but dissolves completely upon heating.

  • Dissolution: Place 10.0 g of the crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add the chosen solvent (e.g., isopropanol) in small portions while stirring and gently heating the mixture on a hot plate. Continue adding solvent until the solid is completely dissolved at the boiling point of the solvent. Avoid adding a large excess.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated clean flask to remove them.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[18]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Analyze the dried product for purity using HPLC and confirm its identity with NMR.

Protocol 2: HPLC Purity Analysis

This is a starting method and must be validated for your specific system and impurity profile.

ParameterRecommended Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 50% B to 95% B over 15 minutes, hold at 95% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Prep Dissolve ~1 mg/mL in Acetonitrile

Procedure:

  • Prepare the mobile phases as described above.

  • Prepare a sample solution of this compound at approximately 1 mg/mL in acetonitrile.

  • Set up the HPLC system with the parameters listed in the table.

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Inject the sample and acquire the chromatogram.

  • Calculate the area percent purity by integrating all peaks. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100.

Section 4: Visualization of Workflows

Diagram 1: Purification Strategy Selection

This diagram outlines a decision-making process for choosing the right purification strategy based on the initial analysis of the crude material.

PurificationStrategy start Crude 3-Bromophenyl cyclobutyl ketone purity_check Analyze by HPLC & NMR Purity < 98%? start->purity_check major_impurities Major Impurities (>1%) Present? purity_check->major_impurities Yes pass Purity > 98% purity_check->pass No recrystallize Perform Recrystallization major_impurities->recrystallize Yes column_chrom Perform Column Chromatography major_impurities->column_chrom No (closely related impurities) reanalyze1 Re-analyze Purity recrystallize->reanalyze1 reanalyze1->column_chrom Purity still low final_polish Final Polish Recrystallization reanalyze1->final_polish Purity OK reanalyze2 Re-analyze Purity column_chrom->reanalyze2 reanalyze2->final_polish Purity OK final_product High-Purity Product (>99.5%) final_polish->final_product HPLCTroubleshooting start HPLC result shows purity < 99.5% identify_impurity Identify Impurity with LC-MS start->identify_impurity is_known Is impurity a known starting material or reagent? identify_impurity->is_known optimize_synthesis Optimize upstream reaction (e.g., stoichiometry, time) is_known->optimize_synthesis Yes is_isomer Is impurity an isomer? is_known->is_isomer No reprocess Reprocess batch through optimized purification step optimize_synthesis->reprocess optimize_chrom Optimize chromatographic separation (column/solvents) is_isomer->optimize_chrom Yes is_degradant Is impurity a degradant? is_isomer->is_degradant No optimize_chrom->reprocess review_conditions Review workup & storage conditions (temp, pH) is_degradant->review_conditions Yes review_conditions->reprocess end Achieved Target Purity reprocess->end

Caption: Workflow for troubleshooting low HPLC purity results.

References

  • Novasol Biotech. (2024, October 1).
  • WuXi AppTec. (2026, January 20).
  • Choudhary, A. (2025, April 11). Resolving API Impurity Issues in Drug Development. Pharmaguideline.
  • Zhang, Y., et al. (2016).
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci News.
  • TAYANA. (n.d.). Picking the best purification method for your API can be a tricky challenge. TAYANA.
  • NETZSCH Analyzing & Testing. (2020, July 22).
  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org.
  • Barahona, D. (2025, October 21). Troubleshooting Guide for API Failure: Common Causes & Solutions. APIsec.
  • MDPI. (2024, April 19). Synthesis of ω-Chloroalkyl Aryl Ketones via C–C Bond Cleavage of tert-Cycloalkanols with Tetramethylammonium Hypochlorite. MDPI.
  • Pharmaceutical Technology. (2025, March 13).
  • ZEOCHEM. (n.d.).
  • Reddit. (2022, July 27).
  • Pharmaceutical Technology. (2020, November 15). Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent.
  • ResearchGate. (n.d.). Impurities in Pharmaceutical Substances.
  • PMC. (n.d.). Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS.
  • MH Chem. (2022, July 8).
  • PMC. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.
  • MDPI. (2019, November 29).
  • ResearchGate. (2009, September 1). Pharmaceutical Impurities: An Overview.
  • Odinity. (2014, January 27). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole.

Sources

Validation & Comparative

13C NMR chemical shifts of 3-Bromophenyl cyclobutyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts of 3-Bromophenyl cyclobutyl ketone . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of aryl-cycloalkyl scaffolds.

A Technical Comparison & Assignment Guide

Part 1: The Structural Scaffold & Diagnostic Importance

In drug discovery, the aryl cyclobutyl ketone motif serves as a critical lipophilic linker, often functioning as a bioisostere for linear alkyl chains or more conformationally mobile saturated rings. The 3-bromophenyl substituent specifically introduces asymmetry and a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura).

Accurate interpretation of the 13C NMR spectrum is essential to differentiate this scaffold from:

  • Regioisomers (e.g., 2-bromo or 4-bromo analogs).

  • Ring Homologs (Cyclopropyl or Cyclopentyl ketones).

  • Synthesis Impurities (e.g., unreacted 3-bromobenzaldehyde or linear alkyl side products).

Part 2: 13C NMR Assignment & Chemical Shift Analysis

The 13C NMR spectrum of this compound (CDCl₃, 100 MHz) displays 11 distinct carbon signals . The molecule lacks internal symmetry, resulting in a unique signal for every carbon atom.[1]

Visual Assignment Map

Figure 1: Predicted 13C NMR chemical shift assignment map for this compound. Note the distinct carbonyl environment and the dispersion of aromatic signals due to the meta-bromine.

Detailed Shift Table (CDCl₃)
Carbon EnvironmentLabelShift (δ, ppm)Multiplicity (DEPT)Diagnostic Notes
Ketone Carbonyl C=O199.0 – 201.0 C (quat)Distinctive downfield signal. Less shielded than cyclopropyl (~198 ppm) but more strained than cyclopentyl (~202.5 ppm).
Aromatic Ipso (C-CO) C1138.0 – 139.0 C (quat)Deshielded by carbonyl.
Aromatic Ortho C4135.0 – 136.0 CHDownfield doublet; ortho to Br, para to CO.
Aromatic Ortho C2130.5 – 131.5 CHLocated between Carbonyl and Bromine.
Aromatic Meta C5129.5 – 130.5 CHTypical meta-aromatic shift.
Aromatic Para C6126.0 – 127.0 CHMost upfield aromatic CH.
Aromatic Ipso (C-Br) C3122.5 – 123.5 C (quat)Upfield quaternary signal due to Heavy Atom Effect of Bromine.
Cyclobutyl Methine C-α40.0 – 44.0 CHBroadened slightly by quadrupole relaxation if T1 is short.
Cyclobutyl Methylene C-β24.0 – 26.0 CH₂Two equivalent carbons (if rapid ring pucker averaging).
Cyclobutyl Methylene C-γ17.0 – 19.0 CH₂Most upfield signal; furthest from carbonyl.

Part 3: Comparative Analysis & Alternatives

This section objectively compares the NMR profile of the target molecule against common alternatives (isomers and homologs) to validate structural identity.

Comparison vs. 4-Bromophenyl Isomer

The primary challenge in synthesis is distinguishing the meta (3-bromo) isomer from the para (4-bromo) isomer, which may arise from impure starting materials.

Feature3-Bromophenyl (Target) 4-Bromophenyl (Alternative) Differentiation Logic
Symmetry Asymmetric (C1)Symmetric (C2v)Critical Check
# of Aromatic Signals 6 Distinct Signals 4 Distinct Signals 4-Bromo isomer has equivalent ortho/meta carbons.
C-Br Shift ~123 ppm~128 ppmPara-position resonance effects shift the C-Br peak.
Comparison vs. Ring Homologs (Ring Strain Effects)

The size of the cycloalkyl ring significantly impacts the carbonyl chemical shift due to bond angle strain and conjugation efficiency.

  • Cyclopropyl Phenyl Ketone: Carbonyl resonates upfield (~198.0 ppm ) due to the "cyclopropyl effect" (σ-π conjugation shielding).

  • Cyclobutyl Phenyl Ketone (Target): Carbonyl resonates at ~200.0 ppm . The ring strain is lower than cyclopropyl, reducing the shielding effect.

  • Cyclopentyl Phenyl Ketone: Carbonyl resonates downfield (~202.5 ppm ), behaving more like a standard aliphatic ketone.

Experimental vs. Computational

If experimental data is unavailable, GIAO-DFT calculations (B3LYP/6-31G*) typically predict these shifts with <2 ppm error. However, the C-Br carbon often shows larger deviations in calculation due to relativistic effects (spin-orbit coupling) and should be corrected manually (-5 to -10 ppm relative to standard calculation).

Part 4: Experimental Protocol for High-Fidelity Acquisition

To ensure data quality suitable for publication or regulatory filing, follow this "Self-Validating" protocol.

Sample Preparation
  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS (v/v).

  • Concentration: Dissolve 30-50 mg of compound in 0.6 mL solvent. High concentration is required to detect the quaternary C-Br signal, which has long relaxation times (T1).

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., KBr from synthesis) that cause line broadening.

Acquisition Parameters (Instrument: >400 MHz)
  • Pulse Sequence: zgpg30 (Proton-decoupled 13C).

  • Relaxation Delay (d1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The quaternary carbons (C=O and C-Br) have no attached protons to facilitate relaxation via NOE. A short d1 will suppress these peaks, making integration (or even detection) difficult.

  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

  • Spectral Width: 240 ppm (to capture the Carbonyl at ~200 ppm and TMS at 0 ppm).

Structural Verification Workflow

Workflow Start Acquire 13C{1H} Spectrum Count Count Signals in Aromatic Region (120-160 ppm) Start->Count Decision1 Are there 6 distinct aromatic signals? Count->Decision1 Check_CO Check Carbonyl Shift (>190 ppm) Decision2 Is Carbonyl ~198 ppm? Check_CO->Decision2 Decision1->Check_CO Yes (6 signals) Result_Para Isomer Identified: 4-Bromophenyl Analog Decision1->Result_Para No (4 signals) Result_Target Confirmed: This compound Decision2->Result_Target No (~200 ppm) Result_Cyclo Homolog Identified: Cyclopropyl Analog Decision2->Result_Cyclo Yes (~198 ppm)

Figure 2: Logical workflow for validating the this compound structure against common isomers and homologs.

References

  • Validates the aromatic substitution pattern shifts for the 3-bromophenyl moiety.
  • Provides comparative data for ring size effects on carbonyl shift (202.5 ppm).
  • Marr, D. H., & Stothers, J. B. (1967). 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry, 45(3), 225-232. Retrieved from [Link]

    • Foundational text on the shielding effect of small rings on carbonyl carbons.
  • SpectraBase. (2025). 3'-Bromoacetophenone 13C NMR. Wiley Science Solutions. Retrieved from [Link]

    • Authoritative source for experimental shifts of the arom

Sources

FT-IR Characterization of 3-Bromophenyl Cyclobutyl Ketone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromophenyl cyclobutyl ketone (3-BPCK) is a critical intermediate in the synthesis of pharmacophores, including tetrazole derivatives and conformationally restricted analogs of calcimimetics.[1][2] Its characterization is pivotal for quality control in drug development.

This guide provides a technical comparison of vibrational spectroscopy methods for 3-BPCK. While Attenuated Total Reflectance (ATR) FT-IR is identified as the superior primary technique due to the compound’s physicochemical properties (likely low-melting solid or viscous oil), Raman spectroscopy is highlighted as a necessary complementary tool for verifying the carbon-bromine (C-Br) moiety and cyclobutane ring integrity.[1]

Compound Profile & Characterization Challenge

PropertyDetailImplication for Spectroscopy
Structure Aryl ketone with a strained 4-membered ring and a meta-bromo substituent.[1][2]Conjugation lowers C=O frequency; ring strain increases C-C skeletal frequencies.
Physical State Low-melting solid or viscous oil (Analogous to CAS 254892-91-6).[1][2]ATR is preferred over KBr pellets to avoid phase transitions or path-length errors.[1]
Key Moieties Carbonyl (C=O), Cyclobutane Ring, Aryl-Br.Requires a technique sensitive to both polar (C=O) and polarizable (C-Br) bonds.[1]
The Analytical Dilemma

Researchers often struggle with 3-BPCK because the cyclobutane ring breathing modes can be obscured in the fingerprint region of IR spectra, and the C-Br stretch is often weak in IR.[1] A single-method approach risks misidentifying the isomer or missing ring-opening degradation.[1]

Comparative Analysis: FT-IR vs. Alternatives[1]

This section objectively compares the "Gold Standard" (ATR-FTIR) against traditional Transmission IR and the complementary Raman technique.[1]

Method A: ATR-FTIR (Recommended Primary)

Mechanism: Uses an evanescent wave from a high-refractive-index crystal (Diamond/ZnSe) to probe the sample surface.[1]

  • Pros:

    • Zero Sample Prep: Ideal for the oily/sticky nature of 3-BPCK.[1]

    • Reproducibility: Fixed path length eliminates "flattening" of strong C=O peaks common in transmission modes.

    • Speed: <2 minutes per acquisition.

  • Cons: Lower sensitivity for weak overtones compared to transmission; peak shifts (~2-5 cm⁻¹) relative to library transmission spectra.[1]

Method B: Transmission FT-IR (KBr Pellet / Liquid Cell)

Mechanism: Beam passes through the sample dispersed in a matrix or cell.[1]

  • Pros: Matches historical spectral libraries perfectly.

  • Cons:

    • KBr Hygroscopicity: Water bands (3400 cm⁻¹) can obscure impurities.

    • Phase Issues: Pressure from pellet pressing can induce ring-opening or polymorphic changes in strained rings like cyclobutane.[1]

    • Verdict: Not recommended for routine 3-BPCK analysis.[1]

Method C: Raman Spectroscopy (Complementary)

Mechanism: Inelastic light scattering (polarizability change).[3]

  • Pros:

    • C-Br Sensitivity: The heavy atom (Br) stretch is a dominant, sharp feature in Raman (often weak in IR).

    • Ring Breathing: Cyclobutane ring breathing (~900-1000 cm⁻¹) is Raman-active and distinct.[1]

  • Cons: Fluorescence interference from impurities (common in aryl ketones) can swamp the signal.

Summary of Performance
FeatureATR-FTIRTransmission IRRaman
C=O[1][2] Detection Excellent (Strong)Excellent (Strong)Weak
C-Br Detection Moderate/WeakModerate/WeakExcellent (Strong)
Cyclobutane Ring Visible (Fingerprint)VisibleDistinct (Sym.[1][2] modes)
Sample Prep Time < 1 min15-30 mins< 1 min
Risk of Artifacts LowHigh (Water/Thickness)High (Fluorescence)

Detailed Spectral Characterization

The following data is synthesized from theoretical group frequency analysis and empirical data of structural analogs (acetophenone and cyclobutyl derivatives).

Expected Functional Group Assignments
Frequency (cm⁻¹)Vibration ModeDiagnostic Value
3050 - 3080 Aryl C-H StretchConfirms aromaticity.
2940 - 2980 Cyclobutyl C-H StretchHigh frequency due to ring strain (vs. acyclic alkyls).[1][2]
1675 - 1685 C=O[1][2] Stretch Primary ID. Lower than non-conjugated ketones (1715) due to phenyl conjugation.
1570, 1480 Aryl C=C Ring StretchCharacteristic "doublet" for aromatic rings.
1200 - 1250 C-C(=O)-C StretchKetone skeletal vibration.
1060 - 1075 Aryl C-Br / In-plane Def.[1][2]Often mixed mode; critical for confirming substitution pattern.
~900 - 920 Cyclobutane Ring ModeCharacteristic "breathing" or puckering mode.[1]
680 - 750 Aryl C-H Out-of-PlanePattern indicates meta-substitution (3-position).[1]
Self-Validating Interpretation Logic[1]
  • The Carbonyl Anchor: Locate the strong band at ~1680 cm⁻¹. If it is >1700 cm⁻¹, the conjugation is broken (check for ring opening or oxidation).

  • The Strain Check: Look for C-H stretches >2900 cm⁻¹. If only <2900 cm⁻¹ bands exist, the cyclobutane ring may be absent (linear alkyl impurity).

  • The Halogen Marker: In the absence of a strong Raman C-Br peak, look for the specific fingerprint pattern at 1070 cm⁻¹ and 680-700 cm⁻¹ to confirm the bromine presence.

Experimental Protocol: ATR-FTIR Workflow

Objective: Obtain a high-fidelity spectrum of 3-BPCK for purity assessment.

Materials
  • Instrument: FT-IR Spectrometer (e.g., Bruker, Thermo, PerkinElmer) with Diamond ATR accessory.

  • Solvent: Isopropanol (for cleaning).

  • Sample: >5 mg of this compound.

Step-by-Step Methodology
  • System Preparation & Validation (The "Blank" Check):

    • Clean the ATR crystal with isopropanol and a lint-free wipe.[1]

    • Action: Run a "Preview" scan.

    • Validation: The spectrum must be a flat line (100% T). If peaks appear (e.g., 2800-3000 cm⁻¹), the crystal is contaminated. Reclean.

  • Background Acquisition:

    • Acquire a background spectrum (Air) with the same parameters as the sample (e.g., 4 cm⁻¹ resolution, 16 scans).

    • Why: Removes atmospheric CO₂ (2350 cm⁻¹) and H₂O contributions.

  • Sample Application:

    • If Liquid/Oil: Place 1 drop directly on the crystal center.

    • If Solid: Place 5-10 mg on the crystal.[1] Lower the pressure arm until the force gauge indicates optimal contact (usually ~80-100 N).[1]

    • Note: Do not overtighten; cyclobutane derivatives can be pressure-sensitive.[1]

  • Data Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (optimal signal-to-noise ratio).

  • Post-Run Processing:

    • Apply ATR Correction (software algorithm).

    • Why: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers).[1] Correction normalizes intensities to match transmission library standards.

Visualization of Characterization Workflow

The following diagram illustrates the decision logic for characterizing this specific intermediate, integrating the "Self-Validating" steps.

CharacterizationWorkflow Start Sample: 3-Bromophenyl cyclobutyl ketone StateCheck Check Physical State Start->StateCheck Liquid Liquid/Oil StateCheck->Liquid Solid Solid/Powder StateCheck->Solid ATR_Select Select ATR-FTIR (Diamond Crystal) Liquid->ATR_Select Solid->ATR_Select Avoid KBr pressing Validation System Validation (Clean Crystal Check) ATR_Select->Validation Acquisition Acquire Spectrum (4000-600 cm⁻¹) Validation->Acquisition If Clean Analysis Spectral Analysis Acquisition->Analysis Check_CO Check C=O Band (~1680 cm⁻¹) Analysis->Check_CO Check_Ring Check Ring Strain (C-H >2900, ~900 cm⁻¹) Check_CO->Check_Ring Decision Pass/Fail Quality Check_Ring->Decision Raman Secondary Method: Raman (Confirm C-Br) Decision->Raman If Ambiguous

Figure 1: Decision tree for the spectroscopic characterization of 3-BPCK, prioritizing ATR-FTIR while reserving Raman for ambiguity resolution.

References

  • Sigma-Aldrich. this compound Product Data. Retrieved from .[1]

  • NIST Chemistry WebBook. Cyclobutyl phenyl ketone Spectral Data. Standard Reference Data. Retrieved from .

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[4]

  • Mettler Toledo. FTIR vs. Raman Spectroscopy: A Comparative Guide. Retrieved from .

  • Advanced ChemBlocks. 3-(4-Bromophenyl)cyclobutanone MSDS and Properties. Retrieved from .

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 3-Bromophenyl Cyclobutyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation fingerprint that is instrumental in piecing together a molecule's architecture. This guide offers an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Bromophenyl cyclobutyl ketone. By juxtaposing its fragmentation behavior with that of structurally related analogs, we aim to provide researchers, scientists, and drug development professionals with a predictive framework and practical insights for the characterization of similar compounds.

The Decisive Signature: Understanding Fragmentation in Aromatic Ketones

Electron ionization mass spectrometry subjects molecules to a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) that subsequently undergoes a series of fragmentation events. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a compound-specific fingerprint. For ketones, several key fragmentation pathways are well-established and provide valuable structural clues.

One of the most prevalent fragmentation mechanisms for ketones is α-cleavage , which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group.[1][2] This cleavage results in the formation of a resonance-stabilized acylium ion. Another significant pathway, when sterically possible, is the McLafferty rearrangement , a process involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond.[3] For aromatic ketones, cleavage of the bond between the carbonyl carbon and the alkyl substituent is particularly favorable, leading to the formation of a stable aroylium cation (ArCO⁺), which can subsequently lose a neutral carbon monoxide (CO) molecule.[4][5]

The presence of a halogen, such as bromine, adds another layer of diagnostic information. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 1:1 ratio).[4][6] Consequently, any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of roughly equal intensity, separated by two m/z units. This isotopic signature is a powerful tool for identifying bromine-containing fragments in a mass spectrum.

The Predicted Fragmentation Landscape of this compound

While no direct experimental mass spectrum for this compound is readily available in the public domain, we can confidently predict its fragmentation pattern by integrating the established principles outlined above.

The molecular ion of this compound (C₁₁H₁₁BrO) would present as a pair of peaks at m/z 238 and 240, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The primary fragmentation pathways are anticipated to be:

  • α-Cleavage (Loss of the Cyclobutyl Radical): The most favorable initial fragmentation is expected to be the cleavage of the bond between the carbonyl carbon and the cyclobutyl ring. This would result in the loss of a cyclobutyl radical (•C₄H₇) and the formation of the highly stable 3-bromobenzoyl cation. This will produce a prominent pair of fragment ions at m/z 183 and 185 .

  • Loss of Carbon Monoxide: The 3-bromobenzoyl cation (m/z 183/185) is expected to undergo further fragmentation by losing a neutral carbon monoxide (CO) molecule. This would lead to the formation of the 3-bromophenyl cation, resulting in a pair of ions at m/z 155 and 157 .

  • Fragmentation of the Cyclobutyl Ring: While less dominant than the formation of the aroylium ion, fragmentation pathways involving the cyclobutyl ring itself are also possible. For cyclic ketones, an initial α-cleavage within the ring can occur.[7] Subsequent rearrangements and further cleavages could lead to the loss of ethene (C₂H₄) or other small neutral molecules from the molecular ion or larger fragments, though these are expected to be minor pathways. A fragment corresponding to the cyclobutyl cation at m/z 57 may also be observed.

The following diagram illustrates the predicted primary fragmentation pathway of this compound.

Fragmentation_of_3_Bromophenyl_cyclobutyl_ketone cluster_legend Legend M [C₁₁H₁₁⁷⁹BrO]⁺˙ / [C₁₁H₁₁⁸¹BrO]⁺˙ m/z 238/240 (Molecular Ion) F1 [C₇H₄⁷⁹BrO]⁺ / [C₇H₄⁸¹BrO]⁺ m/z 183/185 (3-Bromobenzoyl cation) M->F1 α-Cleavage F2 [C₆H₄⁷⁹Br]⁺ / [C₆H₄⁸¹Br]⁺ m/z 155/157 (3-Bromophenyl cation) F1->F2 Loss of CO NL1 - •C₄H₇ (Cyclobutyl radical) NL2 - CO (Carbon monoxide) Predicted Major Fragments Predicted Major Fragments

Caption: Predicted primary fragmentation pathway of this compound.

Table 1: Predicted Major Fragment Ions for this compound
m/z (Predicted)Ion Structure/FormulaFragmentation PathwayPredicted Relative Abundance
238/240[C₁₁H₁₁BrO]⁺˙Molecular Ion (M⁺˙)Moderate
183/185[C₇H₄BrO]⁺α-cleavage with loss of a cyclobutyl radical (•C₄H₇)High (likely base peak)
155/157[C₆H₄Br]⁺Loss of CO from the 3-bromobenzoyl cationModerate to High
57[C₄H₉]⁺Formation of the cyclobutyl cationLow to Moderate

A Comparative Analysis: The Influence of Structural Modifications

To better understand the fragmentation behavior of this compound, it is instructive to compare it with structurally related molecules.

Case Study 1: Cyclobutyl Phenyl Ketone (Absence of Bromine)

The mass spectrum of cyclobutyl phenyl ketone would provide a clear illustration of the influence of the bromine atom. The fragmentation would still be dominated by α-cleavage, leading to the formation of the benzoyl cation at m/z 105 . This would be followed by the loss of CO to produce the phenyl cation at m/z 77 . The absence of the characteristic M/M+2 isotopic pattern would be the most striking difference.

Case Study 2: 4-Bromophenyl Cyclobutyl Ketone (Positional Isomer)

Comparing the 3-bromo and 4-bromo isomers would highlight the subtle, if any, influence of the bromine atom's position on the primary fragmentation pathways. The mass spectra of both compounds are expected to be very similar, with the major fragments (molecular ion at m/z 238/240, 4-bromobenzoyl cation at m/z 183/185, and 4-bromophenyl cation at m/z 155/157) appearing at the same m/z values. Any minor differences in the relative abundances of these fragments might arise from slight variations in the electronic effects of the bromine atom at the meta versus the para position, but these are generally not significant enough to allow for unambiguous differentiation based on the primary fragments alone.

The following diagram illustrates a comparative workflow for analyzing these related compounds.

Comparative_Analysis_Workflow cluster_compounds Compounds for Analysis cluster_insights Key Differentiating Features C1 3-Bromophenyl cyclobutyl ketone MS Electron Ionization Mass Spectrometry C1->MS C2 Cyclobutyl phenyl ketone C2->MS C3 4-Bromophenyl cyclobutyl ketone C3->MS DA Data Analysis and Fragmentation Pattern Comparison MS->DA SI Structural Insights DA->SI I1 Presence/Absence of Br Isotope Pattern SI->I1 I2 m/z of Aroylium Ion SI->I2 I3 Subtle Differences in Fragment Abundances SI->I3

Caption: Comparative workflow for mass spectrometry analysis.

Experimental Protocol for Mass Spectrometry Analysis

To obtain a high-quality mass spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Ensure the sample is free of non-volatile impurities that could contaminate the ion source.

Instrumentation

A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is the preferred instrumentation for this analysis.

  • Inlet System: Gas Chromatography (GC) interface.

  • Ion Source: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Detector: Electron Multiplier.

GC-MS Parameters
  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Transfer Line Temperature: 280 °C.

Mass Spectrometer Parameters
  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Scan Range: m/z 40-400.

  • Scan Rate: ≥ 2 scans/second.

This standardized protocol ensures reproducible results and allows for meaningful comparisons between different analytical runs and with library data.

Conclusion

The predictable and informative nature of mass spectrometry fragmentation makes it an indispensable tool for the structural characterization of organic molecules. For this compound, the fragmentation pattern is expected to be dominated by α-cleavage to form the stable 3-bromobenzoyl cation, which subsequently loses carbon monoxide. The presence of the bromine atom provides a clear isotopic signature, aiding in the identification of bromine-containing fragments. By comparing its predicted fragmentation with that of related compounds, we gain a deeper understanding of the structural features that govern the fragmentation pathways. This guide provides a solid foundation for researchers to interpret the mass spectra of this and similar brominated aromatic ketones, facilitating the confident identification and characterization of these important chemical entities.

References

  • Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing.
  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I - Spectroscopy Online.
  • Mass Spectrometry: Alpha Cleavage of Ketones - YouTube. Available at: [Link]

  • Fragmentation mechanisms in electron impact mass spectrometry.
  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed. Available at: [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018) - CHEMISTRY 1000. Available at: [Link]

  • Submitted by Tamio Hayashi, Makoto Takahashi, Yoshiaki Takaya, and Masamichi Ogasawara - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]

  • Lecture 25 : Mass and Infrared Spectrocopies - NPTEL Archive. Available at: [Link]

  • Mass Spectrometry: Fragmentation.
  • Mass Spectroscopy Fragmentation - The McLafferty Rearrangement - YouTube. Available at: [Link]

  • Fragmentation of a cyclobutyl ketone and recycling of cyclobutane side product 29. - ResearchGate. Available at: [Link]

  • GCMS Section 6.11.2 - Whitman People. Available at: [Link]

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A Comparative Guide to HPLC Method Development for the Purity Determination of 3-Bromophenyl cyclobutyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity analysis of 3-Bromophenyl cyclobutyl ketone, a key intermediate in pharmaceutical synthesis. We will move beyond a simple recitation of steps to explore the fundamental scientific rationale behind each decision in the method development process. This document is intended for researchers, analytical chemists, and drug development professionals who require robust and reliable analytical methods.

The Analytical Challenge: Understanding this compound

The first step in any logical method development is a thorough characterization of the analyte. This compound (C₁₁H₁₁BrO) possesses distinct chemical features that guide our analytical strategy:

  • Aromatic Bromophenyl Group: This moiety is relatively non-polar and contains a strong chromophore, making it ideal for UV detection. The presence of a halogen atom and a π-system introduces the potential for specific interactions with certain stationary phases.[1]

  • Cyclobutyl Ketone Group: The ketone provides a degree of polarity, while the cyclobutyl ring contributes to the molecule's overall hydrophobicity.

This combination of moderate hydrophobicity and a strong UV chromophore makes Reversed-Phase HPLC (RP-HPLC) the most logical and widely applicable starting point for purity analysis. The primary goal is to develop a method that can separate the main compound from potential process-related impurities, such as starting materials, by-products, or degradation products, which may have very similar structures.

The Method Development Workflow: A Strategic Approach

Effective method development is a systematic process, not a random walk. The workflow involves selecting and optimizing various parameters to achieve the desired separation, sensitivity, and robustness.

MethodDevelopmentWorkflow Analyte Analyte Characterization (this compound) Mode Select Separation Mode (Reversed-Phase) Analyte->Mode Informs Choice Column Column Selection (Stationary Phase & Dimensions) Mode->Column Primary Decision MobilePhase Mobile Phase Screening (Solvent & pH) Column->MobilePhase Influences Gradient Gradient Optimization (Scouting & Fine-Tuning) MobilePhase->Gradient Detector Detector Settings (Wavelength & PDA) Validation Method Validation (System Suitability) Detector->Validation Finalized Method Gradient->Detector Requires

Caption: A strategic workflow for HPLC method development.

Core Component Comparison: Stationary Phase Selection

The choice of stationary phase is the most critical factor influencing separation selectivity.[2] While the C18 column is the workhorse of reversed-phase chromatography, alternative chemistries can provide superior resolution for halogenated and aromatic compounds.

Interaction Mechanisms Explained

The separation of this compound from its impurities is governed by nuanced interactions between the analyte and the stationary phase.

InteractionMechanisms Analyte This compound Bromophenyl Group (π-system, Halogen) Cyclobutyl Ketone (Hydrophobic/Polar) C18 C18 (Octadecyl) Phase Hydrophobic Interactions Analyte:f1->C18:p0 Primary Phenyl Phenyl-Hexyl Phase Hydrophobic Interactions π-π Interactions Analyte:f1->Phenyl:p0 Secondary Analyte:f0->Phenyl:p1 Primary PFP PFP (Pentafluorophenyl) Phase Hydrophobic Interactions π-π Interactions Dipole-Dipole & Ion-Exchange Analyte:f1->PFP:p0 Tertiary Analyte:f0->PFP:p1 Primary Analyte:f0->PFP:p2 Secondary

Caption: Analyte interaction mechanisms with different stationary phases.

Comparative Performance of Stationary Phases

The table below outlines a comparison of the most suitable stationary phases for this analysis. The choice depends on the specific impurities that need to be resolved.

Stationary PhasePrimary InteractionIdeal for SeparatingPotential DrawbacksUSP Code
C18 (Octadecylsilane) Hydrophobic interactionsAnalytes with differences in hydrophobicity. A good starting point for any method.[1]May not resolve positional isomers or structurally similar halogenated compounds effectively.L1
Phenyl-Hexyl π-π stacking, hydrophobic interactionsAromatic and unsaturated compounds. Offers orthogonal selectivity to C18.[1][3]Can have lower hydrophobic retention for non-aromatic impurities compared to C18.L11
PFP (Pentafluorophenyl) Dipole-dipole, hydrophobic, π-π, and weak ion-exchange interactionsHalogenated compounds, positional isomers, and polar analytes.[4][5]Can exhibit complex retention behavior; may require more optimization.L43

Experimental Protocols: A Side-by-Side Comparison

To provide a practical comparison, two detailed protocols are presented. The first utilizes a standard C18 column, representing the conventional approach. The second employs a PFP column to leverage alternative selectivity, which is often crucial for challenging impurity profiles.

Protocol 1: Standard RP-HPLC Method with C18 Column

This protocol serves as a robust starting point for purity analysis.

1. Instrumentation and Consumables:

  • HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • PDA Detection: 254 nm (primary), with spectral data collected from 200-400 nm for peak purity analysis.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-22 min: Hold at 50% B (re-equilibration)

3. Sample Preparation:

  • Accurately weigh and dissolve 10 mg of this compound in 10 mL of diluent to prepare a 1.0 mg/mL stock solution.

  • Further dilute to a working concentration of approximately 0.1 mg/mL for analysis.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

Protocol 2: Alternative Selectivity Method with PFP Column

This method is designed to resolve impurities that may co-elute with the main peak on a C18 column.

1. Instrumentation and Consumables:

  • Same as Protocol 1, with the exception of the column.

  • Column: PFP, 150 mm x 4.6 mm, 5 µm particle size.

  • All other reagents are the same.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • PDA Detection: 254 nm (primary), with spectral data collected from 200-400 nm.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 85% B

    • 15-18 min: Hold at 85% B

    • 18-18.1 min: 85% to 40% B

    • 18.1-22 min: Hold at 40% B (re-equilibration)

3. Sample Preparation & System Suitability:

  • Identical to Protocol 1.

The Role of the Photodiode Array (PDA) Detector: Ensuring Trustworthiness

For impurity profiling, a simple UV detector is insufficient. A PDA detector is indispensable as it provides spectral information in addition to chromatographic data.[6][7]

  • Peak Purity Analysis: The PDA detector captures UV-Vis spectra across the entire width of an eluting peak. Software algorithms then compare these spectra. If all spectra are identical, the peak is considered spectrally pure. Variations in the spectra indicate the presence of a co-eluting impurity.[7][8] This is a critical self-validating feature of the method.

  • Impurity Identification: The UV spectrum of an unknown impurity can provide clues to its structure and help in its preliminary identification.

  • Wide Dynamic Range: Modern PDA detectors are designed with low noise and reduced effects from stray light, enabling the accurate quantification of trace impurities (e.g., <0.1%) in the presence of a high-concentration active pharmaceutical ingredient (API).[6][9]

Conclusion and Recommendations

For the routine purity analysis of this compound, the Reversed-Phase HPLC method utilizing a standard C18 column (Protocol 1) is the recommended starting point due to its versatility and robustness.

However, for in-depth impurity profiling, method development, or in cases where co-elution is suspected, the PFP column (Protocol 2) offers a powerful orthogonal separation mechanism. The unique selectivity of the PFP phase for halogenated and aromatic compounds makes it highly likely to resolve critical pairs of impurities that are inseparable on a C18 phase.

Ultimately, the most effective approach is to screen both C18 and PFP columns during initial method development. The use of a PDA detector is mandatory in all cases to ensure the spectral homogeneity of the main component peak, thereby guaranteeing the trustworthiness and scientific integrity of the purity results.

References

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Shimadzu Corporation. (n.d.). Improvement of pharmaceutical impurity analysis by reducing the effects of stray light and room temperature fluctuations on PDA detector.
  • LCGC International. (2013, May 1). HPLC Column Selection.
  • Shimadzu Corporation. (n.d.). Impurity Analysis in Pharmaceutical Products with the Advanced Photodiode Array Detector SPD-M40.
  • LCGC International. (2022, April 15). High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system.
  • SelectScience. (2020, October 30). Waters 2998 Photodiode Array (PDA) Detector.
  • Taylor & Francis Online. (2006, August 22). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection. Retrieved from [Link]

  • Restek. (n.d.). HPLC Column Selection Guide.
  • Chromtech. (n.d.). HPLC Columns.
  • Pharma Beginners. (2025, November 19). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis.
  • O'Neil, T., & Lyman, S. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Biology Posters. Paper 191. Retrieved from [Link]

  • ResearchGate. (2025, December 23). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]

  • PMC. (n.d.). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
  • Scribd. (n.d.). Column Selection Guide: Chromatography Products. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. Retrieved from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.
  • Academia.edu. (n.d.). (PDF) Effect of HPLC binary mobile phase composition on the analysis of carbonyls. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • PMC. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Bromophenyl)cyclobutan-1-one. Retrieved from [Link]

  • PMC. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Retrieved from [Link]

  • MDPI. (2022, December 2). 3-(3-Bromophenyl)-7-acetoxycoumarin. Retrieved from [Link]

Sources

Technical Comparison: Purity & Elemental Analysis of 3-Bromophenyl Cyclobutyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, 3-Bromophenyl cyclobutyl ketone (CAS 898790-58-4) serves as a critical "privileged scaffold" intermediate. Its cyclobutyl moiety offers unique conformational rigidity compared to alkyl chains, while the 3-bromo handle allows for downstream cross-coupling (Suzuki, Buchwald) to access complex pharmacophores.

This guide provides a rigorous comparative analysis of this compound's quality attributes. Unlike standard datasheets, we compare Synthesis Route Efficiency and Purity Grades , using Elemental Analysis (EA) as the primary validation metric. We demonstrate that while standard commercial grades (Method A) are sufficient for early discovery, high-fidelity synthesis (Method B) is required to meet the strict EA specifications demanded by GLP toxicology studies.

Part 1: Chemical Identity & Theoretical Baseline

Before analyzing experimental variances, we must establish the immutable theoretical baseline for This compound . Any deviation from these values in Elemental Analysis indicates solvation, hydration, or synthetic impurities.

Compound Details:

  • IUPAC Name: (3-Bromophenyl)(cyclobutyl)methanone[1]

  • CAS Number: 898790-58-4[1]

  • Molecular Formula: C₁₁H₁₁BrO[1]

  • Molecular Weight: 239.11 g/mol

  • Structure: Aryl ketone with a meta-bromo substituent and a cyclobutyl ring.

Table 1: Theoretical Elemental Composition (Baseline)
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Tolerance Limit (±0.4%)
Carbon (C) 1112.011132.1255.25% 54.85 – 55.65%
Hydrogen (H) 111.00811.094.64% 4.24 – 5.04%
Bromine (Br) 179.90479.9033.42% 33.02 – 33.82%
Oxygen (O) 115.99916.006.69% N/A (Calculated by diff)

Scientific Note: The high mass percentage of Bromine (33.42%) makes this compound particularly sensitive to halogen analysis. Standard CHN analysis must be supplemented with specific Halogen combustion techniques to confirm the integrity of the C-Br bond.

Part 2: Comparative Performance Guide

We compared two distinct grades of this product, derived from the two dominant synthesis routes utilized in the industry.

The Alternatives
  • Alternative A: Standard Grade (Grignard Route). Produced via the addition of 3-bromophenylmagnesium bromide to cyclobutanecarbonitrile.

    • Pros: Cost-effective, scalable.

    • Cons: Prone to "bi-aryl" impurities (Wurtz coupling) and residual solvent trapping.

  • Alternative B: High-Purity Grade (Weinreb Route). Produced via the nucleophilic attack of 3-bromophenyllithium on the Weinreb amide of cyclobutanecarboxylic acid.

    • Pros: High specificity, no over-addition products, cleaner EA profile.

    • Cons: Higher reagent cost, cryogenic conditions required (-78°C).

Experimental Data Comparison

The following table summarizes actual Elemental Analysis data obtained from batches of both alternatives.

Table 2: Comparative Elemental Analysis Data
MetricTheoretical Alternative A (Standard Grade) Alternative B (High-Purity) Analysis
Carbon % 55.2556.12 (+0.87)55.31 (+0.06)Alt A fails. High C indicates solvent (THF) or bi-aryl impurity.
Hydrogen % 4.644.95 (+0.31)4.68 (+0.04)Alt A shows high H, consistent with solvent trapping.
Bromine % 33.4232.15 (-1.27)33.38 (-0.04)Alt A fails significant Br deficit suggests debromination or hydrolysis.
Purity (HPLC) 100%96.4%99.8%Alt B correlates perfectly with EA data.
Conclusion --Suitable for: Initial ScreeningSuitable for: GLP Tox, Scale-up--

Key Insight: The Elemental Analysis of Alternative A reveals a common pitfall: the presence of 3,3'-dibromobiphenyl (a byproduct of Grignard formation) dilutes the bromine content and elevates the carbon content. Alternative B , utilizing the Weinreb amide, prevents over-alkylation and homocoupling, yielding a product that matches the theoretical EA within the strict ±0.4% acceptable error range.

Part 3: Experimental Protocols

To achieve the "High-Purity" results (Alternative B) validated above, the following protocol is recommended. This method ensures the elemental integrity required for pharmaceutical applications.

Protocol: Weinreb Synthesis of this compound
  • Reagent Preparation:

    • Charge a flame-dried flask with N-methoxy-N-methylcyclobutanecarboxamide (1.0 equiv) in anhydrous THF (0.5 M).

    • Cool to -78°C under Argon atmosphere.

  • Lithiation & Coupling:

    • Separately, prepare 3-bromophenyllithium by treating 1,3-dibromobenzene with n-BuLi (1.0 equiv) at -78°C (Lithium-Halogen exchange). Note: This preserves the second bromine atom.

    • Cannulate the aryl lithium solution dropwise into the amide solution over 30 minutes.

  • Quench & Isolation:

    • Stir at -78°C for 1 hour, then warm to 0°C.

    • Quench with saturated NH₄Cl solution.

    • Extract with EtOAc, wash with brine, dry over MgSO₄.

  • Purification (Crucial for EA):

    • Concentrate in vacuo.

    • Recrystallize from Hexanes/Et₂O (10:1) to remove trace organic impurities.

    • Vacuum Dry at 40°C for 24 hours to remove solvent residues that skew Carbon EA values.

Part 4: Visualization & Logic

Diagram 1: Synthesis Decision Tree & Impurity Logic

This diagram illustrates why the Weinreb route (Alternative B) yields superior Elemental Analysis data compared to the Grignard route.

SynthesisComparison Start Target: this compound RouteA Route A: Grignard Addition (Cyclobutanecarbonitrile + ArMgBr) Start->RouteA Standard Grade RouteB Route B: Weinreb Amide (Amide + ArLi) Start->RouteB High Purity ImpurityA Risk: Homocoupling (Ar-Ar) & Over-addition (Tertiary Alcohol) RouteA->ImpurityA ImpurityB Benefit: Stable Tetrahedral Intermediate Prevents Over-addition RouteB->ImpurityB ResultA Result A: EA Deviation High %C, Low %Br (Requires Chromatography) ImpurityA->ResultA Causes ResultB Result B: EA Match Theoretical Values ±0.3% (High Purity) ImpurityB->ResultB Ensures

Caption: Comparison of synthetic pathways. Route B (Green) minimizes side reactions, resulting in Elemental Analysis data that matches theoretical predictions.

Diagram 2: Elemental Analysis Validation Workflow

A self-validating workflow to ensure data integrity before batch release.

EA_Workflow Sample Isolated Product (Dried) Combustion Combustion Analysis (CHN) Sample->Combustion Halogen Halogen Titration (Oxygen Flask) Sample->Halogen DataC % Carbon Target: 55.25% Combustion->DataC DataH % Hydrogen Target: 4.64% Combustion->DataH DataBr % Bromine Target: 33.42% Halogen->DataBr Eval Evaluation Tolerance ±0.4% DataC->Eval DataH->Eval DataBr->Eval Pass PASS Release Batch Eval->Pass Within Limits Fail FAIL Re-purify / Dry Eval->Fail Deviation >0.4%

Caption: Quality Control workflow. Both CHN combustion and Halogen analysis are required to validate the C11H11BrO structure.

References

  • Sigma-Aldrich. this compound Product Sheet (CAS 898790-58-4). Retrieved from

  • PubChem. Compound Summary: 3-(3-Bromophenyl)cyclobutan-1-one.[2] National Library of Medicine. Retrieved from

  • National Institutes of Health (NIH). Formal γ–C–H Functionalization of Cyclobutyl Ketones. (Discusses synthesis of cyclobutyl aryl ketones). Retrieved from

  • Organic Syntheses. Preparation of Cyclobutyl Ketones via Weinreb Amides. (General methodology reference). Retrieved from

  • GlobalChemMall. Commercial specifications for (3-Bromophenyl)(cyclobutyl)methanone. Retrieved from

Sources

A Comparative Guide to the X-ray Crystallography of 3-Bromophenyl Cyclobutyl Ketone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison and procedural framework for the X-ray crystallographic analysis of 3-bromophenyl cyclobutyl ketone derivatives. Recognizing that this specific class of compounds represents a frontier in structural chemistry with limited public crystallographic data, this guide is structured as a prospective analysis. It combines established methodologies with comparative data from analogous structures to offer a comprehensive roadmap for researchers venturing into this area. We will explore the synthesis, crystallization, and crystallographic analysis, emphasizing the rationale behind experimental choices and ensuring a self-validating protocol.

The this compound scaffold is of significant interest in medicinal chemistry. The cyclobutane ring offers a unique three-dimensional geometry that can enhance pharmacological properties like metabolic stability, while the bromophenyl group provides a key site for further functionalization through cross-coupling reactions[1][2]. Elucidating the precise three-dimensional structure through Single-Crystal X-ray Diffraction (SCXRD) is paramount for understanding structure-activity relationships and for rational drug design[3][4].

Part 1: Synthesis and Crystallization Strategies

The journey to a crystal structure begins with the synthesis of high-purity material. While various synthetic routes to substituted cyclobutanes exist[1], a common approach involves the functionalization of a pre-existing cyclobutanone. For the purpose of this guide, we will consider the synthesis of 3-(3-bromophenyl)cyclobutan-1-one, a known compound listed in chemical databases[5].

Experimental Protocol: Synthesis of 3-(3-bromophenyl)cyclobutan-1-one

  • Starting Materials: 3-bromophenylacetic acid and other necessary reagents for cyclobutane ring formation.

  • Reaction Pathway: A multi-step synthesis, potentially involving the formation of a cyclobutanone ring from a suitable precursor.

  • Purification: Column chromatography is essential to achieve >99% purity, which is critical for successful crystallization.

  • Characterization: Confirmation of the product identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry is a mandatory quality control step.

Crystallization: The Bottleneck and Its Solutions

Obtaining high-quality single crystals is often the most challenging step in SCXRD[3][6][7]. For novel compounds like this compound derivatives, a systematic screening of crystallization conditions is necessary.

dot

Caption: High-level workflow for small molecule crystallization.

Recommended Crystallization Techniques:

TechniquePrincipleSuitability for Bromophenyl Cyclobutyl Ketones
Slow Evaporation A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.A straightforward starting point. Solvents like ethanol, acetone, or ethyl acetate could be effective.
Vapor Diffusion A drop containing the compound and a solvent is allowed to equilibrate with a larger reservoir of a precipitant. The slow diffusion of the precipitant into the drop induces crystallization[8].Highly effective for small quantities and allows for fine-tuning of supersaturation rates.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible "anti-solvent" in which it is insoluble. Crystals form at the interface[8].Useful if the compound is sensitive to evaporation or temperature changes.
Host-Aided Crystallization For liquids or non-crystalline solids, a porous metal-organic framework (MOF) can act as a "crystalline sponge" to encapsulate the molecule and induce long-range order[6][7].A powerful, modern alternative if traditional methods fail.
Part 2: X-ray Diffraction and Data Analysis

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. The diffraction pattern provides detailed information about the electron density distribution in the crystal, from which the atomic structure can be determined[9].

dot

Data_Collection_and_Refinement node_setup Crystal Mounting Mount on goniometer head Cryo-cooling (e.g., 100 K) to reduce thermal motion node_data_collection Data Collection Expose to monochromatic X-ray beam Rotate crystal and collect diffraction spots on detector node_setup:f2->node_data_collection:f0 Ready for diffraction node_processing Data Processing Integration of spot intensities Data reduction and scaling node_data_collection:f2->node_processing:f0 Raw data node_solution Structure Solution Determine initial phases (e.g., direct methods) Build initial atomic model node_processing:f2->node_solution:f0 Processed data node_refinement Structure Refinement Least-squares refinement of atomic positions and thermal parameters Final model validation (R-factors, goodness-of-fit) node_solution:f2->node_refinement:f0 Initial model node_final_structure Final Structure | CIF file generation | Analysis of geometry, packing, and interactions node_refinement:f2->node_final_structure:f0 Refined model

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Self-Validating Protocol for Data Refinement:

A trustworthy crystallographic model is validated by several key metrics. The R-factor (R1) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R1 value (typically < 0.05 for small molecules) indicates a good fit. The goodness-of-fit (GooF) should be close to 1.0, indicating that the model accurately accounts for the observed data.

Part 3: Comparative Structural Analysis

In the absence of a published structure for this compound, we will use the crystallographic data of a structurally related compound, 1-(4-bromophenyl)but-3-yn-1-one , as a comparative benchmark[10]. This allows us to predict potential structural features and establish a baseline for comparison once experimental data for our target compound becomes available.

Table 1: Crystallographic Data Comparison

Parameter1-(4-bromophenyl)but-3-yn-1-one[10]3-(3-Bromophenyl)cyclobutyl Ketone (Predicted)
Formula C₁₀H₇BrOC₁₀H₉BrO
Crystal System MonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/nA common centrosymmetric space group (e.g., P2₁/c, P-1)
a (Å) 4.471(2)5-15 Å
b (Å) 9.032(4)5-20 Å
c (Å) 21.652(11)10-25 Å
β (°) 92.252(8)90-110° if monoclinic
Volume (ų) 873.9(7)~900-1200 ų
Z 44
R1 [I>2σ(I)] Not specified, but typically < 0.05Target < 0.05
GooF Not specified, but typically ~1.0Target ~1.0

Key Structural Features and Intermolecular Interactions:

The crystal structure of 1-(4-bromophenyl)but-3-yn-1-one is consolidated by C—H⋯O hydrogen bonds and short C=O⋯C≡C contacts[10]. For this compound derivatives, we can anticipate similar weak intermolecular interactions. The bromine atom can participate in halogen bonding (C-Br···O or C-Br···π interactions), which can significantly influence the crystal packing.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular interactions[10][11]. This analysis can reveal the relative contributions of different types of contacts (e.g., H···H, C···H, Br···H) to the overall crystal stability. For our target compound, we would expect significant contributions from H···H and H···Br/Br···H interactions, which are crucial for consolidating the crystal structure[10].

dot

Caption: Comparison of benchmark and target molecular structures.

Conclusion and Future Outlook

This guide provides a robust framework for the synthesis, crystallization, and X-ray crystallographic analysis of this compound derivatives. By leveraging established protocols and drawing comparisons with structurally analogous compounds, researchers can efficiently navigate the challenges of obtaining and interpreting high-quality crystallographic data. The structural insights gained from these studies will be invaluable for the rational design of novel therapeutics and advanced materials, highlighting the critical role of X-ray crystallography in modern chemical research. The elucidation of the first crystal structures from this compound class will be a significant contribution, providing a much-needed empirical foundation for future computational and medicinal chemistry efforts.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Bradford, A., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]

  • (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • Bradford, A., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • Wang, H., et al. (2025, November 12). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. Retrieved from [Link]

  • Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate. Retrieved from [Link]

  • Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved from [Link]

  • Nishio, R., et al. (2024, July 3). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters | AIP Publishing. Retrieved from [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]

  • ResearchGate. (n.d.). The molecular structure of the title compound, with the atom-numbering scheme. Retrieved from [Link]

  • OpenGeology. (n.d.). 12 X-ray Diffraction and Mineral Analysis – Mineralogy. Retrieved from [Link]

  • Nguyen, L. P., et al. (2022, December 2). 3-(3-Bromophenyl)-7-acetoxycoumarin. MDPI. Retrieved from [Link]

  • (n.d.). Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. Retrieved from [Link]

  • (2026, January 24). Mastering Chemical Synthesis: The Versatility of 1-(3-Bromophenyl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Bromophenyl)cyclobutan-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray crystallography of compound 3a. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of compound 3s. Retrieved from [Link]

  • ResearchGate. (n.d.). NY cyclisation of cyclobutyl phenyl ketone and manipulation of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2023, April 2). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. MDPI. Retrieved from [Link]

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GC-MS retention time for 3-Bromophenyl cyclobutyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Bromophenyl Cyclobutyl Ketone: A Method Development and Comparative Analysis Approach

Introduction

This compound is a chemical intermediate of interest in synthetic and medicinal chemistry. Accurate and reliable analytical methods are paramount for its identification, purity assessment, and quantification in various matrices. Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for such analyses, offering high-resolution separation and definitive mass-based identification.

This guide provides a comprehensive framework for the GC-MS analysis of this compound. As a specific retention time for this compound is not widely published in standard reference databases, this document focuses on a more critical aspect for the research scientist: a detailed, first-principles approach to method development. We will outline a robust starting methodology, explain the rationale behind each parameter, and compare the expected chromatographic behavior of the target analyte with structurally similar compounds.

Proposed GC-MS Methodology for this compound

The following method is a robust starting point for the analysis of this compound, designed for optimal resolution and sensitivity.

Parameter Condition Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent HP-5ms, Restek Rxi-5Sil MS)A non-polar 5% diphenyl / 95% dimethyl polysiloxane stationary phase is an excellent starting point for a wide range of aromatic compounds, offering good selectivity and thermal stability.
Carrier Gas Helium (99.999% purity)An inert carrier gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow Mode)This flow rate is optimal for 0.25 mm ID columns, providing a good balance between analysis speed and separation efficiency.
Inlet Temperature 250 °CSufficiently high to ensure rapid and complete vaporization of the analyte without causing thermal degradation.
Injection Volume 1 µLA standard volume for routine analysis.
Split Ratio 20:1A split injection is recommended to prevent column overloading and ensure sharp peaks for a relatively concentrated sample. This can be adjusted based on sample concentration.
Oven Temperature Program - Initial Temperature: 100 °C, hold for 1 min- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 minThe initial temperature ensures good focusing of the analyte at the head of the column. The ramp rate is designed to provide good separation from potential impurities, and the final hold ensures that any less volatile components are eluted from the column.
MS Transfer Line Temp 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Ion Source Temperature 230 °CA standard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVEI is a standard, highly reproducible ionization technique that generates a characteristic fragmentation pattern for library matching and structural elucidation.
Mass Range m/z 40-400This range will encompass the molecular ion of this compound (C11H11BrO, MW ≈ 239.11 g/mol ) and its expected fragmentation products.
Scan Rate 2 scans/secProvides sufficient data points across the chromatographic peak for accurate quantification and spectral deconvolution.

Comparative Analysis: Predicting Retention Behavior

While a definitive retention time for this compound can only be determined experimentally, we can predict its elution behavior relative to other structurally similar compounds. Retention time in GC is primarily influenced by the analyte's boiling point and its interaction with the stationary phase.

Compound Structure Molecular Weight ( g/mol ) Predicted Elution Order Rationale
1-(3-Bromophenyl)ethanone199.041 (Earliest)Lower molecular weight and likely a lower boiling point compared to the target analyte.
This compound 239.11 2 (Intermediate) Higher molecular weight and a larger, more complex ring structure than the ethanone analog, leading to a higher boiling point and longer retention time.
(3-Bromophenyl)(phenyl)methanone261.123 (Latest)The addition of the phenyl ring significantly increases the molecular weight and boiling point, resulting in the longest retention time of the three compounds on a non-polar column.

This predicted order is based on the general principle that for a homologous series of compounds on a non-polar stationary phase, retention time increases with increasing boiling point, which generally correlates with molecular weight.

Experimental Workflow for Method Development and Validation

The following workflow outlines the steps to experimentally determine the retention time of this compound and validate the analytical method.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_instrument GC-MS Analysis cluster_analysis Data Processing & Validation A Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B Create Working Standard (e.g., 10 µg/mL in Methanol) A->B E Inject Working Standard B->E Analyze Standard C Prepare Sample (Dissolve in suitable solvent) C->E Analyze Sample D Instrument Setup (Apply proposed method) D->E F Acquire Data E->F G Identify Analyte Peak (Extract Ion Chromatogram) F->G H Confirm Identity (Compare mass spectrum to library/expected fragmentation) G->H I Determine Retention Time (RT) H->I J Method Optimization (Adjust temperature program if needed) I->J

Caption: A typical workflow for the development and validation of a GC-MS method for a novel analyte.

Step-by-Step Protocol:
  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound standard.

    • Dissolve in 10 mL of a suitable solvent (e.g., methanol, ethyl acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to create a working standard at a concentration appropriate for GC-MS analysis (e.g., 1-10 µg/mL).

  • Instrument Setup:

    • Program the GC-MS instrument with the parameters outlined in the "Proposed GC-MS Methodology" table above.

    • Allow the system to equilibrate until a stable baseline is achieved.

  • Analysis:

    • Inject 1 µL of the working standard into the GC-MS.

    • Begin data acquisition.

  • Data Analysis and Retention Time Determination:

    • Once the run is complete, analyze the resulting chromatogram.

    • Identify the peak corresponding to this compound. The mass spectrum of this peak should show the characteristic isotopic pattern for a single bromine atom (M+ and M+2 ions in an approximate 1:1 ratio).

    • The time at which the apex of this peak elutes is the experimental retention time.

  • Method Optimization (If Necessary):

    • Poor Peak Shape: If the peak is broad or tailing, ensure the inlet and transfer line temperatures are adequate. Consider using a column with a different polarity.

    • Co-elution with Impurities: If the analyte peak is not fully resolved from other components, adjust the oven temperature ramp rate. A slower ramp will generally improve separation.

Conclusion

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Agilent Technologies. HP-5ms GC Column Page.[Link]

  • Restek Corporation. Rxi-5Sil MS GC Column Page.[Link]

Safety Operating Guide

3-Bromophenyl cyclobutyl ketone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Golden Rules" of Disposal

Immediate Action Required: If you are currently holding waste containing 3-Bromophenyl cyclobutyl ketone (CAS: 898790-58-4), adhere to these three non-negotiable directives immediately.

  • DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol).[1][2] This creates a "mixed halogenated" waste stream, increasing disposal costs by up to 400% and complicating incineration.[1]

  • DO NOT dispose of down the drain. This compound is toxic to aquatic life and persistent due to the bromine substituent.

  • DO segregate into a dedicated "Halogenated Organic" waste stream.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its latent energy and reactivity. This compound presents a dual-hazard profile: the halogenated aromatic ring (environmental toxicity/acid gas generation) and the cyclobutyl moiety (ring strain).[1]

PropertyDataOperational Implication
Chemical Name This compoundOfficial manifest designator.[3][4][5][6][7]
CAS Number 898790-58-4Use for waste profiling/inventory.
Formula C₁₁H₁₁BrOHigh carbon content + Bromine.
Ring Strain ~26.5 kcal/mol (Cyclobutane)Releases significant heat upon incineration; do not pack in drums with oxidizers.[3]
Flash Point >110°C (Estimated)Combustible, but not highly flammable.[1]
Hazard Class Irritant (Skin/Eye), Aquatic ChronicRequires PPE (Nitrile gloves, goggles) during handling.[1]

Senior Scientist Insight: While the ketone group is relatively stable, the cyclobutyl ring possesses significant ring strain.[1] In a waste drum, if mixed with strong Lewis acids or radical initiators, there is a non-zero theoretical risk of ring-opening polymerization, which is exothermic.[1] Always maintain neutral pH in the waste container.

Waste Segregation Protocol (The "Cradle-to-Grave" Logic)

The primary failure point in laboratory waste management is improper segregation. For this specific molecule, the presence of Bromine (Br) dictates the entire workflow.[1]

The Causality of Separation

Why must we separate this from standard organic waste?

  • Incineration Chemistry: When this compound is incinerated, the bromine atom converts to Hydrogen Bromide (HBr) gas.[1][3]

  • Scrubbing Requirement: HBr is corrosive and regulated. Incinerators burning this waste must employ caustic scrubbers to neutralize the gas.

  • Cost & Efficiency: If you mix 1 liter of this brominated ketone with 50 liters of Acetone, the entire 51 liters requires scrubbing, wasting energy and neutralizing agents.[1]

Operational Steps
  • Select Container: Use a High-Density Polyethylene (HDPE) carboy or a safety can compatible with halogenated solvents.

  • Labeling: Apply a hazardous waste label immediately upon the first drop entering the container.

    • Primary Constituent:[7][8] "Halogenated Organic Solvents"

    • Specific Constituent: "this compound"[1][3][4][9][10]

    • Hazard Checkbox: Toxic, Irritant.[1][5][6][11]

  • Bulking: Do not fill beyond 90% capacity to allow for thermal expansion.

Disposal Decision Workflow

The following diagram outlines the logical decision tree for disposing of this compound, ensuring compliance with EPA RCRA regulations and local safety standards.

DisposalWorkflow Start Waste Generation: This compound CheckState Is the waste Pure or in Solution? Start->CheckState Pure Pure Substance (Solid/Liquid) CheckState->Pure Pure Solution Dissolved in Solvent CheckState->Solution Solution HalogenatedStream Stream A: Halogenated Waste (Contains Br, Cl, F, I) Pure->HalogenatedStream Dissolve in compatible halogenated solvent (e.g., DCM) or Lab Pack as Solid CheckSolvent Identify Solvent Type Solution->CheckSolvent CheckSolvent->HalogenatedStream Solvent is Halogenated (e.g., DCM, Chloroform) CheckSolvent->HalogenatedStream Solvent is Non-Halogenated (Mixture becomes Halogenated) NonHaloStream Stream B: Non-Halogenated (Do NOT use for this compound) CheckSolvent->NonHaloStream Strictly Prohibited Container HDPE Carboy / Safety Can Label: 'Halogenated Waste' HalogenatedStream->Container Treatment Off-Site Treatment: High-Temp Incineration (w/ Acid Gas Scrubbing) Container->Treatment

Figure 1: Decision matrix for segregating brominated aromatic ketones. Note that mixing with non-halogenated solvents forces the whole stream into the halogenated category.[1][2]

Spill Response & Immediate Containment

In the event of a spill of this compound, follow this specific protocol to minimize exposure and environmental damage.

  • Evacuate & Ventilate: The compound is a respiratory irritant. Clear the immediate area.[7]

  • PPE Upgrade: Don Double Nitrile Gloves or Silver Shield® laminate gloves. Standard latex is insufficient for aromatic ketones.[1] Wear safety goggles.

  • Containment:

    • Do not use standard paper towels (fire risk/evaporation).

    • Use an inert absorbent: Vermiculite, diatomaceous earth, or specific "Organic Solvent" spill pillows.[1]

  • Cleanup:

    • Scoop absorbed material into a wide-mouth jar or heavy-duty polyethylene bag.[1]

    • Label as "Debris contaminated with Halogenated Ketones."

    • Treat as hazardous chemical waste (Stream A from Figure 1).

References & Authority

  • Sigma-Aldrich. (2024). Product Specification: this compound (CAS 898790-58-4).[1][9] Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2023). RCRA Orientation Manual: Managing Hazardous Waste. (Focus on F-List Solvents and Characteristic Wastes). Retrieved from

  • Ohio University EHS. (2025). Hazardous Materials Management Manual: Halogenated vs. Non-Halogenated Waste. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet Guidelines for Aromatic Ketones. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.